BCN-PEG1-Val-Cit-PABC-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C34H50N6O8 |
|---|---|
Molekulargewicht |
670.8 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |
InChI |
InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30-/m0/s1 |
InChI-Schlüssel |
OSYNANIXGPEZED-PZUQALGBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BCN-PEG1-Val-Cit-PABC-OH
For Researchers, Scientists, and Drug Development Professionals
The BCN-PEG1-Val-Cit-PABC-OH linker is a sophisticated bifunctional molecule integral to the design of advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core mechanism of action, detailing the function of each component, relevant quantitative data, and explicit experimental protocols for its characterization.
Core Components and Overall Mechanism of Action
The this compound linker is comprised of four key functional units, each playing a distinct and crucial role in the stable attachment and subsequent controlled release of a cytotoxic payload.
-
Bicyclononyne (BCN): A strained alkyne that serves as a reactive handle for conjugation to an azide-modified antibody via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction provides a stable covalent bond under physiological conditions.
-
Polyethylene Glycol (PEG1): A single PEG unit acts as a hydrophilic spacer, which can enhance the solubility and pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1] This enzymatic susceptibility is central to the linker's tumor-selective payload release.
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that connects the dipeptide to the hydroxyl group (-OH), which in turn is conjugated to the cytotoxic drug.[2] Upon cleavage of the Val-Cit dipeptide, the PABC undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its active, unmodified form.[2]
The overall mechanism begins with the systemic administration of the ADC. The antibody component directs the conjugate to the target tumor cells. Upon binding to the cell surface antigen, the ADC is internalized and trafficked to the lysosome.[1] The acidic environment of the lysosome and the presence of Cathepsin B facilitate the cleavage of the Val-Cit linker, initiating the self-immolation of the PABC spacer and the subsequent release of the cytotoxic payload, leading to cancer cell death.
Data Presentation
Quantitative data is essential for the evaluation and comparison of ADC linkers. The following tables summarize key parameters related to the two critical reactions involving the this compound linker: SPAAC conjugation and Cathepsin B-mediated cleavage.
Table 1: Recommended Starting Conditions for a Protein-BCN Linker SPAAC Reaction
| Parameter | Recommended Condition | Rationale |
| Molar Excess of BCN linker | 2-4 fold molar excess over the azide-modified protein | A good starting point for many reactions.[3] |
| Temperature | Room temperature (25°C) or 37°C | Higher temperatures generally lead to faster reactions.[3] |
| Reaction Time | 4-24 hours | Monitor reaction progress to determine the optimal time.[3] |
| pH | 7.4 - 8.5 | A slightly basic pH can improve reaction rates.[3] |
| Buffer | PBS or HEPES | HEPES may offer faster kinetics.[3] |
| Co-solvent | <5% (v/v) DMSO | To dissolve the BCN linker if necessary.[3] |
Table 2: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) |
| Val-Cit | 1x[4] |
| Val-Ala | ~0.5x[4] |
| Phe-Lys | ~30x[4] |
Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.[4]
Experimental Protocols
Detailed and reproducible protocols are fundamental for the validation of the linker's mechanism of action.
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an Azide-Modified Antibody
Objective: To covalently conjugate the this compound linker (or a payload-derivatized version) to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)[3]
-
This compound (or payload conjugate)
-
Anhydrous, high-quality DMSO[3]
-
Spin desalting column for antibody purification[5]
-
Tris buffer (100 mM in water)[5]
Procedure:
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove the unreacted BCN-linker and other small molecules using a spin desalting column equilibrated with the desired storage buffer.[5]
-
-
Characterization:
-
Determine the final protein concentration and the drug-to-antibody ratio (DAR) using established methods such as UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).
-
Protocol for In Vitro Cathepsin B Cleavage Assay
Objective: To confirm the specific enzymatic cleavage of the Val-Cit linker by Cathepsin B and to quantify the rate of payload release.
Materials:
-
ADC with BCN-PEG1-Val-Cit-PABC-Payload
-
Recombinant Human Cathepsin B[6]
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[2]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[2]
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)[2]
-
LC-MS/MS system[2]
Procedure:
-
Enzyme Activation:
-
Activate Cathepsin B by incubating it in the Activation Buffer for 15 minutes at room temperature.[6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the ADC to the desired final concentration in the pre-warmed (37°C) Assay Buffer.[6]
-
Initiate the reaction by adding the activated Cathepsin B to the ADC solution. A typical final enzyme concentration is around 20 nM.[7]
-
As a negative control, run a parallel reaction without the enzyme to assess the linker's stability in the assay buffer.[4]
-
-
Incubation and Sampling:
-
Reaction Quenching:
-
Immediately terminate the reaction in the collected aliquots by adding an excess of cold Quenching Solution.[2]
-
-
Analysis:
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic potency of the ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with BCN-PEG1-Val-Cit-PABC-Payload
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Incubate the plate in the dark at 37°C overnight.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with the this compound linker.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Conjugation.
Caption: Intracellular Cleavage and Payload Release Mechanism.
Caption: Overall Experimental Workflow for ADC Synthesis and Validation.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BCN-PEG1-Val-Cit-PABC-OH: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BCN-PEG1-Val-Cit-PABC-OH linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical architecture, mechanism of action, and provide a summary of key performance data. This document also includes detailed experimental protocols for the synthesis, conjugation, and evaluation of ADCs incorporating this advanced linker system.
Introduction to this compound
This compound is a highly specialized, cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. It is a heterobifunctional molecule that connects a monoclonal antibody to a therapeutic agent, ensuring stability in systemic circulation and facilitating controlled drug release within the target cell.[][2] The linker's multi-component design is central to its function, with each moiety playing a distinct role in the overall efficacy of the resulting ADC.
The core components of this compound are:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that serves as a bioorthogonal handle for antibody conjugation. It reacts with azide-modified antibodies via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction.[3][4]
-
Polyethylene Glycol (PEG1): A single PEG unit acts as a hydrophilic spacer. This component can improve the solubility and pharmacokinetic profile of the ADC, potentially reducing aggregation and steric hindrance.[3][]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is frequently overexpressed in tumor cells.[][6][7] This enzymatic susceptibility allows for the targeted release of the payload within the cancer cell.
-
p-Aminobenzyl Alcohol (PABC) Self-Immolative Spacer: This unit connects the Val-Cit dipeptide to the cytotoxic drug (via the hydroxyl group). Following the enzymatic cleavage of the Val-Cit linker, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the payload in its active, unmodified form.[6]
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that ensures the precise delivery and activation of the cytotoxic payload.
-
ADC Synthesis via SPAAC: An azide-functionalized monoclonal antibody is covalently conjugated to the BCN moiety of the linker-drug complex.[3]
-
Systemic Circulation and Targeting: The resulting ADC circulates systemically, where the Val-Cit linker remains stable at physiological pH, preventing premature drug release. The antibody component of the ADC directs it to bind specifically to a target antigen on the surface of a cancer cell.[3]
-
Internalization and Lysosomal Trafficking: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The internalized complex is then trafficked to the lysosome.[3]
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[3][7]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers a spontaneous electronic cascade within the PABC self-immolative spacer. This results in the release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell.[6]
-
Induction of Apoptosis: The released payload then exerts its cytotoxic effect, such as inhibiting microtubule polymerization or causing DNA damage, leading to cell cycle arrest and apoptosis of the cancer cell.[3]
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and related ADCs.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₅₀N₆O₈ | [2] |
| Molecular Weight | 670.80 g/mol | [2] |
| Purity | ≥95.0% | [2] |
| Appearance | White to off-white solid | [8] |
| Solubility | DMSO: 125 mg/mL (186.34 mM; requires sonication) | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Table 1: Physicochemical Properties of this compound
| ADC Construct (Illustrative) | Cell Line | Target Antigen | IC₅₀ (ng/mL) | Reference(s) |
| Trastuzumab-vc-MMAE | BT-474 | HER2 | ~10 - 20 | [3] |
| Trastuzumab-vc-MMAE | SK-BR-3 | HER2 | ~15 - 30 | [3] |
| Trastuzumab-vc-MMAE | NCI-N87 | HER2 | ~20 - 40 | [3] |
| Anti-CD30-vc-MMAE | L540 | CD30 | ~10 | [9] |
| Tubulysin C-based ADCs | Various | Various | 0.1 - 10 | [3] |
Table 2: Example In Vitro Potency (IC₅₀) of ADCs with Val-Cit Linkers Note: These values are illustrative and the potency of an ADC is highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and antigen expression levels.
| Parameter | Finding | Reference(s) |
| Stability in Human Plasma | The Val-Cit linker demonstrates high stability in human plasma, which is crucial for minimizing off-target toxicity. | [7] |
| Stability in Rodent Plasma | Val-Cit-PABC linkers are susceptible to premature cleavage in mouse and rat plasma by the serine hydrolase Carboxylesterase 1C (Ces1C), which can impact preclinical efficacy studies.[7] | |
| Primary Cleavage Enzyme | Cathepsin B is the primary lysosomal protease responsible for cleaving the Val-Cit dipeptide. Other cathepsins like L, S, and F may also contribute.[3][7] | |
| Optimal pH for Cleavage | The optimal pH for Cathepsin B-mediated cleavage is between 4.5 and 5.5, consistent with the acidic environment of the lysosome. | [] |
Table 3: Stability and Cleavage Characteristics of Val-Cit-PABC Linkers
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Val-Cit linker, its conjugation to an antibody, and the evaluation of the resulting ADC.
Synthesis of a Cathepsin B-Cleavable Dipeptide Linker (Mc-Val-Cit-PABOH)
This protocol describes an improved synthesis for a maleimido-caproyl-Val-Cit-PABC-OH linker, a close analogue of the this compound linker, with a reported overall yield of 50%.[6] This methodology avoids undesirable epimerization.
Materials:
-
L-Citrulline
-
Fmoc-Cl or Cbz-OSu
-
Sodium Bicarbonate (NaHCO₃)
-
DME/Water
-
4-Aminobenzyl alcohol
-
HATU
-
DIPEA
-
DMF
-
Piperidine
-
Mc-OSu (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
-
Diethylamine
-
NMP
Procedure: A detailed, multi-step synthesis is described by Mondal et al. (2018), which involves:[6]
-
Protection of L-Citrulline with Fmoc or Cbz protecting groups.
-
HATU-mediated coupling of the protected L-Citrulline with 4-aminobenzyl alcohol.
-
Deprotection of the N-terminus.
-
Coupling with Fmoc-Val-OH.
-
Fmoc deprotection.
-
Coupling with Mc-OSu to yield the final Mc-Val-Cit-PABOH linker.
For a detailed, step-by-step procedure, please refer to the supplementary information of the cited publication.
Protocol for SPAAC Conjugation of BCN-Linker-Payload to an Azide-Modified Antibody
This protocol outlines the conjugation of a BCN-functionalized linker-payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody (1-10 mg/mL in PBS, pH 7.4)
-
BCN-PEG1-Val-Cit-PABC-Payload (e.g., MMAE)
-
Anhydrous, high-quality DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column
-
Centrifugal filter devices (e.g., 30 kDa MWCO)
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is in an appropriate buffer, such as PBS at pH 7.4.
-
Conjugation Reaction:
-
Dissolve the BCN-linker-payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Slowly add a 5- to 10-fold molar excess of the linker-payload stock solution to the antibody solution with gentle vortexing. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.[]
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours, or overnight at 4°C, with gentle end-over-end mixing.[]
-
-
Purification of the ADC:
-
Remove excess, unreacted linker-payload using an SEC column equilibrated with PBS, pH 7.4.[]
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the purified ADC.
-
Concentrate the purified ADC using a centrifugal filter device.
-
-
Characterization of the ADC:
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[]
-
Assess the purity and presence of aggregates using SEC-HPLC.
-
Protocol for In Vitro Cathepsin B Cleavage Assay
This assay measures the rate of payload release from the ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with Val-Cit linker (e.g., 1 µM final concentration)
-
Recombinant Human Cathepsin B (e.g., 20 nM final concentration)[3]
-
Assay Buffer (e.g., 25 mM Sodium Acetate, pH 5.0)[3]
-
Activation Solution (e.g., 40 mM Dithiothreitol, DTT)[3]
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS)
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it with the Activation Solution for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.[3]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quenching: At each time point, terminate the reaction by adding an excess of cold Quenching Solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant containing the released payload.
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of released payload over time.
Protocol for In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells to determine the ADC's potency (IC₅₀).[2][9]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[9]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody (e.g., from 0.01 to 1000 ng/mL). Remove the old medium and add 100 µL of the diluted solutions to the respective wells. Include untreated cells as a negative control.[3]
-
Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO₂. The incubation time depends on the payload's mechanism of action.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the crystals. Incubate at 37°C overnight in the dark.[9]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.
Mandatory Visualizations
Signaling Pathway of ADC Action
Caption: Intracellular trafficking and payload release pathway for a BCN-Val-Cit-PABC based ADC.
Experimental Workflow for ADC Synthesis and Evaluation
Caption: Logical workflow for the synthesis, characterization, and evaluation of an ADC.
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the design of modern antibody-drug conjugates. Its modular architecture, incorporating a bioorthogonal conjugation handle, a pharmacokinetic-modulating spacer, and a highly specific, protease-cleavable trigger, enables the development of ADCs with enhanced stability and targeted payload delivery. The detailed protocols and data presented in this guide provide a robust framework for the successful implementation and validation of this linker technology in preclinical and clinical drug development programs. The continued refinement of such linker systems is pivotal for advancing the field of targeted cancer therapy.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BCN-PEG1-Val-Cit-PABC-OH: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BCN-PEG1-Val-Cit-PABC-OH linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). We delve into its chemical structure, mechanism of action, and provide detailed experimental protocols for its application and validation. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the field of targeted therapeutics and bioconjugation.
Core Chemical Structure and Properties
This compound is a heterobifunctional linker designed for the precise and stable conjugation of therapeutic payloads to antibodies. Its modular design ensures stability in systemic circulation and controlled, targeted release of the active drug within the tumor microenvironment.
The key components of the this compound linker are:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that facilitates covalent conjugation to azide-modified antibodies via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction offers high efficiency and specificity under physiological conditions.
-
Polyethylene Glycol (PEG1): A single PEG unit that enhances the hydrophilicity and solubility of the linker-payload conjugate, which can improve the pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B. This enzyme is often overexpressed in tumor cells, providing a targeted release mechanism.
-
p-Aminobenzyl Alcohol (PABC): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the unmodified, active payload.
-
Hydroxyl Group (-OH): The attachment point for the cytotoxic drug.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₃₄H₅₀N₆O₈ |
| Molecular Weight | 670.80 g/mol |
| Solubility | Soluble in DMSO and DMF |
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC constructed with the this compound linker is predicated on a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.
Quantitative Data
The stability and cleavage kinetics of the Val-Cit linker are critical determinants of an ADC's therapeutic index. The following tables summarize comparative quantitative data for Val-Cit containing linkers.
Table 1: Comparative Plasma Stability of Val-Cit Linkers
| Linker Type | Species | Incubation Time | % Intact ADC Remaining / % Payload Release | Reference |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released | [1] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released | [1] |
| Val-Cit ADC | Human | 28 days | No significant degradation | [2] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [2] |
| Glu-Val-Cit ADC | Mouse | 14 days | Almost no linker cleavage | [2] |
Table 2: Comparative Cathepsin B Cleavage Kinetics of Dipeptide Linkers
| Linker Motif | Relative Cleavage Rate (vs. Val-Cit) | Key Findings | Reference |
| Val-Cit | Baseline | Efficiently cleaved by Cathepsin B. Considered the benchmark for protease-cleavable linkers. | [3] |
| Val-Ala | ~50% | An effective alternative with lower hydrophobicity, which can help reduce ADC aggregation. | [3] |
| Phe-Lys | Faster than Val-Cit | Cleaved significantly faster by isolated Cathepsin B, but at similar rates in lysosomal extracts. |
Experimental Protocols
Synthesis of this compound
In Vitro Cathepsin B Cleavage Assay
This assay is crucial for validating the specific enzymatic release of a payload from an ADC.
Materials:
-
ADC conjugated with BCN-PEG1-Val-Cit-PABC-payload
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C.
-
Reaction Setup: In a 96-well plate, add the ADC solution to the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the wells containing the ADC.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Stop Reaction: At each time point, terminate the reaction by adding the quench solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Calculation: Calculate the cleavage rate and half-life of the linker.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis
This protocol outlines the conjugation of the BCN-linker-drug to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS pH 7.4)
-
BCN-PEG1-Val-Cit-PABC-payload dissolved in DMSO
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reactant Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL. The BCN-linker-drug should be a concentrated stock solution in DMSO.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the BCN-linker-drug to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Gently mix the solution and incubate at room temperature or 37°C for 4-16 hours.
-
Purification: Remove the excess unconjugated linker-drug by purifying the ADC using an SEC column equilibrated with PBS.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm its integrity.
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the design of modern antibody-drug conjugates. Its modular architecture allows for stable systemic circulation and highly specific, multi-step enzymatic and chemical processes to release a therapeutic payload inside target cells, thereby maximizing efficacy and widening the therapeutic window. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to utilize and validate this linker in the development of novel targeted therapies.
References
An In-Depth Technical Guide to BCN-PEG1-Val-Cit-PABC-OH: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, BCN-PEG1-Val-Cit-PABC-OH, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its physicochemical properties, mechanism of action, and key experimental protocols, offering a valuable resource for researchers engaged in targeted drug delivery and bioconjugation.
Core Properties and Characteristics
This compound is a sophisticated linker designed for the site-specific conjugation of therapeutic payloads to antibodies. Its multi-component structure ensures stability in circulation and controlled drug release within the target cell. The key components include a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PABC) spacer.
Physicochemical Properties
Quantitative data for this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₅₀N₆O₈ | [1] |
| Molecular Weight | 670.80 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% | [1] |
| Solubility | DMSO: ≥125 mg/mL (186.34 mM) | [3] |
| Storage Conditions | Powder: -20°C for 3 years | [2] |
| In solvent: -80°C for 6 months | [2] |
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic efficacy of an ADC constructed with this compound is contingent on a series of well-orchestrated events, beginning with systemic delivery and culminating in the targeted release of the cytotoxic payload.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The internalized ADC is then trafficked to the lysosome, an organelle characterized by an acidic environment and a high concentration of proteases.
Within the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by Cathepsin B, a protease often upregulated in tumor cells.[4] This enzymatic cleavage is the pivotal step that initiates the payload release sequence. The cleavage of the amide bond between citrulline and the PABC spacer triggers a spontaneous, self-immolative 1,6-elimination of the PABC unit. This fragmentation results in the release of the unmodified, fully active cytotoxic drug into the cytoplasm, where it can then exert its therapeutic effect, leading to apoptosis of the cancer cell.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound linker, its conjugation to a monoclonal antibody, and the subsequent in vitro validation of payload release.
Representative Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the individual components followed by their sequential coupling. The following is a representative protocol based on established synthetic methodologies for similar ADC linkers.
Step 1: Synthesis of the Val-Cit-PABC Moiety
-
Protection of L-Citrulline: The synthesis begins with the protection of the amino group of L-Citrulline, typically with an Fmoc (Fluorenylmethyloxycarbonyl) group.
-
Coupling with PABC: The protected L-Citrulline is then coupled to p-aminobenzyl alcohol (PABC) using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the citrulline residue to expose the free amine.
-
Dipeptide Formation: The deprotected Cit-PABC is then coupled with Fmoc-protected L-Valine to form the Fmoc-Val-Cit-PABC dipeptide.
-
Final Fmoc Deprotection: The Fmoc group on the valine residue is removed to yield the free Val-Cit-PABC peptide.
Step 2: Synthesis of the BCN-PEG1 Moiety
-
Preparation of BCN-NHS ester: Bicyclo[6.1.0]nonyne (BCN) is functionalized with a carboxylic acid, which is then activated as an N-Hydroxysuccinimide (NHS) ester.
-
PEGylation: The BCN-NHS ester is reacted with a mono-Boc-protected PEG1-diamine to introduce the single PEG unit.
-
Boc Deprotection: The Boc (tert-Butyloxycarbonyl) protecting group on the PEG moiety is removed under acidic conditions to yield the free amine of the BCN-PEG1 linker.
Step 3: Final Coupling and Purification
-
Amide Bond Formation: The BCN-PEG1-amine is coupled to the carboxylic acid of the Val-Cit-PABC peptide using a suitable coupling agent.
-
Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure and purity of the final compound are confirmed by mass spectrometry and NMR spectroscopy.
Bioconjugation to an Azide-Modified Antibody
This protocol describes the site-specific conjugation of the BCN-linker to an antibody that has been engineered to contain an azide (B81097) group.
-
Antibody Preparation: The azide-modified antibody is prepared in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Linker-Payload Preparation: The BCN-PEG1-Val-Cit-PABC-payload is dissolved in an organic solvent such as DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: A 5- to 10-fold molar excess of the linker-payload solution is added to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation. The reaction mixture is incubated at room temperature for 4-16 hours with gentle mixing.
-
Purification: The resulting ADC is purified from excess, unreacted linker-payload using size-exclusion chromatography (SEC).
-
Characterization: The drug-to-antibody ratio (DAR) is determined by hydrophobic interaction chromatography (HIC) or mass spectrometry. The purity and aggregation state of the ADC are assessed by SEC.
In Vitro Cathepsin B Cleavage Assay
This assay confirms the specific enzymatic release of the payload from the ADC.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.
-
ADC Solution: The ADC is diluted in the assay buffer to a final concentration of 1-5 µM.
-
Cathepsin B Solution: Recombinant human Cathepsin B is activated according to the manufacturer's instructions and diluted in the assay buffer.
-
-
Reaction Setup: The ADC solution is pre-warmed to 37°C. The cleavage reaction is initiated by adding activated Cathepsin B to a final concentration of approximately 20 nM. A no-enzyme control is run in parallel to assess the stability of the linker.
-
Time-Course Analysis: The reaction mixture is incubated at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquots are taken and the reaction is quenched by adding an excess of cold acetonitrile.
-
Analysis: The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS to quantify the amount of released payload.
-
Data Interpretation: The concentration of the released payload is plotted against time to determine the cleavage kinetics.
Conclusion
This compound is a highly versatile and effective linker for the development of advanced, site-specific antibody-drug conjugates. Its well-defined components and mechanism of action allow for the creation of homogeneous ADCs with predictable pharmacokinetic profiles and potent, targeted anti-tumor activity. The experimental protocols provided in this guide offer a framework for the successful implementation of this technology in the design and validation of novel cancer therapeutics.
References
The Role of Bicyclo[6.1.0]nonyne (BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as an indispensable tool for the precise chemical modification of biological systems in their native environments. Among the most powerful bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of "click chemistry." This reaction leverages the inherent ring strain of cyclooctynes to achieve rapid and specific cycloaddition with azides, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[1][2] Bicyclo[6.1.0]nonyne (BCN) has become a prominent reagent in this field due to its favorable balance of reactivity, stability, small size, and hydrophilicity.[1][3] This technical guide provides an in-depth exploration of the role of BCN in SPAAC conjugation, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers in drug development and other biomedical applications.
The Core of BCN-Mediated SPAAC: Mechanism and Advantages
The driving force behind the BCN-azide reaction is the significant ring strain within the bicyclononyne structure, which distorts the alkyne bond from its ideal linear geometry.[1] This strain is released upon the concerted [3+2] dipolar cycloaddition with an azide (B81097), leading to the formation of a stable triazole product.[1][4] This reaction proceeds efficiently under mild, physiological conditions, making it ideal for applications involving sensitive biological samples.[5]
Key Advantages of BCN in SPAAC:
-
Biocompatibility: The reaction is "copper-free," avoiding the cytotoxicity associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it suitable for in vivo applications.[2]
-
High Selectivity and Bioorthogonality: BCN and azides are highly selective reaction partners and do not interfere with native biological functional groups or processes.[5]
-
Efficiency and Speed: The reaction is rapid and efficient, resulting in high yields of the conjugated product.[5]
-
Mild Reaction Conditions: BCN click chemistry can be performed in aqueous buffers and at physiological temperatures, preserving the integrity of biomolecules.[2][5]
-
Versatility: It is compatible with a wide range of biomolecules, including proteins, nucleic acids, and small molecules, enabling diverse applications.[1][5]
-
Favorable Physicochemical Properties: Compared to other cyclooctynes like DBCO, BCN is smaller and more hydrophilic, which can improve solubility in aqueous buffers and reduce non-specific binding in biological systems.[1][6]
Quantitative Data: Reaction Kinetics and Performance
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). The table below summarizes key quantitative data for SPAAC reactions involving BCN and its derivatives, providing a comparison with other common cyclooctynes.
| Parameter | Value | Reactants | Solvent System | Reference |
| Second-Order Rate Constant (k₂) of BCN Isomers | ||||
| endo-BCN | ~0.29 M⁻¹s⁻¹ | Benzyl Azide | CD₃CN/D₂O (1:2) | [7][8] |
| exo-BCN | ~0.19 M⁻¹s⁻¹ | Benzyl Azide | CD₃CN/D₂O (1:2) | [7][8] |
| endo-BCN-ylmethanol | 0.15 M⁻¹s⁻¹ | Benzyl Azide | DMSO | [8] |
| Comparison with Other Cyclooctynes | ||||
| DBCO | ~0.6 - 1.0 M⁻¹s⁻¹ | Benzyl Azide | Not Specified | [7] |
| DIBO | ~0.3 - 0.7 M⁻¹s⁻¹ | Benzyl Azide | Not Specified | [7] |
| General Reaction Parameters for BCN-SPAAC | ||||
| Reaction Time for High Conversion | 1 - 4 hours | BCN and Azide-modified payload | DMF or DMSO | [9] |
| Typical Yield | >90% | BCN and Azide-modified payload | Not Specified | [9] |
| Typical Molar Excess | 1.5 to 5-fold excess of azide | Pomalidomide-C5-azide and DBCO-functionalized molecule | DMSO or DMF | [10] |
| 20 to 30-fold excess of BCN-NHS ester | BCN-NHS ester and antibody | DMSO/Aqueous Buffer | [10] |
Note: Reaction rates can be influenced by the specific azide used, solvent, and temperature.[8] The endo isomer of BCN is generally more reactive than the exo isomer due to differences in ring strain and the accessibility of the alkyne.[8] While DBCO often exhibits faster kinetics, BCN's smaller size and increased hydrophilicity can be advantageous in certain biological contexts.[6][11]
Experimental Protocols
This section provides detailed methodologies for key experiments involving BCN-SPAAC conjugation.
Protocol 1: General Conjugation of an Azide-Modified Molecule to a BCN Reagent
This protocol describes the fundamental steps for conjugating an azide-containing molecule (e.g., a fluorescent dye, a small molecule drug) to a BCN-functionalized molecule.
Materials:
-
BCN-functionalized molecule (e.g., endo-BCN-O-PNB)
-
Azide-containing molecule of interest
-
Anhydrous, high-quality DMSO or DMF
-
Reaction vessel
-
Analytical equipment for monitoring (e.g., LC-MS, HPLC)
-
Purification system (e.g., preparative HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
SPAAC Reaction:
-
In a clean reaction vessel, add the desired volume of the BCN-reagent solution.
-
Add 1.1 to 1.5 molar equivalents of the azide-modified molecule solution to the reaction vessel.[9]
-
Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.[9]
-
-
Purification of the Conjugate:
-
Upon reaction completion, purify the conjugate from unreacted starting materials. For small molecules, preparative HPLC is often suitable. For larger biomolecules, size-exclusion chromatography can be used.[10]
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using BCN-SPAAC
This protocol outlines the steps for conjugating a BCN-linker-payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified BCN-linker-payload
-
Anhydrous, high-quality DMSO
-
Size-Exclusion Chromatography (SEC) column for antibody purification
-
Centrifugal filter devices (e.g., 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in a suitable buffer like PBS at pH 7.4.[9]
-
-
Conjugation Reaction:
-
Dissolve the purified BCN-linker-payload in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[9]
-
Add the desired molar excess of the BCN-linker-payload stock solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours.[8]
-
-
Purification of the ADC:
-
Purify the ADC using a size-exclusion chromatography (SEC) column to remove unreacted linker-payload and other small molecules.[9]
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the purified ADC.[9]
-
Concentrate the purified ADC using a centrifugal filter device.[9]
-
-
Characterization of the ADC:
-
Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring the absorbance at 280 nm.[9]
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC.[9]
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the light and heavy chains of the ADC by SDS-PAGE and MS analysis.[9]
-
-
Storage:
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.[9]
-
Visualizations: Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key processes involving BCN-SPAAC conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Function of a PEG1 Spacer in ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) is a multifaceted challenge where the linker, the bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the overall therapeutic index. Among the various components of a linker, spacers are crucial for modulating the physicochemical and pharmacokinetic properties of the ADC. This technical guide provides a comprehensive analysis of the function of a single polyethylene (B3416737) glycol (PEG) unit, or PEG1, as a spacer in ADC linkers.
The Core Functions of PEG Spacers in ADCs
Polyethylene glycol (PEG) has been widely adopted in the design of ADC linkers due to its unique properties. The incorporation of PEG spacers, even short ones, can profoundly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[1] The primary functions of PEG spacers in ADCs include:
-
Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[2][3] PEG linkers, being hydrophilic, act as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[2][3] This improved solubility is critical for the manufacturing and stability of ADCs.[2][3]
-
Improved Pharmacokinetics : The hydrophilic nature of PEG can create a hydration shell around the ADC, which can increase its hydrodynamic radius. This leads to reduced renal clearance and a longer plasma half-life, resulting in greater accumulation of the ADC in tumor tissue.[2][4][]
-
Enabling Higher Drug-to-Antibody Ratios (DARs) : By mitigating aggregation issues associated with hydrophobic payloads, PEG linkers allow for the attachment of a higher number of drug molecules per antibody, potentially leading to enhanced potency.[3]
-
Modulation of Payload Release : The length of the PEG spacer can influence the rate of payload release. For instance, in one study, the payload release rate from a conjugate with a shorter PEG1 spacer was significantly slower than that from a conjugate with a longer PEG4 spacer.[1]
The Specific Role of the PEG1 Spacer
While longer PEG chains (e.g., PEG4, PEG8, PEG12) are more commonly discussed for their significant impact on ADC properties, the inclusion of a single PEG unit (PEG1) is not merely a trivial addition. A PEG1 spacer can be a critical component for fine-tuning the properties of an ADC.
Short PEG chains, including PEG1 and PEG2, are often sufficient for payloads with minimal steric hindrance and good intrinsic solubility.[6] In some cases, a shorter PEG spacer is as effective as a longer one in reducing aggregation while offering potential advantages in conjugation efficiency and in vitro potency.[1] The decision to use a PEG1 spacer is a strategic one, balancing the need for some hydrophilicity without introducing excessive flexibility or steric hindrance that could negatively impact antigen binding or payload release kinetics.
Quantitative Data on the Impact of Short PEG Spacers
The following tables summarize quantitative data from various studies to illustrate the impact of short PEG spacers on key ADC parameters. It is important to note that the results are often dependent on the specific antibody, payload, and experimental conditions.
Table 1: Impact of Short PEG Spacers on ADC Pharmacokinetics (PK)
| ADC Construct | PEG Spacer Length | Half-life (t½) | Clearance (CL) | Reference |
| anti-CD30 ADC | No PEG | - | Higher | [7] |
| anti-CD30 ADC | PEG4 | Increased | Lower | [7] |
| anti-CD30 ADC | PEG8 | Further Increased | Lower | [7] |
| ZHER2-Affibody-MMAE | No PEG | 1x | - | [8][9] |
| ZHER2-Affibody-MMAE | 4 kDa PEG | 2.5x increase | - | [8][9] |
| ZHER2-Affibody-MMAE | 10 kDa PEG | 11.2x increase | - | [8][9] |
Table 2: Impact of Short PEG Spacers on ADC In Vitro Cytotoxicity (IC50)
| ADC Construct | PEG Spacer Length | IC50 | Reference | |---|---|---|---|---| | anti-HER2 ADC | PEG2 | More Potent |[1] | | anti-HER2 ADC | Longer PEG Chains | Less Potent |[1] | | ZHER2-Affibody-MMAE | No PEG | 1x |[8][9] | | ZHER2-Affibody-MMAE | 4 kDa PEG | 4.5x increase |[8][9] | | ZHER2-Affibody-MMAE | 10 kDa PEG | 22x increase |[8][9] |
Table 3: Impact of Short PEG Spacers on ADC Aggregation
| ADC Construct | PEG Spacer Length | Aggregation Level | Reference |
| anti-CD30 ADC | No PEG | Significant | [7] |
| anti-CD30 ADC | PEG4 | Low | [7] |
| anti-CD30 ADC | PEG8 | Low | [7] |
| Generic ADC | No PEG | Prone to aggregation | [10] |
| Generic ADC | Short PEG | Mitigates aggregation | [10] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of ADCs with PEG1 spacers. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an ADC with a Maleimide-PEG1 Linker
This protocol outlines the conjugation of a drug-linker construct to a monoclonal antibody via maleimide (B117702) chemistry targeting reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.
-
Maleimide-PEG1-Drug construct.
-
N-acetylcysteine for quenching.
-
Size-Exclusion Chromatography (SEC) system for purification.
Procedure:
-
Antibody Reduction: To a solution of the antibody, add a 10-fold molar excess of TCEP. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Immediately remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
Conjugation: Add the Maleimide-PEG1-Drug construct to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess). Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a molar excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
-
Purification of the ADC: Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a suitable formulation buffer.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
Method: UV/Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Inject the purified ADC onto an HIC column.
-
Elute with a decreasing salt gradient.
-
The different drug-loaded species will elute at different salt concentrations, allowing for the determination of the distribution of species with different DARs.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
ADC with PEG1 spacer.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC and incubate for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the viability data to the untreated control to calculate the IC50 value.[2]
Protocol 4: Pharmacokinetic (PK) Study in Mice
This protocol evaluates the plasma clearance and half-life of an ADC.
Procedure:
-
Administration: Administer the ADC with the PEG1 spacer intravenously (IV) to a cohort of mice at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Sample Processing: Isolate plasma from the blood samples by centrifugation.
-
Quantification: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance (CL) and half-life (t½).
Visualizations
The following diagrams illustrate key concepts related to the function of PEG1 spacers in ADC linkers.
Caption: General structure of an Antibody-Drug Conjugate with a PEG1 spacer.
Caption: A generalized workflow for the development and evaluation of ADCs.
Caption: Logical relationship between a PEG1 spacer and its impact on ADC properties.
Conclusion
The inclusion of a PEG1 spacer in an ADC linker is a nuanced design choice that can have a significant impact on the therapeutic potential of the conjugate. While it may not provide the dramatic pharmacokinetic enhancements of longer PEG chains, a PEG1 spacer can effectively increase hydrophilicity, reduce aggregation, and fine-tune payload release kinetics. The optimal linker design, including the length of the PEG spacer, must be determined empirically for each ADC, balancing the trade-offs between stability, in vitro potency, and in vivo efficacy to achieve the desired therapeutic window. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and evaluation of ADCs incorporating short PEG spacers.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility Profile of BCN-PEG1-Val-Cit-PABC-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BCN-PEG1-Val-Cit-PABC-OH, a pivotal linker used in the synthesis of antibody-drug conjugates (ADCs). Understanding the solubility of this linker is critical for its handling, formulation, and successful conjugation to antibodies and cytotoxic payloads. This document outlines its solubility in various solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows to guide laboratory practices.
This compound is a complex molecule incorporating both hydrophobic and hydrophilic moieties, rendering its solubility dependent on the specific solvent system. It features a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a short polyethylene (B3416737) glycol (PEG1) spacer to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PABC) spacer.[1]
Quantitative and Qualitative Solubility Data
Below is a summary of the available quantitative data and expected solubility profile in various solvent systems.
| Solvent/Buffer System | Solubility Category | Quantitative Data | Rationale & Remarks |
| Organic Solvents | |||
| Dimethyl Sulfoxide (B87167) (DMSO) | High | 125 mg/mL (186.34 mM)[2][3]; 10 mM[4] | The polar aprotic nature of DMSO effectively solvates the molecule. Ultrasonic assistance may be required for complete dissolution.[2][3] |
| Dimethylformamide (DMF) | High (Expected) | Not available | Similar to DMSO, DMF is a polar aprotic solvent expected to readily dissolve the linker due to its ability to solvate both polar and non-polar components.[5] |
| Acetonitrile (ACN), Methanol (MeOH) | Moderate to High (Expected) | Not available | These polar organic solvents are commonly used for compounds with mixed polarity. The PEG and peptide components contribute to solubility.[6] |
| Aqueous Systems | |||
| Water / PBS (pH 7.4) | Moderate (Expected) | Not available | The PEG spacer and the peptide backbone enhance aqueous solubility. However, the hydrophobic BCN group can limit overall solubility in purely aqueous media.[6] |
| Acidic Buffer (pH < 4) | Low (Expected) | Not available | In acidic conditions, the carboxylic acid on a related Val-Cit linker would be protonated, reducing its charge and thereby decreasing its solubility in aqueous solutions.[6] |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent system, a systematic experimental approach is necessary. The following protocols provide a framework for determining both thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic Solubility Assessment
This method determines the equilibrium solubility of the compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., PBS pH 7.4, Acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator with agitation
-
High-speed microcentrifuge
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a microcentrifuge tube to create a slurry.
-
Equilibration: Tightly seal the tube and incubate at a controlled temperature (e.g., 25°C) with constant, vigorous agitation for 24-48 hours. This extended period ensures that the solution reaches equilibrium.
-
Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect a precise aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Calculate the solubility in mg/mL or mM.
Protocol 2: General Peptide Solubilization Strategy
Due to its peptide component, general peptide solubilization guidelines are highly relevant for handling this compound, especially for initial dissolution for experimental use.[7][8][9]
Initial Assessment:
-
Always test with a small aliquot first. This prevents the loss of valuable material if the chosen solvent is inappropriate.[9][10]
-
Before opening, centrifuge the vial to pellet any powder that may be on the walls or cap.[7]
Step-wise Dissolution Approach:
-
Attempt dissolution in an organic co-solvent. Given the high solubility in DMSO, this is the recommended starting point.[9] Use a minimal volume of DMSO to fully dissolve the compound.
-
Dilute with aqueous buffer. Once dissolved in the organic solvent, slowly add the desired aqueous buffer (e.g., PBS) to the solution dropwise while vortexing.[9] This method helps to avoid precipitation of the hydrophobic components.
-
Use Sonication. If the compound does not readily dissolve or if precipitates form upon dilution, brief sonication can aid in dissolution.[7] Use a sonication bath and chill the sample on ice between bursts to prevent heating.
-
Consider pH Adjustment. The charge of the Val-Cit dipeptide can influence solubility. For acidic peptides (net negative charge), a slightly basic buffer can improve solubility, while for basic peptides (net positive charge), a slightly acidic buffer may be beneficial.[7][11]
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. genscript.com [genscript.com]
- 9. biomatik.com [biomatik.com]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cleavable linkers used in antibody-drug conjugates (ADCs), focusing on their core mechanisms, quantitative stability data, and the experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of next-generation ADC therapeutics.
Introduction to Cleavable Linkers in ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the payload is a critical component that dictates the overall efficacy and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell. This controlled release mechanism is crucial for maximizing the therapeutic window by ensuring potent anti-tumor activity while minimizing off-target toxicities.[1][2]
The ideal cleavable linker possesses several key characteristics:
-
High plasma stability: The linker must remain intact in the bloodstream to prevent premature release of the payload, which could lead to systemic toxicity.[1][3]
-
Efficient cleavage at the target site: Upon reaching the tumor, the linker should be rapidly and efficiently cleaved to release the active drug.
-
Good aqueous solubility: A soluble linker facilitates the conjugation process and helps to prevent aggregation of the final ADC product.[3]
-
Minimal immunogenicity: The linker itself should not elicit an immune response.
Cleavable linkers can be broadly categorized based on their cleavage mechanism: chemically cleavable (pH-sensitive and reducible) and enzymatically cleavable (protease-sensitive and glycosidase-sensitive).[3][4][5]
Types of Cleavable Linkers and Their Mechanisms of Action
Chemically Cleavable Linkers
Chemically cleavable linkers exploit the unique chemical environment of tumors or intracellular compartments to trigger payload release.
Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][6][7] This pH-dependent cleavage facilitates the release of the payload following internalization of the ADC into the cancer cell. The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[8] However, some hydrazone linkers have shown susceptibility to hydrolysis in circulation, leading to off-target toxicity.[4][8]
Disulfide linkers take advantage of the significant difference in the reducing potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is approximately 1000-fold higher inside a cell than in the plasma.[9] This high intracellular GSH concentration rapidly reduces the disulfide bond, cleaving the linker and releasing the payload.[9][10] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[11]
Enzymatically Cleavable Linkers
Enzymatically cleavable linkers incorporate a substrate sequence that is recognized and cleaved by specific enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.
These linkers contain a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[12][13] The most widely used protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide.[12][13] Upon ADC internalization and trafficking to the lysosome, cathepsin B cleaves the peptide linker, releasing the payload. Other peptide sequences, such as valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys), have also been developed.[4][13]
β-glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the lysosomes of many tumor cells and is also found in the necrotic regions of solid tumors.[2][4] These linkers are generally very stable in circulation and can efficiently release the payload within the target cell.[4]
Quantitative Data on Linker Stability and Cleavage
The stability of the linker in plasma and its cleavage efficiency at the target site are critical parameters that influence the therapeutic index of an ADC. The following tables summarize key quantitative data for different cleavable linkers.
Table 1: In Vitro Plasma Stability of Various ADC Linkers
| Linker Type | Linker Subtype | Species | Incubation Time (hours) | % Payload Loss / Half-life (t1/2) | Reference |
| pH-Sensitive | Hydrazone | Human | - | t1/2 = 4.4 hours (at pH 5.0) | [14] |
| pH-Sensitive | Silyl Ether-MMAE | Human | > 168 (7 days) | t1/2 > 7 days | [15] |
| Protease-Sensitive | Val-Cit | Human | - | Stable | [16] |
| Protease-Sensitive | Val-Cit | Mouse | - | Unstable (cleaved by carboxylesterases) | [17] |
| Disulfide | SPDB | Human | - | Moderate stability | [18] |
| Glycosidase-Sensitive | β-Glucuronide | Rat | 168 (7 days) | ~10% | [19] |
| Tandem Cleavage | P1' Tandem (Glu-vc-MMAE) | Rat | 168 (7 days) | <5% | [17][19] |
Table 2: Enzymatic Cleavage Rates of Protease-Sensitive Linkers
| Linker Sequence | Enzyme | Relative Cleavage Rate (compared to Val-Cit) | Reference |
| Val-Cit | Cathepsin B | 1x | [6] |
| Val-Ala | Cathepsin B | ~0.5x | [6][20] |
| Phe-Lys | Cathepsin B | ~30x | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma from various species over time.[21][22][23]
Materials:
-
Test ADC
-
Frozen plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Anti-human IgG antibody-conjugated magnetic beads
-
Elution buffer
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration. Incubate all samples at 37°C with gentle agitation.[21]
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the aliquots and store them at -80°C until analysis.[21]
-
Sample Analysis (LC-MS for DAR Measurement): [21][24]
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
-
Data Analysis: Plot the average DAR against time for each ADC construct. The rate of DAR reduction is a measure of the ADC's plasma stability.[21]
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility and kinetics of a peptide linker to cleavage by cathepsin B.[6][25]
Materials:
-
Test ADC with a peptide linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 0.25 μM HEPES in PBS, pH 5.0, containing DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B in the assay buffer.[26]
-
Reaction Setup: In a 96-well plate, add the activated cathepsin B solution. Initiate the reaction by adding the ADC substrate.[6]
-
Incubation: Incubate the reaction mixture at 37°C for predetermined time points (e.g., 0, 1, 4, 8, 24 hours).[6]
-
Quenching: Stop the reaction by adding the quenching solution.[6]
-
Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.[6]
-
Controls: Include a no-enzyme control to assess linker stability and an inhibitor control to confirm enzyme-specific cleavage.[6]
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate. For kinetic studies, vary the substrate concentration to determine Km and kcat values.[25]
β-Glucuronidase Cleavage Assay
Objective: To evaluate the release of a payload from an ADC containing a β-glucuronide linker.[1]
Materials:
-
Test ADC with a β-glucuronide linker
-
β-glucuronidase enzyme
-
Assay buffer (e.g., pH 4.5-5.0)
-
Substrate (e.g., ADC or a fluorogenic/colorimetric substrate)
-
Stop solution
-
Plate reader (for fluorometric or colorimetric detection) or LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare the reaction mixture containing the assay buffer, β-glucuronidase, and the ADC substrate in a 96-well plate.[1]
-
Incubation: Incubate the plate at 37°C for a specific period.[1]
-
Detection: Stop the reaction and measure the signal (fluorescence, absorbance, or mass spectrometry) to quantify the amount of released payload or reporter molecule.[1]
-
Data Analysis: The amount of released product is directly proportional to the β-glucuronidase activity.[1]
Signaling Pathways of Released Payloads
Once the linker is cleaved, the released payload exerts its cytotoxic effect by interacting with specific intracellular targets and signaling pathways.
Monomethyl Auristatin E (MMAE)
MMAE is a potent antimitotic agent that inhibits cell division by disrupting the microtubule network.[15][27]
Caption: Signaling pathway of MMAE leading to apoptosis.
Calicheamicin
Calicheamicin is an enediyne antibiotic that causes DNA double-strand breaks, leading to apoptosis.[][29][30]
Caption: Mechanism of Calicheamicin-induced DNA damage.
Doxorubicin
Doxorubicin has multiple mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS).[9][13]
Caption: Multiple signaling pathways of Doxorubicin.
SN-38
SN-38 is the active metabolite of irinotecan (B1672180) and acts as a potent topoisomerase I inhibitor.[8][31][32]
Caption: SN-38 mechanism of action via Topoisomerase I inhibition.
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of key assays for ADC characterization.
Caption: Workflow for in vitro plasma stability assay.
Caption: General workflow for an enzymatic cleavage assay.
Conclusion
The selection and design of the cleavable linker are paramount to the success of an ADC therapeutic. A thorough understanding of the different linker technologies, their mechanisms of action, and their stability and cleavage kinetics is essential for the development of safe and effective ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design and evaluation of cleavable linkers, ultimately contributing to the advancement of this promising class of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 5. sciex.com [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. ADC Plasma Stability Assay [iqbiosciences.com]
- 24. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 29. Calicheamicin - Wikipedia [en.wikipedia.org]
- 30. adcreview.com [adcreview.com]
- 31. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 32. What is the mechanism of Irinotecan? [synapse.patsnap.com]
The Nexus of Precision and Potency: A Technical Guide to Bioorthogonal Chemistry in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. However, the full therapeutic potential of ADCs has been historically constrained by the heterogeneity inherent in traditional conjugation methods. Bioorthogonal chemistry has emerged as a transformative solution, enabling the precise, site-specific attachment of drug linkers to antibodies, thereby fostering the development of homogenous, highly-efficacious, and safer ADCs. This technical guide provides an in-depth exploration of the core principles of bioorthogonal chemistry and its application in the synthesis and optimization of next-generation ADCs.
The Imperative for Homogeneity: Overcoming the Limitations of Conventional ADCs
Conventional ADCs are typically synthesized by reacting drug-linkers with surface-accessible lysine (B10760008) or cysteine residues on the antibody.[1][2][3] This non-specific approach results in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs) and different conjugation sites.[2] This heterogeneity can lead to a number of undesirable consequences, including:
-
Suboptimal Pharmacokinetics: Variations in DAR can lead to inconsistent pharmacokinetic profiles, with some ADC species being cleared from circulation more rapidly than others.[2]
-
Increased Toxicity: ADCs with high DARs can exhibit increased off-target toxicity.[3]
-
Reduced Efficacy: A heterogeneous mixture may contain a significant fraction of unconjugated or sub-optimally conjugated antibodies, diminishing the overall therapeutic efficacy.
-
Manufacturing Challenges: The lack of a well-defined product complicates manufacturing, characterization, and regulatory approval.
Bioorthogonal chemistry addresses these challenges by providing a set of chemical reactions that can proceed within a biological environment without interfering with native biochemical processes.[4][5][6] These reactions are characterized by their high selectivity, efficiency, and biocompatibility, making them ideal for the precise construction of homogenous ADCs.[][8][9]
Core Bioorthogonal Chemistries for ADC Synthesis
Several bioorthogonal reactions have been successfully employed for the synthesis of site-specific ADCs. The choice of reaction depends on factors such as the desired reaction kinetics, the stability of the resulting linkage, and the nature of the bioorthogonal handle introduced into the antibody.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that involves the cycloaddition of a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with an azide (B81097).[10][11][12][] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly and efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[11] This makes SPAAC a highly attractive method for bioconjugation.[11][14]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) or norbornene, is one of the fastest bioorthogonal reactions known.[15][16][17][18][19] This rapid kinetics allows for efficient conjugation even at low reactant concentrations.[15] The reaction is highly specific and results in a stable covalent bond, making it a powerful tool for ADC development.[16][18][20]
Oxime and Hydrazone Ligations
The reaction between an aldehyde or ketone and an aminooxy or hydrazine (B178648) functional group to form an oxime or hydrazone linkage, respectively, is another well-established bioorthogonal ligation.[1][5] While generally slower than SPAAC and IEDDA reactions, these ligations are still valuable for ADC synthesis, particularly when introducing the bioorthogonal handle via enzymatic or genetic methods.[1][2]
Quantitative Comparison of Key Bioorthogonal Reactions
The selection of an appropriate bioorthogonal reaction is critical for successful ADC development. The following table summarizes the key quantitative parameters of the most common bioorthogonal reactions used in ADC synthesis.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability of Linkage | Key Advantages | Key Disadvantages |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | 0.1 - 1 | High | Copper-free, highly bioorthogonal | Slower kinetics compared to IEDDA |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶[21] | High | Extremely fast kinetics, highly specific | Potential for TCO isomerization |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Norbornene | 1 - 10² | High | Fast kinetics, stable reactants | Slower than TCO-based IEDDA |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | 10⁻³ - 10⁻² | pH-dependent | Well-established, simple reactants | Slower kinetics, potential for aniline (B41778) catalysis |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazine | 10⁻⁴ - 10⁻³ | pH-dependent | Well-established | Slower kinetics, less stable than oximes |
Experimental Methodologies for Bioorthogonal ADC Synthesis
The successful implementation of bioorthogonal chemistry for ADC synthesis requires careful planning and execution of experimental protocols. The following sections provide detailed methodologies for key steps in the process.
Site-Specific Introduction of Bioorthogonal Handles into Antibodies
The first step in creating a site-specific ADC is the introduction of a unique chemical handle into the antibody. This can be achieved through several methods:
-
Genetic Encoding of Unnatural Amino Acids (UAAs): This powerful technique allows for the incorporation of an amino acid with a bioorthogonal functional group (e.g., an azide or a strained alkyne) at a specific site in the antibody sequence.[1][2][14]
-
Enzymatic Modification: Enzymes such as formylglycine-generating enzyme (FGE) or sialyltransferases can be used to introduce aldehyde or azide functionalities, respectively, at specific sites on the antibody.[2]
-
Engineered Cysteine Residues: Introducing a cysteine residue at a specific location allows for its selective modification with a maleimide-functionalized bioorthogonal handle.[1][2]
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Conjugation
This protocol describes the conjugation of an azide-functionalized antibody with a DBCO-containing drug-linker.
-
Antibody Preparation: Ensure the azide-functionalized antibody is in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, at a concentration of 1-10 mg/mL.
-
Drug-Linker Preparation: Dissolve the DBCO-functionalized drug-linker in a compatible organic solvent (e.g., DMSO) to create a stock solution.
-
Conjugation Reaction: Add a 3-10 fold molar excess of the DBCO-drug-linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 4-24 hours. The reaction progress can be monitored using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Purification: Remove the excess, unreacted drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting ADC for DAR, purity, aggregation, and antigen-binding affinity.
General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Conjugation
This protocol outlines the conjugation of a TCO-modified antibody with a tetrazine-functionalized drug-linker.
-
Antibody Preparation: Prepare the TCO-modified antibody in PBS (pH 7.4) at a concentration of 1-5 mg/mL.
-
Drug-Linker Preparation: Dissolve the tetrazine-functionalized drug-linker in an appropriate solvent like DMSO.
-
Conjugation Reaction: Add a 1.5-5 fold molar excess of the tetrazine-drug-linker to the antibody solution.[16] The reaction is typically very fast and can be complete within 1-4 hours at room temperature.[16]
-
Monitoring: The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.
-
Purification: Purify the ADC using SEC or TFF to remove unreacted drug-linker.
-
Characterization: Analyze the final ADC for DAR, purity, and other critical quality attributes.
Visualizing the Workflow and Logic of Bioorthogonal ADC Synthesis
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the bioorthogonal synthesis of ADCs.
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurjchem.com [eurjchem.com]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 18. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 19. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 20. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toward Realization of Bioorthogonal Chemistry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BCN-PEG1-Val-Cit-PABC-OH Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This technical guide provides a comprehensive overview of the BCN-PEG1-Val-Cit-PABC-OH linker, a sophisticated, cleavable linker system designed for advanced ADC development.
This compound is a multi-component linker that offers precise control over drug conjugation and release. It incorporates a bicyclononyne (BCN) group for copper-free click chemistry, a short polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility, a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PABC) spacer for efficient drug release.
Core Concepts and Quantitative Data
The rational design of the this compound linker ensures stability in circulation and specific payload delivery within the target cancer cells. The key functional units and their roles are:
-
Bicyclononyne (BCN): A strained alkyne that enables highly efficient and bioorthogonal conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.
-
PEG1 Spacer: A single polyethylene glycol unit that improves the hydrophilicity and solubility of the linker-payload complex, potentially reducing aggregation and improving pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage is the trigger for drug release.
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that, following the cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the unmodified, active cytotoxic drug.
| Property | Value | Source(s) |
| Molecular Weight | 670.80 g/mol | [1][2] |
| Molecular Formula | C₃₄H₅₀N₆O₈ | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | Powder: -20°C for up to 3 years | |
| In solvent: -80°C for up to 6 months |
Experimental Protocols
I. Proposed Synthesis of this compound
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found, a plausible synthetic route can be proposed based on established methods for similar ADC linkers. The synthesis can be logically divided into the preparation of two key intermediates followed by their coupling.
A. Synthesis of Fmoc-Val-Cit-PABC-OH
This intermediate contains the cleavable dipeptide and the self-immolative spacer.
-
Protection of Citrulline: Start with commercially available L-Citrulline. Protect the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base like sodium bicarbonate in a solvent mixture such as 1,4-dioxane (B91453) and water.
-
Coupling to PABC: Activate the carboxylic acid of Fmoc-L-Citrulline using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add p-aminobenzyl alcohol (PABC-OH) to the activated citrulline to form an amide bond.
-
Fmoc Deprotection: Remove the Fmoc group from the Val-Cit-PABC-OH intermediate using a solution of piperidine (B6355638) in DMF to expose the free amine of the valine residue.
-
Coupling of Valine: Couple Fmoc-L-Valine, pre-activated with HATU, to the deprotected Cit-PABC-OH to form the dipeptide linker, Fmoc-Val-Cit-PABC-OH. Purify the product by flash chromatography.
B. Preparation of BCN-PEG1-NHS Ester
This intermediate is the reactive partner for coupling to the Val-Cit-PABC moiety.
-
Synthesis of BCN-PEG1-Acid: Start with a commercially available BCN derivative containing a hydroxyl group (BCN-OH). React this with a PEG1 derivative that has a terminal carboxylic acid and a reactive group on the other end, such as a tosylate, in the presence of a base like sodium hydride. Alternatively, react BCN-OH with a protected amino-PEG1-acid derivative, followed by deprotection.
-
Activation to NHS Ester: Convert the terminal carboxylic acid of BCN-PEG1-Acid to a more reactive N-Hydroxysuccinimide (NHS) ester using N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide and a carbodiimide (B86325) like DCC (N,N'-Dicyclohexylcarbodiimide) in a suitable solvent like DMF or dichloromethane.
C. Final Coupling and Deprotection
-
Fmoc Deprotection of Val-Cit-PABC-OH: Remove the Fmoc protecting group from Fmoc-Val-Cit-PABC-OH using piperidine in DMF to yield the free amine of the valine residue.
-
Coupling Reaction: React the deprotected H₂N-Val-Cit-PABC-OH with the BCN-PEG1-NHS ester in an anhydrous solvent like DMF with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Purification: Purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound should be confirmed by LC-MS and NMR spectroscopy.
II. Conjugation to Antibody and Payload
The this compound linker is first conjugated to the cytotoxic payload and then to the antibody.
-
Payload Conjugation: The hydroxyl group on the PABC moiety of the linker is typically activated, for example, by conversion to a p-nitrophenyl carbonate, to facilitate reaction with an amine-containing cytotoxic drug.
-
Antibody Modification: The monoclonal antibody is site-specifically modified to introduce an azide (B81097) group. This can be achieved through enzymatic methods or by incorporating an unnatural amino acid containing an azide moiety.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Dissolve the BCN-linker-drug conjugate in a minimal amount of a biocompatible organic solvent like DMSO.
-
Prepare the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, at a concentration of 1-10 mg/mL.
-
Add a 5- to 10-fold molar excess of the BCN-linker-drug solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle mixing.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the ADC: Remove the excess, unconjugated linker-drug and other small molecules by purifying the ADC using a size-exclusion chromatography (SEC) column equilibrated with PBS.
III. Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram will show peaks corresponding to the unconjugated antibody and ADC species with different DAR values (e.g., DAR2, DAR4, DAR6, DAR8). The average DAR can be calculated from the peak areas.
B. Analysis of Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to quantify high molecular weight species (aggregates) in the ADC preparation.
-
Column: A silica-based SEC column suitable for protein analysis.
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. For hydrophobic ADCs, 10-15% isopropanol (B130326) may be added.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram will show a main peak for the monomeric ADC and potentially smaller, earlier-eluting peaks corresponding to dimers and higher-order aggregates.
Visualizations
Caption: Structure of an ADC with the this compound linker.
Caption: Experimental workflow for ADC preparation and characterization.
Caption: Mechanism of drug release from a Val-Cit-PABC linker.
References
Methodological & Application
Application Notes and Protocols for Site-Specific Antibody Conjugation using BCN-PEG1-Val-Cit-PABC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cutting-edge class of biopharmaceuticals that synergistically combine the high specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. This targeted delivery approach has revolutionized oncology treatment by minimizing systemic toxicity and enhancing therapeutic efficacy. A critical component in the design and performance of an ADC is the linker that connects the antibody to the cytotoxic payload.
This document provides detailed application notes and protocols for the site-specific conjugation of a BCN-PEG1-Val-Cit-PABC-OH linker to an antibody. This advanced linker system incorporates several key features:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for precise conjugation to an azide-modified antibody under mild, physiological conditions.[1]
-
Polyethylene Glycol (PEG1): A single PEG unit that enhances the hydrophilicity of the linker-payload complex, which can improve the solubility and pharmacokinetic profile of the resulting ADC.
-
Valine-Citrulline (Val-Cit) Dipeptide: A protease-cleavable linker designed to be selectively hydrolyzed by cathepsin B, an enzyme frequently overexpressed in the lysosomes of tumor cells.[1] This ensures the targeted release of the cytotoxic payload within the cancer cell, thereby minimizing off-target effects.[1]
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the unmodified cytotoxic drug.
The overall strategy for generating a site-specific ADC using this linker involves a two-step process. First, an azide (B81097) handle is introduced into a specific site on the antibody, often through protein engineering techniques. Subsequently, the this compound linker, pre-conjugated to a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE), is attached to the azide-modified antibody via the SPAAC reaction.
Quantitative Data Summary
The following tables summarize typical quantitative data and parameters for the successful conjugation and characterization of an ADC using the this compound linker system.
Table 1: Recommended Reaction Conditions for SPAAC Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can enhance reaction efficiency. |
| BCN-Linker-Drug to Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).[2] |
| Reaction Temperature | 4°C - 37°C | The reaction is typically faster at higher temperatures. Room temperature (20-25°C) is a common starting point.[1] |
| Incubation Time | 4 - 16 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time.[1] |
| Reaction pH | 7.2 - 8.0 | SPAAC reactions are efficient in aqueous buffers at physiological pH. |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | To maintain antibody stability and prevent denaturation.[1] |
Table 2: Typical Purification Parameters for ADCs
| Purification Method | Column Type | Mobile Phase A (Binding/Equilibration) | Mobile Phase B (Elution) | Typical Flow Rate |
| Hydrophobic Interaction Chromatography (HIC) | Phenyl Sepharose, Butyl Sepharose | 25 mM Sodium Phosphate, 1.0-1.5 M Ammonium Sulfate, pH 7.0[3][4][5] | 25 mM Sodium Phosphate, pH 7.0[3][4][5] | 1 mL/min |
| Size-Exclusion Chromatography (SEC) | Superdex 200, Sephacryl S-300 | Phosphate-Buffered Saline (PBS), pH 7.4 | Isocratic elution with Mobile Phase A | 0.5-1 mL/min |
Table 3: Representative In Vitro Performance Data for Val-Cit-PABC-MMAE ADCs
| Cancer Cell Line | Target Antigen | IC50 (nM) |
| SK-BR-3 (Breast Cancer) | HER2 | ~1-10 |
| BxPC-3 (Pancreatic Cancer) | Tissue Factor | 0.97 ± 0.10 |
| PSN-1 (Pancreatic Cancer) | Tissue Factor | 0.99 ± 0.09 |
| Capan-1 (Pancreatic Cancer) | Tissue Factor | 1.10 ± 0.44 |
| Panc-1 (Pancreatic Cancer) | Tissue Factor | 1.16 ± 0.49 |
IC50 values are highly dependent on the specific antibody, target antigen expression levels, and cell line characteristics. The values presented are representative examples.
Table 4: Plasma Stability of Val-Cit Linker-Based ADCs
| Plasma Source | Stability Profile | Key Enzyme |
| Human | High stability, with no significant degradation observed after 28 days of incubation.[6] | - |
| Mouse | Significantly less stable, with >95% payload loss observed after 14 days due to premature cleavage.[6] | Carboxylesterase 1c (Ces1c) |
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Azide Handle into the Antibody
This protocol describes a general method for introducing an azide group into a specific site of an antibody using genetic engineering and subsequent enzymatic modification.
-
Site-Directed Mutagenesis:
-
Identify a suitable site for modification on the antibody sequence that is solvent-accessible and does not interfere with antigen binding.
-
Use standard molecular biology techniques to introduce a unique codon (e.g., an amber stop codon) at the selected site in the antibody's expression vector.
-
-
Expression of Azide-Modified Antibody:
-
Co-transfect a suitable mammalian cell line (e.g., HEK293 or CHO) with the modified antibody expression vector and a vector encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for an unnatural amino acid containing an azide group (e.g., p-azidomethyl-L-phenylalanine).
-
Culture the cells in a medium supplemented with the azide-containing unnatural amino acid.
-
Purify the expressed azide-modified antibody from the cell culture supernatant using standard protein A affinity chromatography.
-
-
Characterization of Azide Incorporation:
-
Confirm the successful and site-specific incorporation of the azide-containing amino acid using mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: Conjugation of BCN-PEG1-Val-Cit-PABC-Payload to Azide-Modified Antibody
This protocol details the SPAAC reaction between the azide-modified antibody and the BCN-functionalized linker-payload.
-
Reagent Preparation:
-
Prepare a stock solution of the BCN-PEG1-Val-Cit-PABC-Payload (e.g., BCN-PEG1-Val-Cit-PABC-MMAE) in a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Buffer exchange the azide-modified antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-modified antibody to the desired final concentration (e.g., 5 mg/mL).
-
Add a 5-10 fold molar excess of the BCN-linker-drug stock solution to the antibody solution.[1] Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.[1]
-
Gently mix the solution and incubate at room temperature (20-25°C) or 37°C for 4-16 hours.[1]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC using Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and remove unconjugated antibody, followed by Size-Exclusion Chromatography (SEC) to remove aggregates and residual small molecules.
A. Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation:
-
Filter the crude ADC solution through a 0.22 µm syringe filter.
-
Adjust the salt concentration of the ADC sample to match the initial mobile phase conditions (e.g., by adding Mobile Phase A) to ensure binding to the column.[3]
-
-
Chromatography:
-
Equilibrate a HIC column (e.g., Phenyl Sepharose) with 5-10 column volumes (CVs) of the initial mobile phase (e.g., 100% Mobile Phase A).
-
Load the prepared ADC sample onto the column.
-
Wash the column with 2-5 CVs of the initial mobile phase to remove unbound material.
-
Elute the bound ADC species with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 CVs.[3] Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
Collect fractions throughout the elution gradient.
-
-
Analysis:
-
Analyze the collected fractions by UV-Vis spectroscopy and analytical HIC or LC-MS to determine the purity and DAR of each fraction.
-
Pool the fractions containing the desired DAR species.
-
B. Size-Exclusion Chromatography (SEC)
-
Sample Preparation:
-
Concentrate the pooled fractions from the HIC purification step and exchange the buffer to the SEC mobile phase (e.g., PBS, pH 7.4) using a centrifugal filter unit.
-
-
Chromatography:
-
Equilibrate an SEC column (e.g., Superdex 200) with at least 2 CVs of the SEC mobile phase.
-
Load the prepared ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[3]
-
Elute the sample isocratically with the mobile phase. Aggregates will elute first, followed by the monomeric ADC.
-
-
Final Product Formulation:
-
Collect the fractions corresponding to the purified monomeric ADC.
-
Determine the final concentration and formulate the ADC in a suitable storage buffer.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to evaluate the in vitro potency of the purified ADC.
-
Cell Seeding:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC, unconjugated antibody, and free cytotoxic drug in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the synthesis and characterization of a site-specific ADC.
Caption: Intracellular pathway of an MMAE-based ADC leading to apoptosis.
References
Application Notes and Protocols for BCN-PEG1-Val-Cit-PABC-OH Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCN-PEG1-Val-Cit-PABC-OH linker is a sophisticated tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This heterobifunctional linker is designed for the precise attachment of therapeutic payloads to azide-modified antibodies or other biomolecules. Its architecture incorporates several key features: a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a single polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PABC) spacer.[1][2][3]
The BCN group facilitates a highly efficient and bioorthogonal click chemistry reaction with an azide-modified biomolecule, ensuring a stable covalent bond under physiological conditions.[2] The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment, leading to the targeted release of the conjugated payload within cancer cells.[] Following enzymatic cleavage, the PABC spacer undergoes a self-immolation process, ensuring the release of the payload in its active form. This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window of the ADC.
These application notes provide a detailed, step-by-step guide for the labeling of an azide-modified antibody with a payload using the this compound linker.
Data Presentation
Table 1: Recommended Reaction Conditions for SPAAC Conjugation
| Parameter | Recommended Range | Typical Value | Notes |
| Molar Ratio (Linker-Payload:Azide-Antibody) | 2:1 to 10:1 | 5:1 | The optimal ratio should be determined empirically for each specific antibody and payload to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. |
| Reaction Temperature | 4°C - 37°C | 25°C (Room Temperature) | Lower temperatures (4°C) can be used to minimize potential antibody degradation over longer incubation times. |
| Incubation Time | 1 - 24 hours | 12 hours | Reaction progress can be monitored by LC-MS to determine the optimal time. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | PBS, pH 7.4 | Ensure the buffer is free of any azide-containing compounds. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | 5% (v/v) | Used to dissolve the linker-payload conjugate. The final concentration should be minimized to prevent antibody denaturation. |
Table 2: Typical Quantitative Data for ADC Characterization
| Parameter | Method | Typical Result | Notes |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, UV-Vis Spectroscopy | 3.5 - 4.0 | The DAR is a critical quality attribute that influences the ADC's efficacy and safety.[5] |
| Labeling Efficiency | SDS-PAGE, Mass Spectrometry | > 90% | Refers to the percentage of antibody that is conjugated with at least one drug-linker molecule. |
| Monomer Purity | Size Exclusion Chromatography (SEC) | > 95% | High monomer purity is essential to avoid potential safety and efficacy issues associated with aggregates.[1] |
| In Vitro Linker Cleavage (by Cathepsin B) | LC-MS | > 90% release in 4 hours | Demonstrates the susceptibility of the Val-Cit linker to enzymatic cleavage.[6] |
| Plasma Stability | LC-MS, ELISA | > 95% intact ADC after 7 days | High plasma stability is crucial to prevent premature drug release in circulation.[6] |
Experimental Protocols
This protocol is divided into two main stages:
-
Conjugation of the Payload to the this compound Linker: This step is necessary if the payload is not already attached to the linker.
-
Conjugation of the Linker-Payload to the Azide-Modified Antibody: This step involves the SPAAC reaction.
Protocol 1: Conjugation of an Amine-Containing Payload to this compound
This protocol assumes the use of a BCN-PEG1-Val-Cit-PABC-p-nitrophenyl (PNP) carbonate linker, which reacts with amine-containing payloads.
Materials:
-
BCN-PEG1-Val-Cit-PABC-PNP
-
Amine-containing payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-PEG1-Val-Cit-PABC-PNP linker in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 12 mM.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the BCN-PEG1-Val-Cit-PABC-PNP solution.
-
Add 1.2 molar equivalents of the payload solution to the linker solution.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the BCN-PEG1-Val-Cit-PABC-Payload conjugate by preparative HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the conjugate by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Labeling of an Azide-Modified Antibody via SPAAC
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-PEG1-Val-Cit-PABC-Payload conjugate
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system for purification
-
UV-Vis Spectrophotometer
-
HIC-HPLC and SEC-HPLC systems for characterization
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is in an azide-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or TFF.
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Reagent Preparation:
-
Dissolve the BCN-PEG1-Val-Cit-PABC-Payload conjugate in DMSO to a concentration of 10 mM.
-
-
SPAAC Conjugation Reaction:
-
In a reaction tube, add the azide-modified antibody solution.
-
Add the desired molar excess (typically 5-10 fold) of the dissolved BCN-linker-payload to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Gently mix the solution and incubate at room temperature (25°C) for 4-24 hours. The reaction can also be performed at 4°C for a longer duration to minimize potential antibody degradation.
-
-
Purification of the ADC:
-
Remove the excess, unreacted linker-payload by purifying the ADC using a desalting column or a TFF system equilibrated with PBS, pH 7.4.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC. The number of conjugated drugs increases the hydrophobicity of the antibody, allowing for the separation of different DAR species.[5] The weighted average DAR can be calculated from the peak areas. Alternatively, UV-Vis spectroscopy can be used if the drug and antibody have distinct absorbance maxima.
-
Aggregation and Purity: Analyze the purified ADC by Size Exclusion Chromatography (SEC)-HPLC to determine the percentage of monomer, aggregate, and fragment.[1]
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the light and heavy chains of the reduced ADC using LC-MS.
-
Protocol 3: In Vitro Cathepsin B Cleavage Assay
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.5
-
Quench Solution: Acetonitrile with an internal standard (e.g., warfarin)
-
Incubator
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in PBS.
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration (e.g., 100 nM).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution. A control reaction without the enzyme should be run in parallel.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Sample Analysis:
-
Quench the reaction at each time point by adding 3 volumes of the cold quench solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the release kinetics.
-
Mandatory Visualization
Caption: Experimental workflow for ADC preparation.
Caption: Mechanism of intracellular drug release.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of BCN-PEG1-Val-Cit-PABC-OH ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences both its efficacy and safety profile.[1][2][3] An accurate and reproducible determination of the DAR is therefore essential during ADC development and for quality control.[1]
This document provides detailed application notes and protocols for calculating the DAR of ADCs synthesized using the BCN-PEG1-Val-Cit-PABC-OH linker. This cleavable linker system is designed for site-specific conjugation and controlled drug release within the target cell.
The This compound linker incorporates several key features:
-
Bicyclononyne (BCN): A strained alkyne that facilitates covalent conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of click chemistry. This enables precise, site-specific attachment of the linker-drug to the antibody.[3][4]
-
PEG1: A single polyethylene (B3416737) glycol unit that can improve the solubility and pharmacokinetic properties of the ADC.[3]
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][5][6]
-
PABC (p-aminobenzylcarbamate): A self-immolative spacer that, following Val-Cit cleavage, releases the active drug payload.[5][7]
This targeted release mechanism ensures that the cytotoxic payload is preferentially liberated inside the cancer cells, thereby minimizing off-target toxicity.[5]
Two robust and widely used methods for determining the average DAR of ADCs are presented: UV/Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC) .[1][3][8]
Data Presentation: Quantitative Parameters for DAR Calculation
The following tables summarize the essential quantitative data required for DAR calculations. Note that these values are illustrative and should be empirically determined for each specific antibody, drug, and ADC construct.
Table 1: Molar Extinction Coefficients (ε) and Molecular Weights
| Component | Molar Extinction Coefficient (ε) at 280 nm (M⁻¹cm⁻¹) | Molar Extinction Coefficient (ε) at λmax(Drug) (M⁻¹cm⁻¹) | Molecular Weight (Da) |
| Antibody (mAb) | e.g., 210,000 | e.g., 5,000 | e.g., 150,000 |
| Drug-Linker | e.g., 1,500 | e.g., 25,000 | e.g., 1,500 |
| ADC | To be determined | To be determined | mAb MW + (DAR x Drug-Linker MW) |
Note: λmax(Drug) is assumed to be 330 nm in this example.
Experimental Protocols
Method 1: DAR Determination by UV/Vis Spectroscopy
UV/Vis spectroscopy is a rapid and straightforward method for determining the average DAR.[9][10][] This technique is applicable when the antibody and the drug have distinct absorbance maxima at different wavelengths.[3][8] By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the conjugated drug can be determined, allowing for the calculation of the average DAR.[9][][12]
Protocol:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody and the free drug-linker at both 280 nm and the λmax of the drug.[1] This is achieved by measuring the absorbance of solutions of known concentrations.[]
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometer Measurement:
-
DAR Calculation:
-
The concentrations of the antibody ([mAb]) and the drug ([Drug]) in the ADC sample can be calculated using the following simultaneous equations, which are derived from the Beer-Lambert law[]:
A280 = εmAb,280[mAb] + εDrug,280[Drug] Aλmax = εmAb,λmax[mAb] + εDrug,λmax[Drug]
-
Rearranging these equations allows for the calculation of [mAb] and [Drug].
-
The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:
DAR = [Drug] / [mAb]
-
Method 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a high-resolution technique that separates ADC species based on their hydrophobicity.[8][13] Since the drug payload is typically hydrophobic, ADCs with a higher number of conjugated drugs will be more hydrophobic and thus have a stronger interaction with the HIC stationary phase.[14] This method provides not only the average DAR but also the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[13][15]
Protocol:
-
Instrumentation and Column:
-
Mobile Phases:
-
Mobile Phase A (High Salt): A high concentration of a non-denaturing salt in a buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[16]
-
Mobile Phase B (Low Salt): The same buffer without the high salt concentration (e.g., 25 mM sodium phosphate, pH 7.0), often containing a small percentage of an organic modifier like isopropanol.[16]
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[1]
-
-
Chromatographic Conditions:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Injection: Inject the prepared ADC sample.
-
Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.[1]
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.[1]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[1]
-
-
Data Analysis and DAR Calculation:
-
The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR0) eluting first, followed by the different drug-loaded ADC species in order of increasing hydrophobicity (DAR2, DAR4, etc.).[15]
-
Identify and integrate the peak area for each ADC species (Areai).
-
The weighted average DAR is calculated using the following formula[][13][15]:
Average DAR = Σ (Areai x DARi) / Σ Areai
Where:
-
Areai is the peak area of the ADC species with a specific drug load.
-
DARi is the drug-to-antibody ratio for that specific species (e.g., 0, 2, 4, 6, 8).
-
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for DAR determination using UV/Vis spectroscopy.
Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
Caption: Intracellular cleavage pathway of a this compound linked ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. BCN-PEG1-Val-Cit-OH - CD Bioparticles [cd-bioparticles.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates with a BCN-PEG1-Val-Cit-PABC-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is critical to the ADC's safety and efficacy. The BCN-PEG1-Val-Cit-PABC-OH linker is a sophisticated, cleavable linker system designed for precise drug delivery. Its Bicyclononyne (BCN) group allows for copper-free click chemistry conjugation to an azide-modified antibody. The short PEG1 spacer enhances hydrophilicity, while the Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. Following enzymatic cleavage, the self-immolative p-aminobenzyl alcohol (PABC) spacer releases the active cytotoxic drug inside the target cell.
Following the conjugation reaction, purification is a critical step to remove unconjugated antibody, excess drug-linker, and to isolate ADC species with a desirable and consistent drug-to-antibody ratio (DAR).[1] This process is essential for ensuring the homogeneity, safety, and efficacy of the final ADC product.[1] This document provides detailed protocols for the purification and characterization of ADCs synthesized using the this compound linker, employing common chromatographic techniques.
Data Presentation: ADC Purification and Characterization
Effective purification should yield an ADC with a consistent DAR, low levels of aggregation, and minimal free drug-linker. The following tables provide a representative summary of purification outcomes.
Table 1: Comparison of ADC Characteristics Before and After Purification [1]
| Parameter | Crude ADC Mixture | Purified ADC (HIC) | Purified ADC (SEC) |
| Average DAR | 3.8 | 4.0 | 3.9 |
| Purity (%) | ~70% | >98% | >95% |
| Aggregate Content (%) | 5-10% | <1% | <2% |
| Free Drug-Linker (%) | >15% | <0.1% | <0.5% |
| Recovery Yield (%) | N/A | ~70% | ~85% |
Table 2: Influence of Purification Method on DAR Distribution [1]
| DAR Species | Crude ADC (%) | Purified ADC (HIC) (%) | Purified ADC (SEC) (%) |
| DAR 0 | 10 | <1 | 5 |
| DAR 2 | 25 | 15 | 25 |
| DAR 4 | 40 | 70 | 45 |
| DAR 6 | 20 | 14 | 20 |
| DAR 8 | 5 | <1 | 5 |
Experimental Workflow and Linker Cleavage Mechanism
The overall process for generating a purified ADC using a this compound linker involves several key stages, from antibody modification to the final purified and characterized product.
The Val-Cit linker is designed for specific cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. Upon internalization of the ADC into the target cancer cell, the Val-Cit dipeptide is cleaved, initiating the release of the cytotoxic payload.
Experimental Protocols
Protocol 1: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for purifying ADCs by separating species based on differences in their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the antibody's hydrophobicity, allowing for the separation of ADCs with different DARs from the unconjugated antibody.[2]
Objective: To separate an ADC mixture into its constituent DAR species.
Materials:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[2][3]
-
HIC Column: e.g., TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L[2]
-
HPLC or FPLC system
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Adjust the crude ADC sample to a final concentration of 0.5 M ammonium sulfate using a high-salt diluent (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).[2][3] Centrifuge the sample to remove any precipitate.
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved (typically 5-10 column volumes).
-
Sample Loading: Inject the prepared ADC sample onto the equilibrated column.
-
Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the bound ADC species.[2] A typical gradient might be from 33.3% to 100% Mobile Phase B over 30 column volumes.[2] The unconjugated antibody will elute first, followed by ADCs with increasing DARs due to their increased hydrophobicity.[2]
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis of Fractions: Analyze the collected fractions using analytical HIC, SEC, and/or mass spectrometry to determine the DAR and purity of each fraction.[2]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate and Free Drug-Linker Removal
SEC separates molecules based on their size. This technique is effective for removing high molecular weight aggregates and unconjugated small molecule drug-linkers, and for buffer exchange.[1][2]
Objective: To remove aggregates and residual free drug-linker from the ADC sample.
Materials:
-
Crude or partially purified ADC solution
-
SEC Column: e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm[2]
-
SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4[2]
-
HPLC or FPLC system
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Filter the ADC sample through a 0.22 µm syringe filter to remove any particulate matter.[1] The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1]
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the SEC mobile phase until a stable baseline is achieved.[1]
-
Sample Loading: Inject the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the sample isocratically with the SEC mobile phase at a constant flow rate.[2] Aggregates will elute first in the void volume, followed by the monomeric ADC, and finally the smaller, unconjugated drug-linker molecules.[1]
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis of Fractions: Assess the purity of the collected fraction by re-injecting a small aliquot onto the SEC column to confirm the removal of aggregates and free drug-linker.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
RP-HPLC, often coupled with mass spectrometry, is a powerful analytical technique for determining the average DAR and the distribution of different drug-loaded species. This method typically involves the reduction of the ADC to separate the light and heavy chains.[4][5][6]
Objective: To determine the average DAR and DAR distribution of the purified ADC.
Materials:
-
Purified ADC sample
-
Reducing agent: e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[2][4]
-
RPC Column: e.g., a C4 or C18 column suitable for large proteins (e.g., Sepax Proteomix RP-1000)[4]
-
LC-MS System
Procedure:
-
Sample Preparation (Reduction): Reduce the interchain disulfide bonds of the ADC to separate the light and heavy chains. This can be achieved by incubating the ADC (e.g., at 1 mg/mL) with a reducing agent like DTT (e.g., 10 mM) at 37°C for 30 minutes.[4]
-
Column Equilibration: Equilibrate the RPC column with the initial mobile phase conditions (e.g., 95% A, 5% B).[2]
-
Sample Injection: Inject the reduced ADC sample.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chain species. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Detection and Analysis: Monitor the elution profile using UV detection (280 nm) and mass spectrometry. The different drug-loaded forms of the light and heavy chains will be separated based on their hydrophobicity. The average DAR can be calculated from the relative peak areas of the different species in the chromatogram and confirmed by the mass data.[5][7]
Troubleshooting Common Purification Issues
Issue 1: High Levels of Aggregation
-
Problem: The ADC preparation shows a high percentage of high molecular weight species in SEC analysis.[8]
-
Potential Causes: The increased hydrophobicity of the ADC due to the conjugated drug-linker can lead to self-association.[9] High DAR values, unfavorable buffer conditions (pH near the pI, incorrect ionic strength), and the use of organic co-solvents during conjugation can exacerbate this issue.[8][10]
-
Solutions:
-
Formulation: Screen different buffer formulations and pH values. Add stabilizing excipients like arginine or polysorbates.[2][8]
-
Purification: Optimize HIC conditions by using a shallower elution gradient or a less chaotropic salt (e.g., sodium chloride instead of ammonium sulfate).[2] Use SEC as a dedicated step for aggregate removal.[2] In some cases, alternative methods like hydroxyapatite (B223615) chromatography can be effective.[11]
-
Issue 2: Low ADC Recovery
-
Problem: Significant loss of product during chromatographic purification.[11]
-
Potential Causes: The hydrophobic ADC may bind too strongly and irreversibly to the HIC resin.[2] High salt concentrations used in HIC can sometimes cause the ADC to precipitate.[2]
-
Solutions:
-
Modify HIC Method: Use a weaker lyotropic salt (e.g., NaCl) or a lower starting salt concentration.[2]
-
Elution Buffer: Add a small percentage of an organic modifier like isopropanol (B130326) to the elution buffer to disrupt strong hydrophobic interactions.[12]
-
Resin Screening: Test HIC resins with different levels of hydrophobicity (e.g., Phenyl vs. Butyl).[2]
-
Issue 3: Poor Resolution of DAR Species in HIC
-
Problem: Co-elution of different DAR species, making it difficult to isolate a homogeneous product.[2]
-
Potential Causes: The elution gradient may be too steep, the chosen HIC resin may not have sufficient selectivity, or the flow rate may be too high.[2]
-
Solutions:
-
Optimize Gradient: Make the elution gradient shallower to improve the separation between closely eluting species.[2] A step gradient can also be effective for isolating a specific DAR species.[2]
-
Resin and Flow Rate: Screen different HIC resins and consider reducing the flow rate to increase the interaction time with the stationary phase.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of BCN-PEG1-Val-Cit-PABC-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods required for the characterization of Antibody-Drug Conjugates (ADCs) synthesized using the site-specific BCN-PEG1-Val-Cit-PABC-OH linker. The protocols outlined below are essential for ensuring the quality, consistency, and efficacy of these complex biotherapeutics.
The this compound linker is a sophisticated construct designed for precise ADC development.[1] It incorporates a bicyclononyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a polyethylene (B3416737) glycol (PEG1) spacer to enhance hydrophilicity, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linked to a self-emolative para-aminobenzyl carbamate (B1207046) (PABC) spacer for controlled payload release within the target cell.[1][2][3][4][]
Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to each antibody and significantly impacts the ADC's efficacy and safety.[6][7][8]
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining DAR and the distribution of different drug-loaded species for cysteine-linked and other site-specific ADCs.[9][10][11][12][13] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated hydrophobic payloads.[10][12]
Experimental Protocol:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in the mobile phase A.
-
-
LC System and Column:
-
LC System: A biocompatible HPLC or UHPLC system.[12]
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Column Temperature: 25°C.
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100% A
-
45-55 min: 100% A (re-equilibration).
-
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).[12]
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
-
-
Quantitative Data Summary:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 15.2 | 5.1 |
| DAR 2 | 20.8 | 24.5 |
| DAR 4 | 25.3 | 60.2 |
| DAR 6 | 28.9 | 9.7 |
| DAR 8 | 31.5 | 0.5 |
| Average DAR | 3.8 |
Note: Retention times and peak areas are representative and will vary based on the specific ADC and experimental conditions.
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a rapid and straightforward method for determining the average DAR, provided the antibody and the payload have distinct absorbance maxima.[7][11][14][15][16]
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Empirically determine the molar extinction coefficients (ε) for the unconjugated antibody and the payload at 280 nm and the payload's λmax.
-
-
Sample Measurement:
-
Measure the absorbance of the ADC solution at 280 nm and the payload's λmax.
-
-
DAR Calculation:
-
Use the following equations to calculate the concentrations of the antibody and the payload, and subsequently the average DAR.
-
Quantitative Data Summary:
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Antibody (mAb) | 280 | 210,000 |
| Payload | 280 | 5,000 |
| Payload | λmax (e.g., 350 nm) | 25,000 |
Note: These values are examples and must be determined for each specific ADC.
Mass Spectrometry (MS) for Intact Mass Analysis and Purity
Mass spectrometry is an indispensable tool for the characterization of ADCs, providing precise information on the molecular weight, DAR distribution, and the presence of any modifications.[6]
Intact Mass Analysis under Native Conditions
For cysteine-linked ADCs where interchain disulfide bonds may be reduced, native MS is preferred to maintain the intact structure.[17]
Experimental Protocol:
-
Sample Preparation:
-
Desalt and buffer exchange the ADC into a volatile, MS-compatible buffer such as 150 mM ammonium acetate, pH 7.0.
-
-
LC-MS System:
-
MS Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 200°C.
-
Mass Range: 2000-8000 m/z.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge state masses of the different DAR species.
-
Quantitative Data Summary:
| DAR Species | Expected Mass (Da) | Observed Mass (Da) |
| DAR 0 (mAb) | 148,000 | 148,002 |
| DAR 2 | 150,200 | 150,203 |
| DAR 4 | 152,400 | 152,405 |
| DAR 6 | 154,600 | 154,608 |
| DAR 8 | 156,800 | 156,810 |
Note: Expected masses are calculated based on the antibody and the BCN-PEG1-Val-Cit-PABC-Payload mass.
Size Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis
SEC separates molecules based on their hydrodynamic radius to assess the presence of high molecular weight species (aggregates) and low molecular weight species (fragments).[19][20][21][22]
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC to 1 mg/mL in the mobile phase.
-
-
LC System and Column:
-
LC System: HPLC or UHPLC system.
-
Column: SEC column with a pore size suitable for monoclonal antibodies (e.g., 300 Å).[21]
-
Column Temperature: 25°C.
-
-
Mobile Phase:
-
150 mM sodium phosphate, pH 7.0.[19]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 7.8 mm ID column.[21]
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, aggregate, and fragment peaks.
-
Calculate the percentage of each species.
-
Quantitative Data Summary:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | 1.2 |
| Monomer | 10.2 | 98.5 |
| Fragment | 12.1 | 0.3 |
Capillary Electrophoresis (CE) for Purity and Heterogeneity
CE is a high-efficiency separation technique that can be used to assess the purity and charge heterogeneity of ADCs.[23][24]
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is used to assess the purity and size heterogeneity of the ADC under denaturing conditions, both non-reduced and reduced.
Experimental Protocol:
-
Sample Preparation:
-
Non-reduced: Denature the ADC sample in SDS-containing sample buffer with iodoacetamide (B48618) at 70°C for 10 minutes.
-
Reduced: Denature the ADC sample in SDS-containing sample buffer with β-mercaptoethanol at 70°C for 10 minutes.
-
-
CE System:
-
Commercial CE system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary.
-
Separation Buffer: SDS-gel buffer.
-
-
Electrophoresis Conditions:
-
Voltage: 15 kV.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Determine the migration times and peak areas of the main ADC peak and any impurities.
-
Linker Cleavage Assay
This assay confirms the specific cleavage of the Val-Cit linker by cathepsin B, a lysosomal protease.[2]
Experimental Protocol:
-
Reaction Setup:
-
Incubate the this compound ADC (1 mg/mL) with human cathepsin B (1 µM) in a lysosomal-like buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT) at 37°C.
-
-
Time Points:
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the aliquots by RP-HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload.
-
-
Data Analysis:
-
Plot the percentage of released payload against time to determine the cleavage kinetics.
-
Visualizations
Caption: Workflow for ADC Synthesis and Characterization.
Caption: ADC Internalization and Payload Release Pathway.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BCN-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. technosaurus.co.jp [technosaurus.co.jp]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. lcms.cz [lcms.cz]
- 22. agilent.com [agilent.com]
- 23. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: Determination of Drug-to-Antibody Ratio (DAR) for BCN-PEG1-Val-Cit-PABC-OH Conjugates using HIC-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics designed for targeted cancer therapy.[1][2] These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic drug, enabling specific delivery of the payload to cancer cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences both its efficacy and safety profile.[2][3] A low DAR may lead to reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[2][3]
This document provides a detailed protocol for determining the average DAR of ADCs synthesized using the cleavable BCN-PEG1-Val-Cit-PABC-OH linker. This linker system incorporates a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl alcohol (PABC) self-immolative spacer.[4][5][6][7][]
Hydrophobic Interaction Chromatography (HIC) is a robust analytical technique well-suited for characterizing the DAR of ADCs.[1][9][10] HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[10] The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity.[11] Consequently, ADC species with different numbers of conjugated drugs will exhibit varying retention times on a HIC column, allowing for their separation and quantification.[12][13][14] Species with a higher DAR will be more hydrophobic and elute later.[3]
Principle of HIC-HPLC for DAR Analysis
HIC separates proteins based on interactions between hydrophobic regions on the protein surface and a weakly hydrophobic stationary phase.[1] A high salt concentration in the mobile phase enhances these interactions, leading to protein retention on the column.[1] A decreasing salt gradient weakens the hydrophobic interactions, causing the proteins to elute in order of increasing hydrophobicity.[1] In the context of ADCs, the addition of each drug-linker moiety increases the molecule's hydrophobicity. This allows HIC-HPLC to resolve the unconjugated antibody (DAR 0) from the various drug-loaded species (DAR 2, DAR 4, etc.).[12][13][14][15] The weighted average DAR is then calculated from the relative peak areas of each species in the chromatogram.[13][14][]
Experimental Protocol
This protocol provides a general method for HIC-HPLC analysis. Optimization of specific parameters may be required for different antibodies and drug payloads.
Materials:
-
ADC sample with this compound linker
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[17]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[17]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm or similar)[18][19]
-
HPLC or UPLC system with a UV detector
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
HPLC System Setup:
-
Chromatographic Separation:
-
Inject 10-20 µL of the prepared ADC sample.
-
Apply a linear gradient to elute the bound species. A representative gradient is shown in the table below.
-
After the elution gradient, wash the column with 100% Mobile Phase B for several column volumes to remove any strongly retained species.
-
Re-equilibrate the column with 100% Mobile Phase A before the next injection.
-
Representative HPLC Gradient:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 100 | 0 |
| 35.0 | 100 | 0 |
Data Presentation and Analysis
The primary output from the HIC-HPLC analysis is a chromatogram showing a series of peaks, each corresponding to an ADC species with a specific number of conjugated drugs.
-
Peak Identification and Integration:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the various drug-loaded species (e.g., DAR 2, DAR 4, DAR 6, DAR 8). The unconjugated antibody will be the first to elute.
-
Integrate the peak area for each identified species.
-
-
Average DAR Calculation:
-
Calculate the percentage of the total peak area for each species.
-
The average DAR is calculated as the weighted average of the DAR of each species, based on their relative peak areas, using the following formula:[]
Average DAR = Σ [(% Peak Area of each species) x (Number of drugs for that species)] / 100
-
Quantitative Data Summary:
The following table presents representative data from a hypothetical HIC-HPLC analysis of a this compound conjugate.
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.2 | 12.5 |
| DAR 2 | 11.7 | 38.0 |
| DAR 4 | 14.9 | 42.3 |
| DAR 6 | 17.5 | 6.7 |
| DAR 8 | 19.8 | 0.5 |
| Average DAR | - | 3.90 |
Visualizations
Caption: Experimental workflow for DAR determination using HIC-HPLC.
Caption: Logical relationship for calculating the average DAR from HIC data.
Caption: Simplified signaling pathway of a Val-Cit linker-based ADC.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ymc.eu [ymc.eu]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. BCN-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. lcms.cz [lcms.cz]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. agilent.com [agilent.com]
- 21. cellmosaic.com [cellmosaic.com]
Application Note and Protocols: Mass Spectrometry Analysis of BCN-PEG1-Val-Cit-PABC-OH ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule payload.[1][2] The linker, which connects the antibody and the payload, is a critical component influencing the ADC's efficacy and safety.[3] This application note focuses on the mass spectrometry (MS) analysis of ADCs constructed using a BCN-PEG1-Val-Cit-PABC-OH linker. This linker system incorporates a bicyclononyne (BCN) group for site-specific conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.[4][5]
Mass spectrometry is an indispensable tool for the comprehensive characterization of ADCs, enabling the determination of critical quality attributes such as drug-to-antibody ratio (DAR), conjugation site localization, and overall structural integrity.[1][6] This document provides detailed protocols for the analysis of this compound ADCs at the intact, subunit, and peptide levels using liquid chromatography-mass spectrometry (LC-MS).
Core Concepts and Workflow
The analysis of ADCs by mass spectrometry can be approached at three main levels: intact, subunit, and peptide mapping. Each level provides unique and complementary information regarding the ADC's structure and heterogeneity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. criver.com [criver.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions with BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Bicyclononyne (BCN) linkers. SPAAC is a powerful, copper-free click chemistry reaction that enables the efficient and specific covalent ligation of biomolecules in complex biological environments.[1][2] BCN linkers are a class of cyclooctynes known for their excellent reaction kinetics and stability, making them ideal for a wide range of applications, including antibody-drug conjugate (ADC) development, protein-protein conjugation, and cell surface labeling.[1][3]
Principle of SPAAC with BCN Linkers
The SPAAC reaction with BCN linkers is a bioorthogonal cycloaddition between a strained alkyne (BCN) and an azide-functionalized molecule to form a stable triazole linkage.[4][5] The inherent ring strain of the BCN molecule drives the reaction forward without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems.[2][4] The general strategy involves two key steps:
-
Functionalization: One molecule of interest is functionalized with a BCN moiety, while the reaction partner is functionalized with an azide (B81097) group.
-
Conjugation: The BCN-functionalized and azide-functionalized molecules are mixed, leading to a spontaneous and specific reaction that forms a stable covalent bond.[1]
Data Presentation: Quantitative Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is dependent on the specific BCN derivative, the azide reactant, and the reaction conditions such as solvent and temperature. The following tables summarize representative kinetic data for SPAAC reactions involving BCN linkers.
Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions of BCN with Various Azides
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| BCN | Benzyl azide | ~0.06 - 0.1 | Acetonitrile:Water |
| BCN | Phenyl azide | ~0.2 | Acetonitrile:Water (3:1)[1] |
| BCN | 2-Azidoethanol | 0.024 | Not specified[1][6] |
| BCN | 2-Azidopropanol | 0.012 | Not specified[1][6] |
| BCN | 2-Azido-2-methylpropanol | 0.012 | Not specified[1][6] |
| BCN | Electron-deficient aryl azides | up to 2.9 | Not specified[1] |
Table 2: Comparison of Second-Order Rate Constants (k₂) for endo-BCN and exo-BCN with Benzyl Azide
| Diastereomer | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [7] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [3][7] |
| endo-BCN-ylmethanol | Benzyl Azide | 0.15 | DMSO | [7] |
Note: Reaction rates can be influenced by the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.[1][7]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for protein functionalization and subsequent SPAAC conjugation.
Experimental Protocols
The following are detailed protocols for the key steps in a typical SPAAC reaction with BCN linkers.
Protocol 1: Functionalization of a Protein with a BCN-NHS Ester
This protocol describes the modification of primary amines (N-terminus and lysine (B10760008) residues) on a protein with a BCN-N-Hydroxysuccinimide (NHS) ester.[1]
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
BCN-PEG-NHS Ester (or similar BCN-NHS ester).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[1]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in the Reaction Buffer.[1]
-
BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-PEG-NHS Ester in anhydrous DMSO to a concentration of 10 mM.[1]
-
Reaction Setup: Add a 10-20 fold molar excess of the BCN-NHS Ester stock solution to the protein solution.[1] Gently mix by pipetting. The final concentration of DMSO in the reaction should be less than 10% (v/v) to avoid protein denaturation.[1][8]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[1]
-
Purification: Remove the excess, unreacted BCN-NHS Ester using a desalting column equilibrated with PBS, pH 7.4, following the manufacturer's instructions.[1]
-
Quantification and Storage: Determine the concentration of the BCN-modified protein using a standard protein assay (e.g., BCA). The BCN-functionalized protein can be stored at -20°C for up to a month.[5]
Protocol 2: SPAAC Reaction Between a BCN-Functionalized Protein and an Azide-Modified Molecule
This protocol details the conjugation of a BCN-functionalized protein with an azide-modified payload.
Materials:
-
BCN-functionalized protein (from Protocol 1) in PBS, pH 7.4.
-
Azide-modified molecule (e.g., drug, dye) dissolved in a compatible solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Size-Exclusion Chromatography (SEC) column for purification.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the BCN-functionalized protein and the azide-modified molecule. A slight molar excess (e.g., 1.5 to 5 equivalents) of the azide-payload is typically used to drive the reaction to completion.[9] The final protein concentration should be in the range of 1-10 mg/mL.[1]
-
Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 4-24 hours.[7][10] Higher temperatures generally lead to faster reactions.[10] The optimal reaction time may need to be determined empirically for each specific system.
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as SDS-PAGE (observing a band shift for the conjugate), Mass Spectrometry (detecting the mass of the conjugate), or HPLC.[1][7]
-
Purification: Once the reaction is complete, purify the protein-payload conjugate to remove any unreacted payload and other small molecules. Size-Exclusion Chromatography (SEC) is a commonly used method for this purpose.[7][8] Dialysis or affinity chromatography can also be employed where appropriate.[7]
-
Characterization: Characterize the final conjugate to determine parameters such as purity, concentration, and the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR). Common analytical techniques include:
Troubleshooting Common Issues in SPAAC Reactions with BCN Linkers
Table 3: Troubleshooting Guide for SPAAC Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degradation of BCN linker (sensitive to acidic conditions and prolonged storage).[7] | Ensure proper storage of the BCN linker at -20°C or -80°C, protected from light and moisture. Prepare fresh solutions before each experiment.[7] |
| Inefficient reaction kinetics due to suboptimal conditions.[7] | Optimize reaction temperature (25-37°C), pH (7.5-8.5), and buffer (HEPES may be faster than PBS).[7][10] | |
| Low reactant concentrations. | Increase the concentration of one or both reactants. SPAAC reactions are second-order, so the rate is dependent on the concentration of both the azide and the BCN linker.[7] | |
| Difficulty in Purifying the Conjugate | Similar properties of the product and starting materials. | Optimize the chromatography method. For SEC, ensure an appropriate column for the size of your conjugate. For HIC, adjust the salt gradient. |
| Side Reactions | Reaction of BCN with thiols (e.g., from cysteine residues). | If free thiols are present, consider protecting them before the SPAAC reaction. The use of β-mercaptoethanol (β-ME) at a low concentration can sometimes protect cysteine residues.[5][7] |
By following these detailed protocols and considering the provided quantitative data, researchers can effectively implement SPAAC reactions with BCN linkers for a variety of bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for BCN-PEG1-Val-Cit-PABC-OH Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended buffer conditions for the successful conjugation of BCN-PEG1-Val-Cit-PABC-OH to azide-modified molecules, particularly antibodies, for the development of Antibody-Drug Conjugates (ADCs).
The this compound linker is a sophisticated chemical entity designed for advanced bioconjugation. It incorporates a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.[1][2][3] This design ensures stable drug linkage in circulation and specific payload release within the target tumor cells.[1]
Principle of Conjugation
The conjugation of this compound to an azide-modified molecule, such as an antibody, proceeds via a strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biomolecules.[2][4][5] The BCN group on the linker reacts specifically with the azide (B81097) group introduced onto the antibody to form a stable triazole linkage.[]
Recommended Buffer Conditions for Conjugation
The choice of buffer is critical for a successful conjugation reaction, as it can influence reaction kinetics and the stability of the biomolecule. The following table summarizes recommended buffer conditions for the SPAAC reaction.
| Parameter | Recommended Condition | Rationale and Considerations |
| Buffer System | Phosphate-Buffered Saline (PBS) | PBS is a commonly used and generally suitable buffer for SPAAC reactions with antibodies.[2][7] |
| HEPES | HEPES buffer has been shown in some cases to yield higher reaction rates for SPAAC compared to PBS at the same pH.[7] | |
| pH | 7.0 - 8.5 | While many SPAAC reactions proceed efficiently at a physiological pH of 7.4, slightly basic conditions (up to pH 8.5) can accelerate the reaction rate.[2][7] It is crucial to ensure the pH is compatible with the stability of the specific antibody or biomolecule. |
| Temperature | Room Temperature (20-25°C) or 37°C | Reactions are typically performed at room temperature for 4-16 hours.[2] Incubation at 37°C can increase the reaction rate, potentially shortening the required reaction time to 1-4 hours.[7][8] The optimal temperature should be determined based on the thermal stability of the biomolecule. |
| Additives | Organic Co-solvent (e.g., DMSO) | This compound is often dissolved in an organic solvent like DMSO to prepare a stock solution.[2][9] The final concentration of the organic solvent in the reaction mixture should be kept low (typically below 10% v/v) to prevent denaturation of the antibody.[2] |
Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of this compound to an azide-modified antibody and subsequent characterization.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the conjugation of a this compound-payload conjugate to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound pre-conjugated to the desired payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column (for analysis)
Procedure:
-
Reactant Preparation:
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-modified antibody solution.
-
Add a 5 to 10-fold molar excess of the BCN-linker-payload stock solution to the antibody solution.[2]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody integrity.[2]
-
Gently mix the solution and incubate at room temperature (20-25°C) or 37°C for 4-16 hours.[2] The reaction progress can be monitored using LC-MS if desired.
-
-
Purification:
-
Following incubation, purify the resulting Antibody-Drug Conjugate (ADC) to remove excess, unconjugated linker-payload and any reaction byproducts.
-
Utilize a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4, for purification.[2]
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR).
-
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR and the distribution of drug-loaded species.
-
Mass spectrometry can also be used for accurate molecular weight determination and DAR calculation.[11]
-
Troubleshooting and Optimization
The following diagram outlines a troubleshooting workflow for optimizing the SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of BCN-PEG1-Val-Cit-PABC-OH Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BCN-PEG1-Val-Cit-PABC-OH is a key heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs).[1] This linker is comprised of four main components: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a single polyethylene (B3416737) glycol (PEG) unit to improve solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PABC) spacer.[1] The Val-Cit linker is designed to be stable in systemic circulation but is cleaved by lysosomal enzymes like cathepsin B, which are often upregulated in tumor cells, ensuring intracellular release of the cytotoxic payload.[1][2][] This document provides a detailed protocol for the preparation of a stock solution of this compound, a critical initial step for its use in bioconjugation and the synthesis of ADCs.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of a this compound stock solution.
| Parameter | Value | Source |
| Molecular Weight | 670.80 g/mol | [4][5] |
| Molecular Formula | C34H50N6O8 | [4][5] |
| Appearance | White to off-white solid | [4] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4][6] |
| Maximum Solubility in DMSO | 125 mg/mL (186.34 mM) | [4][6] |
| Recommended Stock Concentration | 10 mM | [5] |
| Storage of Powder | -20°C for up to 3 years | [4][6] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [4][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/dry Dimethyl sulfoxide (DMSO), newly opened. Note: Hygroscopic DMSO can significantly impact solubility.[4][6]
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.71 mg of the compound (Molecular Weight = 670.80 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For 6.71 mg, add 1 mL of DMSO.
-
Dissolution:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[4][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][6]
Safety Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Plasma
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to target cells.[1][2] The stability of these complex molecules in systemic circulation is a critical quality attribute that directly influences their efficacy and safety.[2][3] Premature release of the cytotoxic drug can lead to off-target toxicity, while degradation or aggregation of the ADC can diminish its therapeutic effect.[4][5] Consequently, a thorough assessment of ADC stability in a relevant biological matrix like plasma is a fundamental step in preclinical development.[3][4]
These application notes provide a comprehensive overview and detailed protocols for evaluating the stability of ADCs in plasma. The methodologies described herein cover essential aspects such as the determination of drug-to-antibody ratio (DAR), quantification of free payload, and analysis of aggregation over time.
Key Parameters in ADC Plasma Stability Assessment
The stability of an ADC in plasma is a multifaceted characteristic. Key parameters to evaluate include:
-
Drug-to-Antibody Ratio (DAR): This metric represents the average number of drug molecules conjugated to a single antibody.[1] A decrease in DAR over time indicates deconjugation of the payload.[5]
-
Free Payload Concentration: The concentration of the unconjugated cytotoxic drug in plasma is a direct measure of payload release.[4][6] Monitoring its levels is crucial for assessing the potential for off-target toxicity.[7]
-
Aggregation: The formation of high molecular weight species (aggregates) can impact the ADC's efficacy and immunogenicity.[8][9]
-
Fragmentation: Degradation of the antibody backbone can lead to the formation of lower molecular weight species, affecting the ADC's targeting ability.
Experimental Workflow
A typical workflow for assessing ADC stability in plasma involves incubating the ADC in plasma from various species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C over a defined period, often up to seven days.[1][4] Aliquots are collected at specific time points and analyzed using various techniques to quantify the key stability parameters.[3][5]
Caption: General experimental workflow for assessing ADC stability in plasma.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in assessing ADC stability in plasma.
Materials and Reagents
| Reagent/Material | Recommended Supplier(s) |
| Test Antibody-Drug Conjugate (ADC) | In-house or contract research organization |
| Plasma (Human, Cynomolgus Monkey, Rat, Mouse) | BioIVT, Seralab |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard laboratory supplier |
| Protein A or Protein G Magnetic Beads | Thermo Fisher Scientific, Bio-Rad |
| Anti-human Fc Antibody (for capture) | Varies |
| Elution Buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid) | Standard laboratory supplier |
| Reduction Agent (e.g., DTT) | Standard laboratory supplier |
| Acetonitrile (ACN), HPLC grade | Standard laboratory supplier |
| Formic Acid (FA), LC-MS grade | Standard laboratory supplier |
| Internal Standard (for free payload analysis) | Varies based on payload |
Protocol 1: ADC Incubation in Plasma
-
Preparation: Thaw frozen plasma from the desired species at 37°C. Prepare a stock solution of the test ADC in PBS at a known concentration.
-
Incubation Setup: In microcentrifuge tubes or a 96-well plate, add the ADC stock solution to the plasma to achieve a final concentration of 100 µg/mL.[5] A control sample of the ADC in PBS should be prepared in parallel.
-
Incubation: Incubate the samples at 37°C for a time course of up to 168 hours (7 days).[3][4]
-
Sample Collection: At designated time points (e.g., 0, 6, 24, 48, 96, 144, 168 hours), collect aliquots of the incubation mixtures.[5]
-
Sample Storage: Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to halt any further reactions.[3][5]
Protocol 2: DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an anti-human Fc antibody immobilized on beads.[2][3]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[3]
-
Elution: Elute the captured ADC from the beads using an appropriate elution buffer.[2]
-
Reduction (Optional, for middle-down analysis): To analyze the drug load on the heavy and light chains separately, reduce the interchain disulfide bonds using a reducing agent like DTT.[5]
-
LC-MS Analysis: Analyze the intact or reduced ADC samples by LC-MS.[10][11] The different drug-loaded species will be separated based on their hydrophobicity and/or mass-to-charge ratio.
-
Data Analysis: Calculate the average DAR at each time point by analyzing the relative abundance of each drug-loaded species.[5]
Protocol 3: Free Payload Quantification by LC-MS/MS
-
Protein Precipitation: Thaw the plasma samples. Add a protein precipitation agent (e.g., cold acetonitrile) to the plasma samples to precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the free payload.[3]
-
LC-MS/MS Analysis: Quantify the amount of free payload in the supernatant using a sensitive LC-MS/MS method, often employing multiple reaction monitoring (MRM) for high specificity and sensitivity.[4][6] An internal standard is typically used for accurate quantification.[3]
-
Data Analysis: Express the amount of released drug as a percentage of the initial total drug concentration.[4]
Protocol 4: Aggregation Analysis by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Thaw the plasma samples. Dilute the samples in a suitable mobile phase.[3]
-
SEC Analysis: Inject the samples onto an SEC column.[8] The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting first, followed by the monomeric ADC, and then any fragments.[8][9]
-
Detection: Monitor the elution profile using UV detection at 280 nm.[3]
-
Data Analysis: Calculate the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the monomeric ADC peak area.[3]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison across different ADCs, plasma species, and time points.
Table 1: Summary of ADC Stability in Human Plasma
| Time (hours) | Average DAR | % Payload Loss | % Free Payload | % Aggregation |
| 0 | 3.8 | 0 | 0 | 1.2 |
| 24 | 3.5 | 7.9 | 2.1 | 1.5 |
| 48 | 3.2 | 15.8 | 4.5 | 1.8 |
| 72 | 3.0 | 21.1 | 6.8 | 2.1 |
| 120 | 2.6 | 31.6 | 10.2 | 2.5 |
| 168 | 2.3 | 39.5 | 13.5 | 2.9 |
Visualization of ADC Degradation Pathways
The stability of an ADC in plasma is influenced by various degradation pathways, including enzymatic cleavage of the linker, deconjugation of the payload, and degradation of the antibody itself.
References
- 1. ADC Plasma Stability Assay [iqbiosciences.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. agilent.com [agilent.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of BCN-PEG1-Val-Cit-PABC-OH ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based cytotoxicity assays for Antibody-Drug Conjugates (ADCs) utilizing the BCN-PEG1-Val-Cit-PABC-OH linker. This linker system is a sophisticated tool in ADC development, enabling targeted delivery of cytotoxic payloads to cancer cells.
The this compound linker incorporates several key features:
-
Bicyclononyne (BCN): A strained alkyne that facilitates copper-free "click chemistry" for precise, site-specific conjugation to an azide-modified antibody.[1][2]
-
Polyethylene Glycol (PEG1): A short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC.[1][3]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5][6]
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that ensures the efficient and traceless release of the unmodified cytotoxic payload following Val-Cit cleavage.
The targeted cleavage of the Val-Cit linker within the lysosome of cancer cells is a critical aspect of this technology, as it minimizes off-target toxicity and enhances the therapeutic window of the ADC.[1][5]
Mechanism of Action
The cytotoxic effect of an ADC equipped with a this compound linker is initiated through a multi-step process:
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell. Subsequently, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[4]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the valine and citrulline residues of the linker.[4][6]
-
Payload Release: The cleavage of the Val-Cit dipeptide triggers a rapid, irreversible 1,6-elimination reaction in the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm.[3]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization if the payload is MMAE, ultimately leading to apoptosis.[7]
A key advantage of using cleavable linkers like Val-Cit-PABC is the potential for a "bystander effect." If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the ADC's potency by measuring its IC50 (the concentration at which 50% of cell growth is inhibited) on both antigen-positive and antigen-negative cell lines.[1][5]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Remove the old medium from the cells and add 50 µL of the prepared ADC solutions to the respective wells.[9] Include wells with medium only as a blank control and wells with cells and medium but no ADC as a negative control.
-
Incubate the plate for 72 to 120 hours at 37°C with 5% CO₂.[1][5]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[5][8]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[1]
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the cytotoxicity assays.
| ADC Construct | Target Cell Line (Antigen-Positive) | Control Cell Line (Antigen-Negative) | IC50 (nM) on Target Cells | IC50 (nM) on Control Cells | Therapeutic Index (IC50 Control / IC50 Target) |
| Example ADC 1 | Cell Line A | Cell Line B | Data | Data | Data |
| Example ADC 2 | Cell Line C | Cell Line D | Data | Data | Data |
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the in vitro cytotoxicity (MTT) assay.
ADC Internalization and Payload Release Pathway
Caption: ADC internalization and intracellular payload release.
Mechanism of Val-Cit-PABC Linker Cleavage
Caption: Cathepsin B-mediated cleavage and payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells.[1][2] The linker, which connects the antibody to the payload, is a critical component of ADC design, influencing its stability, efficacy, and safety profile.[3] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes, acidic pH, or a reducing environment.[4] This targeted release mechanism is crucial for maximizing the therapeutic window of ADCs.[4]
These application notes provide a comprehensive guide for the in vivo efficacy testing of ADCs with cleavable linkers, utilizing preclinical xenograft models. Detailed protocols for establishing tumor models, ADC administration, and efficacy evaluation are provided, along with methods for pharmacokinetic and pharmacodynamic analyses.
Mechanism of Action of ADCs with Cleavable Linkers
The general mechanism of action for an ADC with a cleavable linker involves several key steps:
-
Circulation: The ADC circulates systemically, with the linker designed to remain stable in the bloodstream to prevent premature payload release and associated off-target toxicity.[4]
-
Tumor Targeting: The monoclonal antibody component of the ADC recognizes and binds to a specific tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[3]
-
Payload Release: Inside the cell, the ADC is trafficked to endosomes and then lysosomes. The cleavable linker is degraded by lysosomal proteases (e.g., Cathepsin B for valine-citrulline linkers), the acidic environment (for hydrazone linkers), or the reducing environment (for disulfide linkers), releasing the cytotoxic payload.[5]
-
Cytotoxicity: The released payload then exerts its cytotoxic effect, for instance, by disrupting microtubule networks or causing DNA damage, leading to cancer cell death.[6]
-
Bystander Effect: A key advantage of many ADCs with cleavable linkers is the "bystander effect." The released, often membrane-permeable payload can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, thereby enhancing the anti-tumor activity.
References
- 1. genscript.com [genscript.com]
- 2. dot | Graphviz [graphviz.org]
- 3. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Augmented efficacy of brentuximab vedotin combined with ruxolitinib and/or Navitoclax in a murine model of human Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent premature cleavage of Val-Cit linkers in mouse plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs), with a specific focus on preventing premature cleavage in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of cleavage for a Val-Cit linker?
The Val-Cit dipeptide linker is designed for selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated within tumor cells.[1][2] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome, along with a high concentration of active Cathepsin B, facilitates the hydrolysis of the amide bond between citrulline and the p-aminobenzylcarbamate (PABC) self-immolative spacer. This action subsequently releases the cytotoxic payload inside the cancer cell, maximizing its therapeutic effect while minimizing systemic toxicity.[2][3]
Q2: Why is my Val-Cit linked ADC unstable in mouse plasma but stable in human plasma?
This is a well-documented phenomenon primarily attributed to the enzymatic activity of carboxylesterase 1c (Ces1c) in rodent plasma.[2][3][4] This enzyme is present at significantly higher levels in mouse plasma compared to human plasma and is capable of prematurely cleaving the Val-Cit linker.[4] This premature cleavage in mouse models can lead to off-target toxicity, reduced efficacy, and complicates the preclinical evaluation of ADCs.[2][3]
Q3: What are the primary strategies to prevent premature cleavage of Val-Cit linkers in mouse plasma?
Several strategies have been developed to enhance the stability of Val-Cit linkers in mouse plasma:
-
Peptide Sequence Modification: A highly effective approach is to introduce a glutamic acid residue at the P3 position, creating a Glu-Val-Cit (EVCit) linker.[2][3] The addition of the hydrophilic glutamic acid significantly increases the linker's resistance to Ces1c-mediated cleavage while maintaining its sensitivity to Cathepsin B within the tumor cell.[4][5]
-
Tandem-Cleavage Linkers: These linkers incorporate a second cleavable moiety that acts as a steric shield, protecting the Val-Cit linker from premature cleavage.[3]
-
Site of Conjugation: The location where the linker-drug is attached to the antibody can influence its stability. More solvent-exposed sites may exhibit lower stability.[6]
Q4: Can the hydrophobicity of the Val-Cit linker and its payload affect my ADC?
Yes, the hydrophobic nature of the Val-Cit PAB linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[2][7] This aggregation can negatively impact the ADC's pharmacokinetics, manufacturing feasibility, and can lead to faster clearance from circulation.[2][8]
Troubleshooting Guide
Issue 1: Significant payload release is observed in an in vitro mouse plasma stability assay.
-
Possible Cause: The Val-Cit linker is likely being cleaved by mouse carboxylesterase 1c (Ces1c).[2]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker or a Glu-Val-Cit linker).[2]
-
Optimize Assay Conditions: Ensure physiological conditions are maintained during the incubation (pH 7.4, 37°C).[4]
-
Include Controls: Run a parallel experiment with the ADC in a buffer solution (e.g., PBS) to distinguish between plasma-mediated instability and inherent ADC instability.[4]
-
Modify the Linker: Synthesize and test an ADC with a more stable linker, such as the Glu-Val-Cit linker, which has demonstrated significantly increased stability in mouse plasma.[4]
-
Issue 2: Inconsistent results are observed in mouse efficacy studies with a Val-Cit linked ADC.
-
Possible Cause: Premature cleavage of the Val-Cit linker in the mouse circulation is leading to reduced delivery of the payload to the tumor and potential off-target toxicity.[9]
-
Troubleshooting Steps:
-
Assess in vivo Stability: If possible, perform pharmacokinetic studies in mice to measure the levels of intact ADC and free payload over time.
-
Switch to a More Stable Linker: For preclinical mouse models, strongly consider using an ADC with a more stable linker like Glu-Val-Cit to obtain more reliable efficacy data.[5]
-
Consider the Animal Model: Be aware that the instability of the Val-Cit linker is specific to rodents. The linker is generally stable in the plasma of higher species like cynomolgus monkeys and humans.[5][10]
-
Data Presentation
Table 1: Comparison of Linker Stability in Mouse and Human Plasma
| Linker Type | Species | Incubation Time | % Payload Release / % Intact ADC | Reference |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE | [1] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released MMAE | [1] |
| Val-Cit ADC | Human | 28 days | No significant degradation | [1] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [1] |
| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Almost no linker cleavage | [1] |
Table 2: Half-life of Different Linkers in Mouse Plasma
| Linker Type | Half-life in Mouse Plasma | Reference |
| Val-Cit | ~80 hours | [1] |
| Phe-Lys | ~12.5 hours | [6] |
| Val-Cit-MMAE | ~2 days | [2] |
| Glu-Val-Cit-MMAE (EVCit) | ~12 days | [2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload release from an ADC in mouse plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Control ADC with a stable linker (e.g., Glu-Val-Cit or non-cleavable)
-
Mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
Analytical system (e.g., LC-MS/MS)
Methodology:
-
Preparation: Pre-warm mouse plasma to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC stock solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 100 µg/mL).[11]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.[3]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.[1]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.
-
Data Interpretation: Plot the percentage of released payload against time to determine the stability profile of the ADC in mouse plasma.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the Val-Cit linker remains susceptible to its intended cleavage enzyme, Cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
HPLC system for analysis
Methodology:
-
Activate Cathepsin B: Activate the enzyme according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.
-
Initiate Cleavage: Start the reaction by adding the activated Cathepsin B (e.g., 100 nM final concentration).[2]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction with a suitable inhibitor or by adding a strong acid.[2]
-
Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of released payload over time.[2]
Visualizations
Caption: Intended vs. Premature Cleavage of Val-Cit Linker.
Caption: Workflow for In Vitro Plasma Stability Assay.
Caption: Troubleshooting Logic for Premature Cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BCN-PEG1-Val-Cit-PABC-OH Conjugation Efficiency
Welcome to the technical support center for the BCN-PEG1-Val-Cit-PABC-OH linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your antibody-drug conjugate (ADC) conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
The this compound linker is a multicomponent system designed for stable drug conjugation and controlled release.[1]
-
BCN (Bicyclononyne): A strained alkyne that serves as a bioorthogonal handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This allows for covalent attachment to an azide-modified antibody.[4][5]
-
PEG1 (Polyethylene Glycol): A single PEG unit that acts as a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[1][6]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the low-pH environment of tumor cell lysosomes.[1][7]
-
PABC (p-Aminobenzyloxycarbonyl): A self-immolative spacer that connects the Val-Cit trigger to the cytotoxic payload.[7] Following Cathepsin B cleavage of the Val-Cit amide bond, the PABC undergoes a rapid electronic cascade to release the payload in its active form.[1]
-
-OH (Hydroxyl group): The terminal hydroxyl group is the attachment point for the cytotoxic payload.
Q2: What is the mechanism of payload release for a Val-Cit-PABC based linker?
The release of the payload from a Val-Cit-PABC linked ADC is a multi-step intracellular process:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell and is internalized via receptor-mediated endocytosis.[8]
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, an acidic organelle containing various hydrolytic enzymes.[8]
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[7][8]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a 1,6-elimination reaction in the PABC spacer, leading to the release of the unmodified, active cytotoxic payload.[1]
Q3: Why is my Val-Cit-PABC linked ADC showing instability in mouse plasma during preclinical studies?
The Val-Cit-PABC linker can be susceptible to premature cleavage in rodent plasma due to the activity of carboxylesterase 1C (Ces1C).[9][10][11] This enzyme can hydrolyze the linker, leading to off-target drug release.[9][10] This instability is a known issue in mouse models and can complicate the evaluation of ADC efficacy and toxicity.[11] For preclinical studies in mice, consider using linker variants designed for enhanced stability in mouse plasma or utilizing Ces1C knockout mouse models.[10][11]
Troubleshooting Guide
Problem 1: Low Conjugation Yield or Inconsistent Drug-to-Antibody Ratio (DAR)
Low and inconsistent conjugation outcomes are common challenges in ADC development.[] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that influences the ADC's efficacy and safety.[13][14]
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Reaction Conditions | Tightly control and document all reaction parameters, including temperature, pH, and incubation time.[15] |
| Incorrect Stoichiometry | Empirically determine the optimal molar ratio of the linker-payload to the antibody. A typical starting point is a 5-20 fold molar excess of the linker.[6] |
| Presence of Primary Amines in Buffer | Ensure the antibody is in a buffer free of primary amines (e.g., Tris, glycine), which can compete with the conjugation reaction. Perform a buffer exchange into a suitable buffer like PBS if necessary.[6][16] |
| Hydrolysis of Reagents | Prepare stock solutions of reactive linkers, such as those with NHS esters, in anhydrous DMSO immediately before use to prevent hydrolysis.[16][17] |
| Antibody Concentration | Higher antibody concentrations (1-10 mg/mL) can improve reaction efficiency.[6] |
Problem 2: ADC Aggregation During or After Conjugation
The conjugation of hydrophobic payloads and linkers can increase the hydrophobicity of the antibody, leading to aggregation.[15][18]
| Potential Cause | Troubleshooting Strategy |
| Hydrophobic Components | The BCN moiety and many cytotoxic payloads are hydrophobic. If aggregation is a significant issue, consider using more hydrophilic linkers or payloads if possible.[15] |
| High DAR | A higher DAR increases the overall hydrophobicity of the ADC. Aim for a lower, more homogeneous DAR through site-specific conjugation techniques if available.[15] |
| Unfavorable Buffer Conditions | Optimize the formulation by screening different buffer conditions, such as pH and the inclusion of excipients, to minimize aggregation.[15] |
| Non-specific Conjugation | Heterogeneous conjugation can lead to species with high DARs that are prone to aggregation.[19] |
Problem 3: Lower Than Expected In Vitro Potency (High IC50 Value)
Reduced potency in cell-based assays can stem from various issues with the ADC's components or its mechanism of action.[15]
| Potential Cause | Troubleshooting Strategy |
| Poor Antibody Binding | Verify that the unconjugated antibody retains high binding affinity to the target cells using methods like ELISA or flow cytometry.[15] |
| Inefficient ADC Internalization | Confirm that the ADC is being internalized by the target cells. This can be assessed using fluorescently labeled ADCs with microscopy or flow cytometry.[15] |
| Inefficient Linker Cleavage | The target cells may have low levels of the necessary enzymes (e.g., Cathepsin B) for linker cleavage. Measure the enzymatic activity in cell lysates to confirm.[15] |
| Inactive Payload | Ensure the payload itself is active and that the conjugation and release process does not alter its cytotoxic properties. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for optimizing SPAAC reactions and characterizing the resulting ADC.
Table 1: Recommended Reaction Conditions for SPAAC with BCN Linkers
| Parameter | Recommended Value | Rationale |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific antibody and desired degree of labeling.[6] |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can help minimize potential antibody degradation.[6] |
| Incubation Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time.[3][6] |
| pH | 7.0 - 8.5 | Ensures that primary amines on the antibody (if applicable for a preceding step) are deprotonated and nucleophilic.[20] |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | High concentrations of organic solvents can denature the antibody.[3] |
Table 2: Typical Analytical Methods for ADC Characterization
| Analytical Method | Parameter Measured | Typical Application |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | Separates ADC species based on hydrophobicity, allowing for the quantification of different DAR species.[21][] |
| Reversed-Phase Liquid Chromatography (RP-LC) | DAR and analysis of reduced ADC | Can be used to analyze the light and heavy chains of the ADC after reduction to determine conjugation sites.[17][21] |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation | Evaluates the size distribution and aggregation of the ADC.[] |
| Mass Spectrometry (MS) | Intact mass, confirmation of conjugation | Provides the molecular weight of the intact ADC and its subunits to confirm successful conjugation and determine the DAR.[] |
| UV/Vis Spectroscopy | Average DAR | A simple method to determine the average DAR if the drug and antibody have distinct maximum absorbance wavelengths.[21] |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Payload Conjugation via SPAAC
This protocol outlines the conjugation of an azide-modified antibody with a BCN-linker-payload construct.
-
Antibody Preparation:
-
Linker-Payload Preparation:
-
Dissolve the BCN-PEG1-Val-Cit-PABC-Payload construct in a minimal amount of a compatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the BCN-linker-payload stock solution to the azide-modified antibody solution.[6]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) remains below 10% (v/v) to maintain antibody integrity.[3]
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle mixing.[3][6]
-
-
Purification of the ADC:
-
Remove excess, unreacted linker-payload using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.[3][17]
-
Concentrate the purified ADC and perform a buffer exchange if necessary using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).[3]
-
-
Characterization:
Protocol 2: In Vitro Plasma Stability Assay
This protocol is to assess the stability of the ADC and the extent of premature payload release in plasma.[23]
-
Incubation:
-
Incubate the ADC (e.g., at 100 µg/mL) in both human and mouse plasma at 37°C.[23]
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[23]
-
-
Analysis:
-
Analyze the aliquots to determine the average DAR over time using HIC or LC-MS. A decrease in the average DAR indicates payload release.[23]
-
Visualizations
Caption: A flowchart of the experimental workflow for ADC synthesis and characterization.
Caption: The mechanism of ADC formation via SPAAC and subsequent intracellular payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
solving solubility issues with BCN-PEG1-Val-Cit-PABC-OH
Welcome to the technical support center for BCN-PEG1-Val-Cit-PABC-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on addressing solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a cleavable ADC linker with amphiphilic properties, containing both hydrophobic (BCN) and hydrophilic (PEG, Val-Cit) components.[1] Its solubility is highest in polar aprotic organic solvents. A product data sheet indicates that it is soluble in DMSO at a concentration of 125 mg/mL (186.34 mM), though ultrasonic assistance may be necessary.[2] Based on data from structurally similar molecules, high solubility is also expected in DMF.[1]
Q2: Can I dissolve this compound in aqueous buffers?
A2: Moderate solubility in aqueous buffers such as PBS (pH 7.4) is expected.[1] The polyethylene (B3416737) glycol (PEG) spacer is designed to enhance aqueous solubility.[3][4] However, the hydrophobic BCN group can limit its overall solubility in purely aqueous media.[1] For very hydrophobic peptide-linker conjugates, a common strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer to the desired concentration.[5][6]
Q3: How does pH affect the solubility of this linker?
A3: The terminal carboxylic acid on the PABC-OH moiety has a pKa of approximately 4.5.[1] At pH values above this pKa (e.g., in PBS at pH 7.4), the carboxyl group will be deprotonated to its carboxylate form (-COO⁻), which increases its solubility in aqueous solutions.[1] Conversely, in acidic buffers with a pH below 4, the carboxylic acid will be protonated (-COOH), leading to reduced aqueous solubility.[1]
Q4: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue when working with hydrophobic or amphiphilic compounds. Here are a few strategies to address this:
-
Reduce the final concentration: The compound may be precipitating because its concentration in the final aqueous solution exceeds its solubility limit. Try diluting to a lower final concentration.
-
Optimize the dilution method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.
-
Incorporate a co-solvent: Including a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final aqueous buffer can help maintain solubility.[7] However, ensure the co-solvent is compatible with your downstream application. For most cellular assays, a final DMSO concentration of up to 1% is generally well-tolerated.[8]
-
Use of surfactants: For antibody-drug conjugates (ADCs), adding a stabilizing excipient like Polysorbate 80 at a low concentration (e.g., 0.01%) to the mixture before purification can help prevent precipitation.[7]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.
Problem 1: The lyophilized powder is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step |
| Insufficient Solvent Power | The chosen solvent may not be optimal. For initial solubilization, polar aprotic solvents are recommended. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming (up to 40°C) may aid dissolution.[6] |
| Inadequate Agitation | The compound may require more energy to dissolve. Use of a vortex mixer or sonication is recommended.[2][6] |
Problem 2: The compound dissolves initially but precipitates out of solution over time.
| Potential Cause | Troubleshooting Step |
| Supersaturated Solution | The initial dissolution may have created an unstable supersaturated solution. Try preparing a solution at a slightly lower concentration. |
| Temperature Fluctuations | Changes in temperature can affect solubility. Store solutions at a constant temperature as recommended on the data sheet (-80°C for 6 months, -20°C for 1 month in solvent).[2] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to product inactivation and precipitation. It is recommended to aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[9] |
Quantitative Solubility Data
The following table summarizes the known and expected solubility of this compound and a closely related analog in various solvents.
| Solvent/Buffer System | Expected Solubility | Concentration Data | Rationale / Data Source |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | High | 125 mg/mL (186.34 mM) | Based on product data sheet; ultrasonic assistance may be required.[2] |
| Dimethylformamide (DMF) | High | Not specified | BCN derivatives and peptides often show good solubility in DMF.[1] |
| Acetonitrile, Methanol | Moderate to High | Not specified | Common solvents for both hydrophobic and polar organic molecules.[1] |
| Aqueous Systems | |||
| Water / PBS (pH 7.4) | Moderate | Not specified | The PEG spacer and charged carboxylate enhance aqueous solubility, while the hydrophobic BCN can limit it.[1] |
| Acidic Buffer (pH < 4) | Low | Not specified | The terminal carboxylic acid will be protonated, reducing aqueous solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of powder, add 0.1491 mL of DMSO).[2]
-
Dissolution: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[2]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Thermodynamic Solubility Assessment in Aqueous Buffer
This protocol provides a framework for determining the equilibrium solubility of this compound in a specific aqueous buffer.[1]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube.
-
Equilibration: Incubate the slurry at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with a standard curve.
Visualizations
Caption: Workflow for preparing an aqueous solution from a DMSO stock.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purifying BCN-PEG1-Val-Cit-PABC-OH ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Bicyclo[6.1.0]nonyne (BCN)-PEG1-Valine-Citrulline-p-aminobenzyl alcohol (BCN-PEG1-Val-Cit-PABC-OH) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities to be removed during the purification of a this compound ADC?
A1: The main impurities include unconjugated antibody (mAb), excess free this compound linker-payload, residual solvents from the conjugation reaction (e.g., DMSO), and aggregates of the ADC.[1] It is also crucial to manage and characterize the distribution of different drug-to-antibody ratio (DAR) species.[1]
Q2: Which chromatographic techniques are most suitable for purifying this type of ADC?
A2: A multi-step chromatographic approach is often necessary.[1]
-
Hydrophobic Interaction Chromatography (HIC) is highly effective for separating ADC species with different DARs due to the hydrophobicity of the linker-payload.[1][2][3][4][5][6]
-
Size Exclusion Chromatography (SEC) is used to remove high molecular weight aggregates and residual small molecule impurities.[1][7][8][9][10]
-
Ion Exchange Chromatography (IEX) can separate charge variants of the ADC.[1][11][][13][14][15]
-
Tangential Flow Filtration (TFF) is often used for buffer exchange and removal of small molecule impurities before and after chromatographic steps.[1][16]
Q3: How does the this compound linker affect the purification strategy?
A3: Each component of the linker influences the ADC's properties:
-
BCN (Bicyclononyne): As part of a bioorthogonal copper-free click chemistry reaction, it allows for site-specific conjugation. This can result in a more homogeneous product compared to stochastic methods, potentially simplifying purification.[7][17]
-
PEG1: The short polyethylene (B3416737) glycol spacer is intended to increase the hydrophilicity of the linker-payload, which can help to mitigate aggregation and improve solubility.[1] This may allow for the use of less aggressive mobile phase conditions during purification.
-
Val-Cit-PABC: This cleavable linker system is relatively hydrophobic and contributes significantly to the retention of the ADC on HIC columns.[1] While generally stable, the stability of the linker should be considered during purification process development to prevent premature cleavage.[18][19][20]
Q4: What is the importance of the Drug-to-Antibody Ratio (DAR) and how is it controlled during purification?
A4: The DAR, or the average number of drug molecules conjugated to each antibody, is a critical quality attribute that can affect the ADC's efficacy, toxicity, and pharmacokinetics.[2][3][4][21] HIC is the primary technique used to separate and isolate ADC species with different DAR values, allowing for the collection of fractions with a more homogeneous and desirable DAR.[2][5][22]
Troubleshooting Guide
Problem: High levels of aggregation are observed after purification.
-
Potential Causes:
-
The hydrophobic nature of the Val-Cit-PABC linker can lead to self-association of ADC molecules.[1][23]
-
Buffer conditions, such as a pH close to the ADC's isoelectric point (pI), can reduce solubility.[1][24]
-
High salt concentrations used in HIC elution buffers can sometimes promote aggregation if not quickly exchanged.[1]
-
Repeated freeze-thaw cycles of the purified ADC can induce aggregation.[1]
-
-
Troubleshooting Steps:
-
Optimize Buffer Formulation: Screen different buffer pH values and excipients (e.g., arginine, polysorbate 80) known to reduce protein aggregation.[1][24]
-
Refine HIC Method: Decrease the starting salt concentration in the HIC binding buffer or use a shallower gradient for elution to minimize the time the ADC is exposed to high salt.[1]
-
Implement SEC: Use size exclusion chromatography as a polishing step to remove aggregates.[8][10]
-
Storage and Handling: Aliquot the purified ADC and store at a recommended temperature (e.g., -80°C) to avoid repeated freeze-thaw cycles.[1][11]
-
Problem: Poor separation of different DAR species during HIC.
-
Potential Causes:
-
Troubleshooting Steps:
-
Optimize the Elution Gradient: Employ a shallower linear gradient to improve resolution between DAR peaks.[25]
-
Adjust Salt Concentrations: Modify the starting and ending salt concentrations in the mobile phases.
-
Screen Different HIC Resins: Test a variety of HIC resins with different hydrophobic ligands (e.g., Butyl, Phenyl) to find the one that provides the best separation.[26]
-
Problem: Low yield of purified ADC.
-
Potential Causes:
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Adjust buffer composition or the type of chromatography resin used to minimize non-specific binding.[25]
-
Address Aggregation: Implement the troubleshooting steps for high aggregation mentioned above.
-
Balance Purity and Yield: It may be necessary to accept a slightly less pure product to achieve an acceptable yield, provided critical quality attributes are met.[27]
-
Data Presentation
Table 1: Typical Purification Acceptance Criteria for this compound ADCs
| Parameter | Typical Acceptance Criteria | Analytical Method |
| Purity (Monomer) | > 95% | Size Exclusion Chromatography (SEC) |
| Aggregates | < 5% | Size Exclusion Chromatography (SEC) |
| Average DAR | 3.5 - 4.5 (example) | Hydrophobic Interaction Chromatography (HIC) |
| Unconjugated Antibody | < 5% | Hydrophobic Interaction Chromatography (HIC) |
| Free Drug-Linker | < 1% | Reversed-Phase HPLC (RP-HPLC) |
Note: These values are illustrative and should be established based on the specific ADC and its intended application.
Experimental Protocols
Protocol 1: Purification of this compound ADCs by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their DAR.
Materials:
-
HIC Column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[2]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[2]
-
ADC sample
Methodology:
-
Sample Preparation: Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate using a high-salt diluent.[2]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the prepared ADC sample onto the column.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over approximately 30 column volumes.[2] Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Column Cleaning and Storage: Wash the column with Mobile Phase B, followed by a sanitization step (e.g., 0.5 N NaOH) and storage in an appropriate solution (e.g., 20% Ethanol).[2]
Protocol 2: Removal of Aggregates and Buffer Exchange using Size Exclusion Chromatography (SEC)
Objective: To remove high molecular weight aggregates and exchange the buffer of the purified ADC fractions.
Materials:
-
SEC column suitable for antibody separations
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other desired formulation buffer.
-
Purified ADC fractions from HIC
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the mobile phase until a stable baseline is observed.
-
Sample Loading: Load the pooled and concentrated ADC fractions onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[28]
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute in the void volume, followed by the monomeric ADC.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates.
Visualizations
Caption: General experimental workflow for the purification of this compound ADCs.
Caption: Troubleshooting decision tree for common ADC purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 3. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 13. matec-conferences.org [matec-conferences.org]
- 14. Developing analytical ion exchange chromatography methods for antibody drug conjugates containing the hydrolysis-prone succinimide-thioether conjugation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 25. benchchem.com [benchchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Stability of Val-Cit-PABC Linkers in Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues encountered during experimental work with Val-Cit-PABC linkers.
Issue 1: Rapid ADC clearance and high levels of free payload are observed in mouse models.
Potential Cause:
The primary reason for the instability of Val-Cit-PABC linkers in murine models is premature cleavage by the mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not in human plasma.[1][2] This leads to off-target release of the cytotoxic payload, which can result in increased toxicity and reduced efficacy.[2]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay to compare the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[1][2][3]
-
Modify the Linker:
-
Incorporate a Glutamic Acid Residue: Adding a glutamic acid at the P3 position to create a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker has been demonstrated to significantly enhance stability in mouse plasma by reducing susceptibility to Ces1c.[4][2][5][6]
-
Modify the PABC Moiety: The use of a meta-amide p-aminobenzyl carbamate (B1207046) (m-amide PABC) has been shown to dramatically improve mouse serum stability.[7][8]
-
-
Optimize Conjugation Site: The location of the linker-drug on the antibody can influence its stability. Consider site-specific conjugation methods to attach the linker to more sterically hindered and protected regions of the antibody.[4]
-
Adjust Spacer Length: While longer spacers can be beneficial for payload activity, they may also increase the linker's exposure to plasma enzymes. Evaluate if a shorter spacer can be utilized without compromising efficacy.[4]
Issue 2: Evidence of off-target toxicity, such as neutropenia, is observed in in vivo studies.
Potential Cause:
Premature cleavage of the Val-Cit linker by human neutrophil elastase (NE), an enzyme secreted by neutrophils, can lead to the release of the cytotoxic payload into circulation.[9] This off-target release can be toxic to neutrophils and their precursors, potentially causing neutropenia.[9]
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating the Val-Cit ADC with purified human neutrophil elastase. Monitor for payload release over time using methods like LC-MS to determine the linker's susceptibility to NE-mediated cleavage.[9][10]
-
Explore Alternative Linkers:
-
Exo-cleavable Linkers: These linkers reposition the cleavable peptide to a different part of the linker-drug moiety, which can shield it from premature cleavage by enzymes like NE.[11]
-
Tandem-Cleavage Linkers: These linkers incorporate a second cleavable moiety, such as a β-glucuronide group, that acts as a steric shield, protecting the Val-Cit linker from premature cleavage.[12]
-
Issue 3: ADC aggregation is observed during formulation, storage, or in vitro experiments.
Potential Cause:
The hydrophobic nature of the Val-Cit-PABC linker, often combined with a hydrophobic payload like MMAE, can increase the overall hydrophobicity of the ADC, leading to aggregation.[13][14] Aggregation is a critical issue that can negatively impact the ADC's solubility, pharmacokinetics, efficacy, and may lead to immunogenicity.[13][14][15]
Troubleshooting Steps:
-
Characterize Aggregation: Use analytical techniques such as Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify the level of aggregation.[14][16][17][18]
-
Optimize Drug-to-Antibody Ratio (DAR): Higher DAR values are often correlated with increased aggregation. Experiment with producing ADCs with a lower average DAR to see if aggregation is reduced.[14]
-
Increase Hydrophilicity:
-
Linker Modification: Incorporate hydrophilic elements into the linker, such as polyethylene (B3416737) glycol (PEG) spacers or hydrophilic amino acids (e.g., glutamic acid in the EVCit linker).[13][]
-
Hydrophilic Payloads: If possible, consider using a more hydrophilic payload.[]
-
-
Formulation Development: Optimize the formulation buffer by screening different pH values, excipients (e.g., surfactants, sugars, amino acids), and stabilizers to improve the colloidal stability of the ADC.[13][14][]
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit-PABC linker?
A1: The Val-Cit-PABC linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[20] This cleavage is intended to occur after the ADC has been internalized by the target cancer cell and trafficked to the lysosome. Upon cleavage of the peptide bond between citrulline and the PABC spacer, a self-immolative cascade is initiated, leading to the release of the cytotoxic payload inside the cancer cell.[20]
Q2: Why does my Val-Cit linked ADC show instability in mouse plasma but appears stable in human plasma?
A2: This is a well-documented phenomenon. Val-Cit linkers are susceptible to cleavage by mouse carboxylesterase 1C (Ces1c), an enzyme present in rodent plasma but not in human plasma.[4][3][5][21] This premature cleavage in the bloodstream of mice can lead to off-target toxicity and reduced efficacy in preclinical mouse models. In contrast, Val-Cit linkers generally exhibit high stability in human and cynomolgus monkey plasma.[5][22]
Q3: How does the hydrophobicity of the Val-Cit linker and payload affect my ADC?
A3: The Val-Cit-PABC linker, particularly when conjugated with a hydrophobic payload like MMAE, can increase the overall hydrophobicity of the ADC.[13][14] This increased hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[14] Aggregation can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.[13]
Q4: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
A4: The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring cancer cells that may not have expressed the target antigen. For the bystander effect to occur, the released payload must be membrane-permeable. The cleavage of the Val-Cit linker within the lysosome releases the payload, and if the payload is membrane-permeable, it can contribute to the bystander effect.
Q5: Are there alternatives to the Val-Cit dipeptide for cathepsin B-cleavable linkers?
A5: Yes, other dipeptide sequences such as Val-Ala have also been shown to be effective cathepsin B substrates.[11] Additionally, tetrapeptide linkers like Gly-Gly-Phe-Gly are also utilized in marketed ADCs.[23] Newer classes of linkers containing asparagine are designed to be cleaved by legumain, another lysosomal protease overexpressed in many cancers.
Data Presentation
Table 1: Comparative Stability of Val-Cit and Modified Linkers in Mouse and Human Plasma
| Linker Type | Species | Incubation Time | % Payload Release / % Intact ADC | Reference |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released | [3] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released | [3] |
| Val-Cit ADC | Human | 28 days | No significant degradation | [5] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [5] |
| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Almost no linker cleavage | [5] |
| m-Amide PABC Linker | Mouse | 24 hours | 50% hydrolyzed | [7] |
| Glu + m-Amide PABC Linker | Mouse | 24 hours | 7% hydrolyzed | [7] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload release from an ADC in plasma from different species over time.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Human, mouse, and/or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical system (e.g., LC-MS/MS, HPLC)
Methodology:
-
Preparation: Pre-warm the plasma to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL. Prepare a control sample by spiking the ADC into PBS.
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 144 hours).
-
Sample Quenching: Immediately stop the reaction by adding a quenching solution and store the samples at -80°C until analysis.[3][24][25]
-
Sample Processing for LC-MS:
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.[24][25]
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.[24]
-
Elution: Elute the captured ADC from the beads using an acidic buffer.[24]
-
Reduction (for cysteine-linked ADCs): Reduce the interchain disulfide bonds to separate the heavy and light chains.[24][25]
-
-
Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the amount of released payload and/or the average drug-to-antibody ratio (DAR).[3][24][26][27]
-
Data Interpretation: Plot the percentage of released payload or the average DAR against time to determine the stability profile of the ADC in each plasma type.[3][25]
Protocol 2: Cathepsin B-Mediated Cleavage Assay
Objective: To evaluate the susceptibility of the ADC linker to cleavage by cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT and EDTA)
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Methodology:
-
Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing a reducing agent like DTT.[11][20]
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC construct with the activated Cathepsin B in the assay buffer.
-
Controls:
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[20]
-
Reaction Quenching: Stop the reaction by adding the quenching solution.[20]
-
Sample Preparation and Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of released payload.[20]
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[20]
Protocol 3: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates of the ADC.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)[16]
Methodology:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase.
-
Sample Injection: Inject a known amount of the ADC sample (e.g., 50-100 µg).
-
Chromatography: Run the chromatography at a constant flow rate.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[14]
Visualizations
Caption: Intended and unintended cleavage pathways of a Val-Cit linker ADC.
Caption: Troubleshooting workflow for Val-Cit ADC stability issues.
Caption: Experimental workflow for an in vitro ADC plasma stability assay.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. benchchem.com [benchchem.com]
- 15. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. communities.springernature.com [communities.springernature.com]
- 23. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugation Reactions
Welcome to the technical support center for antibody-drug conjugation (ADC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a focus on resolving issues of low reaction yield.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems that lead to low yields in ADC synthesis.
Issue 1: Lower-than-Expected Drug-to-Antibody Ratio (DAR)
A low DAR is a frequent indicator of an inefficient conjugation reaction, resulting in reduced potency of the final ADC.[1][2]
Q1: What are the primary causes of a low Drug-to-Antibody Ratio (DAR)?
A low DAR can stem from several factors throughout the conjugation process.[1] Key contributors include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder conjugation efficiency.[3][4]
-
Inefficient Reagent Activity: Degradation of the linker-payload or activating reagents, or hydrolysis of reactive groups (e.g., maleimide) can reduce the amount of drug available for conjugation.[1][2]
-
Poor Quality of Starting Materials: Low antibody purity (<95%), the presence of interfering substances (e.g., Tris buffer, sodium azide), or low antibody concentration can negatively impact the reaction.[3]
-
Inappropriate Molar Ratios: An insufficient molar excess of the linker-drug to the antibody will result in incomplete conjugation.[2]
-
Incomplete Antibody Reduction (for Cysteine Conjugation): For cysteine-based conjugation, if the interchain disulfide bonds of the antibody are not sufficiently reduced, there will be fewer available sulfhydryl groups for the drug-linker to attach to.[2]
Q2: How can I troubleshoot a low DAR?
A systematic approach to troubleshooting is crucial. The following workflow can help identify the root cause of a low DAR.
Caption: A step-by-step workflow for troubleshooting a low Drug-to-Antibody Ratio (DAR).
Data Presentation: Impact of Molar Ratio on DAR
The molar ratio of the linker-drug to the antibody is a critical parameter influencing the final DAR.[4] Below is an illustrative example of how varying this ratio can affect the average DAR.
| Linker-Payload:Antibody Molar Ratio | Expected Average DAR | Potential Issues |
| 2:1 | 1.5 - 2.0 | Low potency may be observed. |
| 5:1 | 3.0 - 4.0 | Often considered the optimal range for efficacy and safety. |
| 10:1 | 5.0 - 6.0 | Increased risk of aggregation and faster clearance in vivo.[5] |
| 20:1 | > 6.0 | High risk of aggregation, reduced solubility, and potential for altered pharmacokinetics.[3][6] |
Note: The actual DAR will depend on the specific antibody, linker-payload, and reaction conditions.
Issue 2: Antibody Aggregation During or After Conjugation
Antibody aggregation is a common problem that can lead to low yields of soluble, functional ADCs, and can also pose immunogenicity risks.[1][7]
Q3: What causes antibody aggregation in ADC reactions?
Aggregation is often driven by an increase in the hydrophobicity of the antibody surface after the conjugation of a hydrophobic payload.[7] Key causes include:
-
Payload Hydrophobicity: Many cytotoxic drugs are hydrophobic. Their attachment to the antibody promotes self-association to minimize exposure to the aqueous environment.[6][7]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][6]
-
Conjugation Process Stress: The reaction conditions, such as pH, temperature, and the use of organic co-solvents, can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[7]
-
Suboptimal Formulation: An inappropriate buffer pH or ionic strength can fail to stabilize the ADC.[7]
Q4: How can I prevent or reduce aggregation?
Several strategies can be employed to mitigate aggregation:
-
Optimize Molar Ratio: Reducing the molar excess of the linker-drug can lead to a lower DAR and decreased hydrophobicity.[3]
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload.[3][8]
-
Optimize Buffer Conditions: Screen different buffer pH and ionic strengths to find conditions that maximize ADC stability. The inclusion of stabilizing excipients like polysorbate or sucrose (B13894) can also be beneficial.[1]
-
Control Reaction Conditions: Perform conjugations under milder conditions (e.g., lower temperature) and minimize the concentration of organic co-solvents.[6][9]
Caption: Logical relationships for troubleshooting ADC aggregation.
Frequently Asked Questions (FAQs)
Q5: What is the ideal purity and concentration for my antibody before conjugation?
For efficient and consistent conjugation, your antibody should be highly pure, ideally >95%.[2][3] The presence of other proteins can compete in the conjugation reaction. The antibody concentration should be greater than 0.5 mg/mL.[3] If your antibody solution is too dilute, it can be concentrated using spin filters.[3]
Q6: Which buffer components should I avoid in my antibody formulation?
Buffers containing primary amines, such as Tris, can compete with the lysine (B10760008) residues on the antibody during conjugation, leading to lower efficiency.[3] Other substances like sodium azide (B81097) should also be removed. A buffer exchange step into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) is highly recommended before starting the reaction.
Q7: How do I choose the right molar ratio of linker-drug to antibody?
The optimal molar ratio depends on the conjugation chemistry, the reactivity of your specific antibody, and the desired DAR.[4] A good starting point is to perform a titration experiment with molar ratios ranging from 5:1 to 20:1 (linker-drug to antibody).[3] The ideal DAR is typically between 2 and 4 to balance efficacy and safety.[2][]
Q8: I'm losing a significant amount of my ADC during the final purification step. What can I do to improve recovery?
Product loss during purification is a common contributor to low overall yield.[1]
-
Choice of Purification Method: Size-exclusion chromatography (SEC) and tangential flow filtration (TFF) are commonly used to remove unconjugated drug-linker.[3] Ensure your chosen method is appropriate for your ADC's properties.
-
Monitor Fractions: When using chromatography, carefully monitor the UV absorbance (e.g., at 280 nm) to collect the correct fractions containing your ADC.[3]
-
Prevent Aggregation: Aggregated ADC can be lost during purification. Implement the strategies mentioned in the aggregation troubleshooting section to minimize aggregate formation before purification.
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy
This protocol describes a common method for calculating the average DAR of an ADC.[11][] This method is suitable when the drug has a distinct UV absorbance peak separate from the antibody's absorbance at 280 nm.[13]
Methodology:
-
Determine Molar Extinction Coefficients (ε):
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).
-
Measure the absorbance of a known concentration of the free drug-linker at 280 nm and λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Record the absorbance of your purified ADC sample at 280 nm (A280) and λmax_drug (Aλmax_drug).
-
-
Calculate Average DAR:
-
Use the following simultaneous equations to solve for the concentration of the antibody (CAb) and the drug (CDrug) in the ADC sample:[11]
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax_drug = (εAb,λmax_drug * CAb) + (εDrug,λmax_drug * CDrug)
-
-
The average DAR is then calculated as the molar ratio: DAR = CDrug / CAb
-
Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their size and is a standard method for quantifying high molecular weight species (aggregates) in an ADC preparation.[7][14]
Methodology:
-
System Setup:
-
Column: Use an SEC column suitable for the size of monoclonal antibodies (e.g., TSKgel G3000SWxl).[15]
-
Mobile Phase: An isocratic mobile phase, typically a phosphate-buffered saline (e.g., PBS, pH 7.4), is used.[15]
-
Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[15]
-
Detection: UV detector set to 280 nm.[7]
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatographic Run:
-
Inject the sample onto the equilibrated SEC column.
-
Run the separation for a sufficient duration to allow for the elution of all species (typically 15-30 minutes).
-
-
Data Analysis:
-
Identify and integrate the peaks in the chromatogram. Aggregates will elute first, followed by the ADC monomer, and then any smaller fragments.
-
Calculate the percentage of aggregates by dividing the peak area of the high molecular weight species by the total area of all peaks.[7]
-
| Parameter | Typical Condition |
| Column | TSKgel G3000SWxl or similar |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 - 20 µL (of ~1 mg/mL sample) |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Toxicity of Cleavable Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working to minimize the off-target toxicity of cleavable linkers in therapeutics like Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of off-target toxicity related to cleavable linkers?
A1: The primary cause of off-target toxicity is the premature release of the cytotoxic payload into systemic circulation before the therapeutic conjugate reaches the target site.[1][2][3] This premature cleavage can be triggered by several factors:
-
Linker Instability in Plasma: The linker may be susceptible to cleavage by enzymes present in plasma, such as carboxylesterases or human neutrophil elastase.[1][4]
-
Chemical Instability: Certain linker chemistries may not be sufficiently stable at physiological pH (around 7.4) or in the presence of other plasma components.[1]
-
"Bystander Effect" Exacerbation: While the bystander killing of adjacent antigen-negative tumor cells can be beneficial, an overly potent and freely diffusible payload released near healthy tissues can cause significant toxicity.[1][5]
Q2: My ADC is showing significant off-target toxicity in preclinical models. How can I determine if the cleavable linker is the cause?
A2: A systematic approach is necessary to pinpoint the linker as the source of toxicity.
-
Assess Linker Stability: The first step is to perform an in vitro plasma stability assay to measure the rate of payload release over time in plasma from relevant species (e.g., human, mouse).[6][7] A rapid decrease in the drug-to-antibody ratio (DAR) or a fast increase in free payload concentration indicates linker instability.[7][8]
-
Control Experiments: Compare the toxicity profile of the ADC with that of the unconjugated antibody and the free payload. If the ADC's toxicity profile more closely resembles that of the free payload, it strongly suggests premature release.[1]
-
Evaluate Payload Properties: A highly potent, membrane-permeable payload can cause significant off-target toxicity even with minor premature release.[5][9] Consider the intrinsic properties of your payload.
Q3: My valine-citrulline (Val-Cit) linker is stable in human plasma but shows rapid cleavage and toxicity in my mouse model. Why is this happening and what can I do?
A3: This is a well-documented species-specific discrepancy. The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase Ces1C, an enzyme not prevalent in human plasma.[4][7] This leads to premature payload release in mice, which is not predictive of human clinical outcomes.[7]
Mitigation Strategies:
-
Use a More Stable Linker: For rodent studies, consider using next-generation peptide linkers designed to resist cleavage by mouse carboxylesterases, such as glucuronide-based linkers or those with modified dipeptide sequences like Glu-Val-Cit (EVCit).[7]
-
Alternative Preclinical Models: If feasible, use preclinical models (e.g., rats, non-human primates) where the linker shows stability comparable to humans.
Q4: How can I proactively design an ADC to minimize off-target toxicity from a cleavable linker?
A4: Proactive design is crucial for improving the therapeutic index.
-
Optimize Linker Chemistry: Select linkers with proven high stability in human plasma.[] For enzyme-cleavable linkers, ensure the target enzyme is highly expressed at the tumor site and minimally present in circulation.[1]
-
Incorporate Hydrophilic Moieties: High hydrophobicity of the linker-payload can lead to aggregation and faster clearance, increasing toxicity.[9][11] Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) into the linker can improve solubility, reduce aggregation, and enhance pharmacokinetics.[9][11]
-
Site-Specific Conjugation: Employing site-specific conjugation technologies creates more homogeneous ADCs with a defined DAR. This avoids generating highly-loaded, aggregation-prone species that can occur with random conjugation methods.[1][12]
-
Consider Non-Cleavable Linkers: If a bystander effect is not required, a non-cleavable linker may be a better option. These linkers are generally more stable and release the payload only after complete degradation of the antibody inside the target cell, minimizing off-target effects.[9][13]
Troubleshooting Guides
This section provides structured approaches to common experimental issues.
Problem 1: High in vivo toxicity and a narrow therapeutic window are observed.
-
Possible Cause: Premature release of the payload in systemic circulation due to an unstable linker.[9]
-
Troubleshooting Workflow:
Problem 2: ADC shows lower than expected potency (high IC50) in an in vitro cytotoxicity assay.
-
Possible Cause: Inefficient cleavage of the linker within the target cells.[1]
-
Troubleshooting Steps:
-
Verify Target Antigen Binding: Use ELISA or flow cytometry to confirm that the ADC binds to the target cells with high affinity.[1]
-
Confirm ADC Internalization: Use fluorescently labeled ADCs with microscopy or flow cytometry to ensure the ADC is being internalized by the target cells.
-
Measure Intracellular Enzyme Levels: The target cells may lack sufficient levels of the specific enzyme required for cleavage (e.g., Cathepsin B for Val-Cit linkers).[1] Measure the enzymatic activity in cell lysates to confirm.
-
Test Free Payload Activity: Confirm that the conjugation process has not inactivated the payload by testing the activity of the free drug in a parallel cytotoxicity assay.[1]
-
Quantitative Data Summary
The stability of cleavable linkers is a critical parameter that varies significantly based on linker chemistry and the biological matrix.
Table 1: Comparative Stability of Common Cleavable Linkers in Plasma
| Linker Type | Linker Chemistry Example | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Peptide | Val-Cit-PABC | High[7] | Low (cleaved by Ces1C)[4][7] | Widely used, but requires careful preclinical model selection. |
| Peptide | Glu-Val-Cit (EVCit) | High[7] | High[7] | Designed to resist cleavage by mouse carboxylesterase. |
| Peptide | Val-Ala | High | Moderate | An alternative to Val-Cit with favorable stability.[14] |
| Hydrazone | pH-Sensitive | Moderate[7] | Moderate | Prone to hydrolysis in circulation, potentially leading to off-target toxicity. Stable at pH 7.4 but cleaves in acidic endosomes.[7] |
| Disulfide | Redox-Sensitive | Moderate to Low[7] | Moderate to Low | Susceptible to reduction by glutathione (B108866) (GSH) in plasma.[7] |
| β-Glucuronide | Glucuronide-based | High[7] | High | Cleaved by β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes. |
Note: Stability data is compiled from multiple sources and experimental conditions may vary. Direct comparison across different studies should be made with caution.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.[6][15]
Methodology:
-
ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[6] Include a control sample of the ADC in formulation buffer (e.g., PBS) to monitor intrinsic stability.[8]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8][15]
-
Sample Processing: Immediately store the collected aliquots at -80°C until analysis to halt further degradation.[8][15]
-
Analysis: Quantify the intact ADC and/or the released payload using one of the following methods:
-
LC-MS for Average DAR: Use Liquid Chromatography-Mass Spectrometry to measure the average drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates linker cleavage.[6][8]
-
LC-MS/MS for Free Payload: Precipitate plasma proteins (e.g., with cold acetonitrile) and quantify the concentration of free payload in the supernatant using LC-MS/MS.[7][8]
-
ELISA: Use an enzyme-linked immunosorbent assay to measure the concentration of intact ADC. This typically involves a capture antibody against the mAb and a detection antibody against the payload.[6][7]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life (t½) of the ADC in plasma.[7]
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency (e.g., IC50) of the ADC on target antigen-positive and antigen-negative cells.[8]
Methodology:
-
Cell Seeding: Plate antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells with the different concentrations.[8]
-
Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[8]
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).[8]
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of cell viability against the log of the ADC concentration and fit a dose-response curve to calculate the IC50 value for each cell line. A high IC50 on Ag- cells compared to Ag+ cells indicates target-specific killing and minimal off-target toxicity from the intact ADC.
Visualization of Cleavage Mechanisms
The following diagram illustrates the desired on-target cleavage pathway versus the undesired off-target pathway that leads to toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adcreview.com [adcreview.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. benchchem.com [benchchem.com]
dealing with ADC heterogeneity in BCN-PEG1-Val-Cit-PABC-OH conjugates
Welcome to the technical support center for troubleshooting heterogeneity in Antibody-Drug Conjugates (ADCs) utilizing the BCN-PEG1-Val-Cit-PABC-OH linker system. This guide is intended for researchers, scientists, and drug development professionals to identify, characterize, and mitigate sources of heterogeneity in their ADC preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in ADC preparations using the this compound linker?
A1: Heterogeneity in ADCs arises from several factors during the conjugation and purification process.[1] The main sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process can result in a mixture of ADC species with different numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8). This is a major contributor to the overall heterogeneity.[1][2]
-
Conjugation Site: For random conjugation methods like lysine (B10760008) or cysteine conjugation, the drug-linker can attach to various sites on the antibody, creating positional isomers with potentially different properties.[1][3] However, the this compound linker is designed for site-specific conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), which significantly reduces this type of heterogeneity.[4][5]
-
Aggregation and Fragmentation: The introduction of hydrophobic payloads can induce the formation of high molecular weight aggregates or cause the antibody to fragment.[1]
-
Charge Variants: The inherent charge heterogeneity of the monoclonal antibody (mAb) can be further increased by the conjugation process, leading to a complex mixture of charge variants.[1][6]
-
Presence of Unconjugated Antibody and Free Drug: The final ADC preparation may contain residual unconjugated antibody (DAR=0) and free drug-linker that was not successfully removed during purification.[1]
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute to control?
A2: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[7][8][9] It is a critical quality attribute (CQA) because it directly impacts the efficacy, safety, and pharmacokinetic profile of an ADC.[8][10]
-
Low DAR: May result in reduced potency and therapeutic efficacy as an insufficient amount of the cytotoxic payload is delivered to the target cells.[8][10]
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and potential for aggregation due to increased hydrophobicity.[8][10]
Q3: What is the role of each component in the this compound linker?
A3: The this compound linker is a sophisticated, multi-functional tool for ADC development.[4][5]
-
Bicyclononyne (BCN): A strained alkyne that enables highly efficient and selective copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for site-specific conjugation to an azide-modified antibody under physiological conditions.[4][11]
-
PEG1: A single polyethylene (B3416737) glycol unit that enhances the hydrophilicity and solubility of the linker-payload complex.[4][12]
-
Valine-Citrulline (Val-Cit): A dipeptide specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring targeted intracellular drug release.[4][13][]
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer that, after Val-Cit cleavage, rapidly releases the attached drug in its active form.[13][]
Troubleshooting Guides
Issue 1: Unexpectedly High or Broad DAR Distribution
Symptom: Hydrophobic Interaction Chromatography (HIC) analysis shows a wide distribution of DAR species, or a higher average DAR than intended.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Incorrect Stoichiometry | Re-verify all calculations and ensure accurate concentration determination of both the azide-modified antibody and the BCN-linker-drug stock solutions.[10] |
| Reaction Time Too Long | Conduct a time-course experiment to determine the optimal reaction time for achieving the target DAR.[10] Ensure the reaction is stopped promptly. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature and pH.[1] While SPAAC reactions are generally robust, extreme conditions can affect antibody integrity. |
| Variable Reactant Quality | Use highly pure antibody (>95%) and drug-linker. Impurities can lead to side reactions and increased heterogeneity.[1] |
Issue 2: Presence of a Significant Unconjugated Antibody (DAR=0) Peak
Symptom: HIC or Mass Spectrometry (MS) analysis reveals a large peak corresponding to the unconjugated antibody.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Inefficient Conjugation Chemistry | Ensure the quality and reactivity of the BCN-linker-drug. Degradation of the BCN moiety can lead to lower conjugation efficiency. |
| Incomplete Azide (B81097) Incorporation | Verify the efficiency of azide incorporation into the antibody through methods like mass spectrometry. Incomplete azide modification will result in a population of antibodies that cannot be conjugated. |
| Reaction Time Too Short | Perform a time-course study to ensure the conjugation reaction has proceeded to completion or the desired endpoint.[10] |
| Steric Hindrance | If the azide has been incorporated at a sterically hindered site, the BCN-linker may have difficulty accessing it. Consider alternative sites for azide incorporation. |
Issue 3: High Levels of Aggregation
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant peak eluting earlier than the main ADC monomer peak.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| High Drug Loading (High DAR) | A high DAR increases the hydrophobicity of the ADC, which can lead to aggregation.[1] Consider targeting a lower average DAR by adjusting the stoichiometry of the conjugation reaction. |
| Hydrophobic Payload | The inherent hydrophobicity of the cytotoxic drug can promote aggregation. The PEG1 spacer in the linker is designed to mitigate this, but for highly hydrophobic drugs, further optimization may be needed. |
| Sub-optimal Buffer Conditions | Screen different buffer formulations (pH, excipients) to identify conditions that minimize aggregation during and after conjugation. |
| Inefficient Purification | Ensure the purification method (e.g., SEC) is effective at removing aggregates. Optimize the chromatography conditions if necessary. |
Data Presentation
Table 1: Comparison of Analytical Techniques for ADC Heterogeneity Characterization
| Technique | Primary Application | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | DAR determination and distribution.[2][15] | High resolution for different DAR species, non-denaturing conditions.[15] | Can be sensitive to mobile phase composition and temperature.[16] |
| Size Exclusion Chromatography (SEC) | Analysis of aggregates, fragments, and purity.[2] | Simple and robust for assessing high and low molecular weight species. | Limited resolution for different DAR species. |
| Reversed-Phase HPLC (RP-HPLC) | Subunit analysis (light and heavy chains), DAR determination.[2] | High resolution and compatibility with MS. | Denaturing conditions may not be suitable for all ADCs.[17] |
| Mass Spectrometry (MS) | Precise mass determination, DAR confirmation, localization of conjugation sites.[2][18] | High accuracy and detailed structural information.[18] | Can be complex to implement and may require specialized expertise.[2] |
Table 2: Representative HIC Data for a BCN-PEG1-Val-Cit-PABC-MMAE ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 5.2 |
| DAR 2 | 12.1 | 85.3 |
| DAR 4 | 15.8 | 9.5 |
| Average DAR | 2.08 |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of an Azide-Modified Antibody with BCN-PEG1-Val-Cit-PABC-Drug
-
Antibody Preparation: Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Drug-Linker Preparation: Dissolve the BCN-PEG1-Val-Cit-PABC-Drug in a compatible organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 5-10 fold molar excess of the BCN-linker-drug to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.[4]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 4-16 hours.[4] The reaction progress can be monitored by LC-MS.
-
Purification: Remove the excess unconjugated linker-drug and any reaction byproducts by purifying the ADC using a size-exclusion chromatography (SEC) column equilibrated with PBS.[4]
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Mobile Phase Preparation:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.[8]
-
Chromatography:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).[8]
-
-
Data Acquisition: Monitor the elution profile at 280 nm.[1]
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs.[1]
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area % of each DAR species * DAR value) / 100
-
Visualizations
Caption: Workflow for the synthesis and characterization of a site-specific ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. veranova.com [veranova.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: BCN-PEG1-Val-Cit-PABC-OH Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BCN-PEG1-Val-Cit-PABC-OH in their conjugation experiments.
Troubleshooting Guide
Low or no conjugation yield is a common issue that can arise from several factors related to the buffer pH and overall reaction conditions. This guide will help you identify and resolve potential problems.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugate Formation | Suboptimal Buffer pH: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction is pH-sensitive. While generally efficient at neutral pH, extremes can hinder the reaction or degrade the linker. | Maintain the reaction pH between 6.5 and 7.5 for optimal SPAAC kinetics. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point. |
| Degradation of BCN Moiety: The BCN group can exhibit instability, especially with prolonged exposure to neutral or slightly basic pH, as well as strongly acidic conditions.[1] | Use freshly prepared solutions of the BCN-containing linker. Avoid prolonged storage of the linker in aqueous solutions. If possible, perform a quality control check on the BCN linker before use. | |
| Presence of Competing Thiols: Buffers or molecules containing free thiols (e.g., dithiothreitol (B142953) - DTT) can react with the BCN group, reducing the amount available for conjugation. | If the presence of a reducing agent is necessary for your biomolecule, consider a purification step to remove it before adding the BCN linker. Alternatively, β-mercaptoethanol (β-ME) has been shown to suppress the thiol-BCN side reaction.[2] | |
| Inconsistent Conjugation Results | pH Drift During Reaction: The pH of the reaction mixture can change over time, especially with long incubation periods, affecting the reaction rate and linker stability. | Use a well-buffered system and verify the pH of the reaction mixture before and after the incubation period. |
| Poor Solubility of Linker: The solubility of the this compound linker is influenced by pH due to its terminal carboxylic acid, which has a pKa around 4.5.[1] At pH values below this, the linker will be less soluble in aqueous buffers.[1] | Ensure the linker is fully dissolved in a small amount of an organic co-solvent like DMSO before adding it to the reaction buffer. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins. | |
| Formation of Aggregates | Hydrophobicity of the Linker-Payload Conjugate: While the PEG spacer enhances hydrophilicity, the BCN group and the payload can be hydrophobic, potentially leading to aggregation, especially at high concentrations. | Optimize the molar excess of the linker used in the reaction to avoid large amounts of unconjugated, hydrophobic material. Consider purification of the conjugate promptly after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for conjugating this compound to an azide-modified biomolecule?
A1: For the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, a pH range of 6.5 to 7.5 is generally recommended for efficient conjugation. A commonly used buffer is phosphate-buffered saline (PBS) at a pH of 7.4.
Q2: How does pH affect the stability of the BCN group on the linker?
A2: The BCN group can be unstable under certain conditions. Prolonged exposure to neutral pH (around 7.2) may lead to gradual degradation. It is also unstable under strongly acidic conditions.[1] For storage of the linker in solution, mildly acidic conditions may offer better stability.
Q3: Can the Val-Cit dipeptide be cleaved at neutral pH?
A3: The Valine-Citrulline (Val-Cit) dipeptide is designed to be cleaved by the lysosomal protease Cathepsin B, which is active in the acidic environment of the lysosome. The Val-Cit peptide bond is generally stable at physiological pH (around 7.4).[1]
Q4: My azide-containing biomolecule is only stable at a lower or higher pH. How will this affect the conjugation?
A4: If you must deviate from the optimal pH range of 6.5-7.5, be aware of the potential consequences. At a lower pH, the reaction rate may decrease. At a higher pH, the stability of the BCN group may be compromised, leading to lower conjugation efficiency. It is advisable to perform a small-scale pilot experiment to determine the optimal conditions for your specific biomolecule.
Q5: Are there any buffer components I should avoid in my conjugation reaction?
A5: Yes. Avoid buffers containing primary amines (e.g., Tris) if you are performing a reaction involving an NHS ester in a multi-step conjugation, as they will compete with your target molecule. For the SPAAC reaction itself, avoid buffers with free thiols (e.g., DTT) as they can react with the BCN group.
Quantitative Data on SPAAC Reaction Kinetics
The rate of the SPAAC reaction is quantified by the second-order rate constant (k). A higher value indicates a faster reaction. The table below summarizes the reaction kinetics of BCN with different azide-containing molecules. Note that the reaction rates can be influenced by factors such as the specific azide, solvent, and temperature.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent System |
| BCN | Benzyl azide | ~0.06 - 0.1 | Acetonitrile:Water |
| BCN | Phenyl azide | ~0.2 | Acetonitrile:Water (3:1)[3] |
| BCN | 2-Azidoethanol | 0.024 | Not specified[3] |
| BCN | Electron-deficient aryl azides | up to 2.9 | Not specified[3] |
Experimental Protocol: Conjugation of this compound to an Azide-Modified Antibody
This protocol provides a general guideline for the conjugation of this compound to an azide-modified antibody. Optimization may be required for specific applications.
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (optional)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved BCN linker to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.
-
Gently mix the solution.
-
-
Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or 37°C. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove the excess, unconjugated linker and any reaction byproducts by purifying the antibody-drug conjugate (ADC) using a size-exclusion chromatography (SEC) column equilibrated with PBS.
Visualizations
Caption: A general experimental workflow for the conjugation of an azide-modified antibody with a BCN-linker.
Caption: A decision-making diagram for optimizing buffer pH in BCN conjugation experiments.
References
Technical Support Center: Reducing Antibody-Drug Conjugate (ADC) Aggregation During Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate ADC aggregation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during storage?
A1: ADC aggregation is a multifaceted issue driven by both the intrinsic properties of the ADC molecule and external environmental factors.[1] The primary drivers are conformational and colloidal instability.[1] Key causes include:
-
Physicochemical Properties of ADC Components:
-
Increased Hydrophobicity: The conjugation of a hydrophobic payload to a monoclonal antibody (mAb) increases the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased surface hydrophobidity and a greater propensity for aggregation.[1][3]
-
Linker and Payload Characteristics: The physicochemical properties of the linker and payload are major determinants of ADC stability. Highly hydrophobic payloads are a primary cause of aggregation.[4][] The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can reduce the likelihood of aggregation.[][6]
-
Antibody Type: The choice of antibody, such as multispecific or bispecific formats, can influence the aggregation propensity.[6]
-
-
Environmental and Formulation Stressors:
-
Suboptimal Formulation: Inappropriate buffer conditions, such as a pH near the isoelectric point of the ADC, incorrect ionic strength, or the absence of stabilizing excipients, can promote aggregation.[1][2]
-
Storage and Handling Conditions: Exposure to thermal stress (high temperatures or freeze-thaw cycles), mechanical stress (shaking or agitation), and light can accelerate ADC degradation and aggregation.[1][7] Proteins are generally more stable when stored at higher concentrations (ideally >1 mg/mL).[1]
-
Manufacturing Process: Conditions during conjugation, such as the use of organic co-solvents to dissolve the payload, can induce stress on the antibody, leading to partial unfolding and aggregation.[2]
-
Q2: How does the Drug-to-Antibody Ratio (DAR) impact ADC aggregation?
A2: The DAR is a critical quality attribute that significantly influences ADC stability. A higher DAR generally leads to increased hydrophobicity of the ADC molecule.[4] This increased hydrophobicity is a primary driver of aggregation as the ADC molecules self-associate to minimize the exposure of these hydrophobic regions to the aqueous environment.[1][2] This can lead to reduced stability and faster clearance from the body, thereby affecting the therapeutic efficacy.[4][8] Therefore, optimizing the DAR is a critical balance between maximizing cytotoxic potency and maintaining a stable, non-aggregated formulation.[4]
Q3: What role do excipients play in preventing ADC aggregation during storage?
A3: Excipients are essential components in ADC formulations for maintaining stability and preventing aggregation.[4] They work through various mechanisms to protect the ADC molecule. Common categories of excipients include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are widely used to prevent aggregation at interfaces (e.g., air-water) and to shield hydrophobic patches on the protein surface.[1][4]
-
Sugars (Cryo/Lyoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are effective in stabilizing ADCs, especially during freeze-thawing and lyophilization.[4][7] They form a protective glassy matrix around the ADC molecules, preserving their native structure.[4]
-
Amino Acids: Certain amino acids, including arginine, glycine, and proline, can suppress aggregation and increase solubility.[1][7]
-
Buffers: The choice of buffer and its concentration are critical for maintaining the optimal pH and ionic strength to ensure the colloidal stability of the ADC.[4] Histidine and citrate (B86180) are commonly used buffers.[1][7]
Troubleshooting Guide: ADC Aggregation
Issue 1: Increased aggregation observed after thawing frozen ADC samples.
| Potential Cause | Recommended Solution |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can denature the antibody component of the ADC, leading to aggregation.[1] |
| Solution: Aliquot the ADC into single-use volumes upon receipt to minimize freeze-thaw cycles. Aliquots should ideally be no smaller than 10 µL.[1] | |
| Inadequate Cryoprotection | The formulation may lack sufficient cryoprotectants to protect the ADC during freezing. |
| Solution: Consider reformulating with cryoprotectants like sucrose or trehalose at concentrations of 1-10% (w/v).[1] | |
| Improper Freezing/Thawing Technique | Slow freezing or thawing can promote the formation of ice crystals that damage the ADC structure. |
| Solution: Flash-freeze aliquots in a dry ice/ethanol bath and thaw them quickly in a water bath at room temperature. |
Issue 2: Visible particulates or increased turbidity in liquid ADC formulation over time.
| Potential Cause | Recommended Solution |
| Suboptimal Storage Temperature | Storage at temperatures above the recommended range can accelerate aggregation.[7] |
| Solution: Ensure the ADC is stored at the recommended temperature, typically between -20°C and -80°C for long-term storage.[1][9] Avoid frost-free freezers due to their temperature cycling.[1] | |
| Mechanical Stress | Agitation or shaking during transport or handling can induce aggregation.[1] |
| Solution: Handle ADC solutions gently. Avoid vigorous vortexing or shaking.[4] | |
| Inadequate Formulation | The buffer composition (pH, ionic strength) may not be optimal for the specific ADC, or the formulation may lack necessary stabilizing excipients.[1] |
| Solution: Re-evaluate the formulation. Optimize the buffer pH to be sufficiently far from the ADC's isoelectric point.[1] Consider adding stabilizing excipients as detailed in the table below. |
Quantitative Data Summary: Common Stabilizing Excipients
| Excipient Category | Example | Typical Concentration Range | Primary Function |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v)[1] | Prevents surface-induced aggregation and shields hydrophobic regions.[1] |
| Sugars (Bulking Agents) | Sucrose, Trehalose | 1% - 10% (w/v)[1] | Stabilizes protein structure; acts as a cryo/lyoprotectant.[1][7] |
| Amino Acids | Arginine, Glycine | 50 - 250 mM[1] | Suppresses aggregation and increases solubility.[1][7] |
| Buffers | Histidine, Citrate | 10 - 50 mM[1] | Maintains optimal pH for stability.[1][7] |
Experimental Protocol: Size Exclusion Chromatography (SEC) for ADC Aggregate Quantification
This protocol provides a general method for the analysis of ADC aggregation using Size Exclusion Chromatography (SEC).
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
SEC column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[1]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.[1]
-
ADC sample.
-
Low-protein-binding microcentrifuge tubes and filters (0.22 µm).
2. Procedure:
-
System Preparation:
-
Sample Preparation:
-
Chromatographic Run:
-
Inject a suitable volume of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.[1]
-
-
Data Analysis:
Visualizations
Caption: Key drivers of ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. susupport.com [susupport.com]
Technical Support Center: Overcoming Steric Hindrance in SPAAC Conjugation
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) conjugation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and overcome issues related to steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of SPAAC conjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or bulky chemical groups near the azide (B81097) or cyclooctyne (B158145) reactive moieties that physically obstructs the reaction.[1] In SPAAC, this can occur when conjugating large biomolecules or when the reactive groups are located in sterically congested environments, leading to slow reaction rates or low yields.[2][3]
Q2: What are the common indicators that steric hindrance is affecting my SPAAC reaction?
A: Several signs may suggest that steric hindrance is a limiting factor in your conjugation experiment:
-
Low Reaction Yields: The amount of the desired final product is significantly lower than anticipated.[1]
-
Slow Reaction Rates: The conjugation reaction takes much longer to reach completion than expected, sometimes requiring incubation for 24-48 hours.[4][5]
-
Incomplete Conjugation: A substantial portion of the starting materials remains unreacted even with an excess of one reagent.[1]
-
Lack of Site-Specificity: In the case of multiple potential conjugation sites on a biomolecule, the reaction may favor more accessible, less hindered sites, resulting in a heterogeneous product mixture.[1]
Q3: How does the choice of cyclooctyne impact steric hindrance?
A: The structure and reactivity of the cyclooctyne are critical. While highly strained cyclooctynes like DIFO reagents exhibit fast kinetics, their bulkiness can sometimes contribute to steric challenges.[3] Conversely, less strained but more stable cyclooctynes like BCN might be less susceptible to certain steric clashes but will have slower reaction kinetics.[3][6] The choice involves a trade-off between inherent reactivity and potential steric issues with your specific substrates. Some studies have shown that BCN can react with sterically demanding tertiary azides where the bulkier DBCO cannot.[7]
Q4: Can reaction conditions be modified to overcome steric hindrance?
A: Yes, optimizing reaction conditions can significantly improve outcomes:
-
Temperature: Increasing the reaction temperature, for instance from room temperature to 37°C, can increase the reaction rate. However, this must be balanced with the thermal stability of the biomolecules involved.[2][3]
-
pH and Buffer: The choice of buffer and pH can influence reaction kinetics. For example, HEPES buffer at pH 7 has been shown to result in higher rate constants compared to PBS at the same pH.[8] Generally, higher pH values (up to around 8) can increase SPAAC reaction rates.[3][8]
-
Concentration: Increasing the concentration of one or both reactants can help drive the reaction forward.[2][3]
-
Co-solvents: For issues with solubility, which can exacerbate steric hindrance, adding a co-solvent like DMSO or DMF can be beneficial.[2][3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to steric hindrance in SPAAC reactions.
Problem: Low Conjugation Yield
Low yield is a primary indicator of steric hindrance. The following workflow and table can help you troubleshoot this issue.
Caption: Troubleshooting workflow for low SPAAC conjugation yield.
| Potential Cause | Recommended Solution | Rationale | Citation |
| Steric Clash | Introduce a flexible linker, such as a PEG spacer, between the reactive moiety and the bulky molecule. | A linker increases the distance between the two molecules, providing more flexibility and reducing direct steric repulsion.[4][9] | |
| Suboptimal Cyclooctyne | Switch to a cyclooctyne with a different steric profile. For example, if using DBCO with a hindered azide, consider trying BCN. | The geometry of the cyclooctyne can significantly impact its ability to approach the azide. Less bulky or differently shaped cyclooctynes may be more successful.[3][7] | |
| Unfavorable Reaction Kinetics | Increase the reaction temperature (e.g., to 37°C) and/or extend the incubation time. | Higher temperatures provide more kinetic energy to overcome the activation energy barrier, which can be elevated by steric hindrance.[2][4] | |
| Inaccessible Conjugation Site | If possible, redesign the substrate to place the azide or alkyne at a more solvent-exposed, less sterically hindered position. | Moving the reactive handle to a more accessible location on a biomolecule can dramatically improve conjugation efficiency.[1] | |
| Poor Solubility | Add a small percentage of an organic co-solvent like DMSO or DMF. | Improving the solubility of the reactants ensures they are available in the solution phase to react, rather than aggregating.[2][3] |
Experimental Protocols
Protocol 1: General SPAAC Conjugation with a PEG Linker to Mitigate Steric Hindrance
This protocol describes a general method for conjugating an azide-modified protein with a DBCO-functionalized molecule, incorporating a PEG linker on the DBCO moiety.
-
Prepare Reactants:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture with gentle agitation. Reaction times can vary from 2 to 24 hours.[4] For sterically hindered systems, longer incubation times may be necessary.[4] The reaction can be performed at room temperature or at 37°C for potentially faster kinetics, or at 4°C overnight for sensitive biomolecules.[4]
-
-
Analysis and Purification:
-
Monitor the progress of the conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC.
-
Once the reaction is complete, purify the conjugate from unreacted small molecules using methods such as size-exclusion chromatography or dialysis.[4]
-
Protocol 2: Screening Reaction Conditions to Optimize Yield
This protocol outlines a method for systematically testing different reaction parameters to find the optimal conditions for a sterically challenging SPAAC reaction.
-
Parameter Selection:
-
Buffers: Prepare reaction buffers at the desired pH (e.g., PBS pH 7.4, HEPES pH 7.0, HEPES pH 8.0).[3][8]
-
Temperatures: Set up incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C).[3]
-
Reagent Ratios: Plan to test different molar ratios of the cyclooctyne to the azide (e.g., 5:1, 10:1, 20:1).[4]
-
-
Small-Scale Reactions:
-
Set up a series of small-scale parallel reactions in microcentrifuge tubes. Each tube will represent a unique combination of buffer, temperature, and reagent ratio.
-
Add the azide- and cyclooctyne-containing molecules to each tube according to the planned experimental matrix.
-
-
Time Course Analysis:
-
At various time points (e.g., 1, 4, 12, 24 hours), take an aliquot from each reaction tube.
-
Quench the reaction if necessary (e.g., by flash freezing).
-
Analyze the aliquots by a quantitative method (e.g., HPLC, LC-MS, or densitometry of an SDS-PAGE gel) to determine the extent of conjugation.
-
-
Data Evaluation:
-
Plot the percentage of conjugation versus time for each condition.
-
Identify the combination of buffer, temperature, and reagent ratio that provides the highest yield in a reasonable timeframe.
-
Data Summary
The following tables summarize quantitative data on factors influencing SPAAC reaction rates, which can be used to guide optimization efforts.
Table 1: Effect of Buffer and pH on SPAAC Rate Constants
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Citation |
| PBS | 7 | 25 | 0.32 - 0.85 | [8] |
| HEPES | 7 | 25 | 0.55 - 1.22 | [8] |
| DMEM | 7.4 | 37 | 0.59 - 0.97 | [8] |
| RPMI | 7.4 | 37 | 0.27 - 0.77 | [8] |
Table 2: Impact of Linkers and Cyclooctyne Structure on Reaction Rates
| Reactants | Linker | Rate Enhancement | Citation |
| DBCO-trastuzumab + Azide | PEG5 | 31 ± 16% increase | [8] |
| [9+1]CPP + Benzyl Azide | - | ~5-fold faster than [11+1]CPP | [10] |
| m[9+1]CPP + Benzyl Azide | - | ~4.4-fold faster than [9+1]CPP | [10] |
Visualizing Steric Hindrance and Solutions
The diagrams below illustrate the concept of steric hindrance in SPAAC and the strategies to overcome it.
Caption: Steric clash between bulky molecules hindering SPAAC conjugation.
Caption: Logical relationship of strategies to overcome steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
mitigating the hydrophobicity of BCN-PEG1-Val-Cit-PABC-OH
Welcome to the technical support center for BCN-PEG1-Val-Cit-PABC-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and experimental use of this antibody-drug conjugate (ADC) linker, with a particular focus on mitigating its inherent hydrophobicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1] It is comprised of several key functional units:
-
BCN (Bicyclononyne): A strained alkyne that participates in copper-free click chemistry (strain-promoted alkyne-azide cycloaddition or SPAAC) for conjugation to azide-modified molecules.[1]
-
PEG1: A single polyethylene (B3416737) glycol unit intended to increase the hydrophilicity and flexibility of the linker.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[2] This allows for targeted release of the conjugated payload within the cell.
-
PABC (p-aminobenzylcarbamate): A self-immolative spacer that ensures the efficient release of the payload in its active form after the Val-Cit dipeptide is cleaved.
-
OH (Hydroxyl): The functional group to which the cytotoxic payload is attached.
Q2: Why is my this compound conjugate poorly soluble in aqueous buffers?
A2: The poor aqueous solubility of conjugates containing this linker is primarily due to the hydrophobic nature of the BCN and the Val-Cit-PABC components. While the PEG1 unit is included to enhance hydrophilicity, it is often insufficient to counteract the hydrophobicity of the rest of the linker and the conjugated payload, especially in ADCs with a high drug-to-antibody ratio (DAR).[3][4]
Q3: What are the consequences of the hydrophobicity of this linker in my experiments?
A3: The hydrophobicity of this compound can lead to several experimental challenges:
-
Aggregation: Increased hydrophobicity can cause the ADC to aggregate, which can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[3]
-
Difficult Purification: Hydrophobic interactions can complicate chromatographic purification, leading to poor peak shape and resolution.
-
Inaccurate Quantification: Aggregation and poor solubility can interfere with accurate concentration determination and characterization of the ADC.
-
Reduced Therapeutic Index: In vivo, hydrophobic ADCs may be cleared more rapidly from circulation, reducing their therapeutic efficacy.[5]
Q4: How can I improve the solubility of my this compound conjugate?
A4: Several strategies can be employed to improve the solubility of your conjugate:
-
Use of Organic Co-solvents: Dissolving the conjugate in a minimal amount of a water-miscible organic solvent like DMSO before adding aqueous buffer is a common approach.
-
pH Adjustment: The solubility of molecules with ionizable groups can be influenced by pH. For conjugates with a free carboxylic acid, increasing the pH above its pKa will increase solubility.
-
Formulation with Excipients: The use of surfactants (e.g., polysorbates) or sugars in the formulation can help to stabilize the ADC and prevent aggregation.
-
Incorporate More Hydrophilic Linkers: For future experiments, consider using linkers with longer PEG chains or other hydrophilic moieties to better counteract the hydrophobicity of the payload.[6]
Troubleshooting Guides
Issue 1: Precipitate formation upon addition of aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | 1. Dissolve the lyophilized conjugate in a minimal volume of a polar aprotic solvent like DMSO first. 2. Slowly add the aqueous buffer to the DMSO solution with gentle vortexing. 3. Consider using a buffer with a slightly higher pH if the conjugate has acidic protons. |
| Concentration Too High | 1. Prepare a more dilute stock solution in DMSO. 2. Determine the maximum achievable concentration in your desired final buffer system by performing a solubility test on a small aliquot. |
| Buffer Incompatibility | 1. Test the solubility in a small range of different buffer systems (e.g., phosphate, citrate, Tris) at various pH values. |
Issue 2: ADC aggregation observed during or after conjugation.
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce the molar excess of the BCN-PEG1-Val-Cit-PABC-payload during the conjugation reaction. 2. Optimize the conjugation conditions (e.g., reaction time, temperature) to favor a lower DAR. 3. Use Hydrophobic Interaction Chromatography (HIC) to separate and isolate ADC species with a lower DAR. |
| Hydrophobic Interactions | 1. Perform the conjugation reaction at a lower antibody concentration. 2. Include a small percentage of an organic co-solvent (e.g., <5% DMSO) in the conjugation buffer, ensuring it does not denature the antibody. 3. Consider using a more hydrophilic linker in future experiments. |
| Suboptimal Formulation | 1. Screen different formulation buffers containing stabilizing excipients such as arginine or polysorbate 80. |
Data Presentation
Table 1: Solubility of a Structurally Similar Val-Cit Linker Conjugate in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~10 mg/mL (~7.91 mM) | For SuO-Val-Cit-PABC-MMAE.[7] |
| DMSO | ~25 mg/mL (16.47 mM) | For MC-Val-Cit-PABC-dimethylDNA31; requires sonication.[8] |
| Aqueous Buffers | Low to Moderate | Highly dependent on the specific payload, DAR, and formulation. |
Table 2: Impact of Linker Hydrophilicity on ADC Properties
| Property | Hydrophobic Linker (e.g., Val-Cit) | Hydrophilic Linker (e.g., PEGylated Val-Cit) | Rationale |
| Aggregation | Prone to aggregation, especially at high DARs.[3] | Reduced aggregation and improved stability.[6] | The hydrophilic PEG chain shields the hydrophobic payload. |
| Pharmacokinetics | Faster clearance, shorter half-life.[3] | Slower clearance, longer half-life.[5] | Increased hydrodynamic radius and reduced non-specific uptake. |
| Maximum DAR | Generally limited to maintain solubility. | Allows for higher DARs without compromising stability. | The hydrophilic linker counteracts the hydrophobicity of the payload. |
Experimental Protocols
Protocol 1: Solubilization of this compound Conjugates
Objective: To prepare a soluble stock solution of a hydrophobic ADC conjugate for use in downstream experiments.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desired aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Equilibrate the vial of lyophilized conjugate to room temperature before opening to prevent condensation.
-
Add a minimal volume of anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
-
Gently vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer to reach the final working concentration. Add the DMSO stock to the buffer dropwise while gently vortexing to prevent precipitation.
-
For cellular assays, ensure the final DMSO concentration is below a level that is toxic to the cells (typically <0.5%).
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight aggregates in an ADC preparation.
Materials:
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding filter if any particulates are visible.
-
Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the equilibrated column.
-
Monitor the elution profile at 280 nm. High molecular weight aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.
-
Integrate the peak areas to determine the percentage of aggregate, monomer, and fragment in the sample.
Protocol 3: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of an ADC and determine the drug-to-antibody ratio (DAR).
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A (high salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B (low salt): 25 mM sodium phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm. More hydrophobic species (higher DAR) will bind more tightly to the column and elute later at lower salt concentrations.
-
The retention time is indicative of the ADC's hydrophobicity. The area under each peak corresponding to different DAR species can be used to calculate the average DAR.[9]
Mandatory Visualization
Caption: Intracellular trafficking and payload release pathway of a Val-Cit linker-based ADC.
Caption: Troubleshooting workflow for ADC solubility and aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCN-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SuO-Val-Cit-PAB-MMAE | Drug-Linker Conjugates for ADC | | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to BCN-PEG1-Val-Cit-PABC-OH and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker in an Antibody-Drug Conjugate (ADC) is a critical component that dictates its therapeutic index by influencing stability, payload release mechanism, and ultimately, efficacy and safety. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design. This guide provides an objective comparison of the BCN-PEG1-Val-Cit-PABC-OH cleavable linker system and non-cleavable linkers, supported by experimental data and detailed methodologies.
Introduction to Linker Technologies
This compound: A Cleavable Linker System
The this compound linker is a sophisticated, multi-component system designed for controlled payload release.[1]
-
BCN (Bicyclononyne): Enables site-specific conjugation to an antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."
-
PEG1 (Polyethylene Glycol): A short, hydrophilic spacer that can improve solubility.
-
Val-Cit (Valine-Citrulline): A dipeptide substrate for lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[2]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the unmodified, active payload.[2]
The primary advantage of this system is its high stability in systemic circulation and specific payload release within the target cancer cell, which can minimize off-target toxicity.[3]
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on thioether bonds like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable connection between the antibody and the payload.[2][4] Payload release from these linkers is not dependent on specific enzymatic or chemical triggers but rather on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2][4] This process liberates the payload with the linker and a residual amino acid attached.
Mechanisms of Action
The fundamental difference between these two linker technologies lies in their payload release mechanisms, which in turn affects their biological activity.
This compound (Cleavable)
ADCs with Val-Cit-PABC linkers release their payload upon internalization into the target cancer cell and trafficking to the lysosome. The acidic environment and the presence of proteases like Cathepsin B lead to the specific cleavage of the Val-Cit dipeptide. This cleavage initiates a cascade that results in the release of the unmodified, potent parent drug. A key feature of this mechanism is the potential for a "bystander effect," where the released, often membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[5][6] This is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linkers
With non-cleavable linkers, the entire ADC must be internalized and degraded within the lysosome to release the payload. The resulting payload-linker-amino acid complex is typically charged and less membrane-permeable, which largely confines its cytotoxic activity to the target cell and limits the bystander effect.[5] This can lead to a wider therapeutic window due to reduced off-target toxicity.[5]
Comparative Performance Data
The choice of linker technology has a significant impact on the in vitro and in vivo performance of an ADC.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC. Generally, cleavable linkers can exhibit higher potency, in part due to the bystander effect.
| ADC Construct | Linker Type | Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab-MMAE | Val-Cit (Cleavable) | HER2+ | 14.3 | [7] |
| Trastuzumab-DM1 (Kadcyla®) | Non-cleavable | HER2+ | 33 | [7] |
| Sulfatase-linker-ADC | Cleavable | HER2+ | 61 | [7] |
| Val-Ala-linker-ADC | Cleavable | HER2+ | 92 | [7] |
| Non-cleavable ADC | Non-cleavable | HER2+ | 609 | [7] |
Plasma Stability
Plasma stability is a critical pharmacokinetic parameter, indicating how long the ADC remains intact in circulation. Non-cleavable linkers generally offer superior plasma stability.
| Linker Technology | ADC | Plasma/Serum Type | Stability Metric | Result | Reference |
| Val-Cit | Trastuzumab-vc-MMAE | Human Plasma | Half-life | ~2 days | [7] |
| Silyl ether-based | Silyl ether-MMAE conjugate | Human Plasma | Half-life | > 7 days | [7] |
| GGFG (T-DXd/Enhertu) | Trastuzumab-deruxtecan | Rat Plasma | % DAR Retention after 7 days | ~62.5% | [8] |
| Exo-linker | Trastuzumab-exo-EVC-exatecan | Rat Plasma | % DAR Retention after 7 days | Superior to GGFG | [8] |
| SMCC | SMCC-DM1-ADC | Mouse Plasma | Half-life | 9.9 days | [7] |
| Triglycyl peptide (CX) | CX-DM1-ADC | Mouse Plasma | Half-life | 9.9 days | [7] |
In Vivo Efficacy
In vivo studies in xenograft models provide insights into the anti-tumor activity of ADCs.
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Significant tumor growth inhibition | [5] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Superior efficacy compared to lower DAR conjugates | [5] |
| Anti-CD22-vc-MMAE | Cleavable (Val-Cit) | NHL Xenograft | Effective in parental cell line models | [5] |
| Novel disulfide-ADC | Cleavable (Disulfide) | Human non-Hodgkin lymphoma xenograft | Higher MTD than Val-Cit-ADC (10 vs. 2.5 mg/kg) | [7] |
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the accurate evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows the ADC to exert its cytotoxic effect (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse). Include a control sample diluted in PBS. Incubate all samples at 37°C with gentle shaking.
-
Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours) and immediately snap-freeze them.
-
Sample Analysis (LC-MS for DAR Measurement):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds.
-
LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
-
Data Analysis: Plot the average DAR against time for each ADC construct. The rate of DAR reduction is a measure of the ADC's plasma stability.
Bystander Killing Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: After 24 hours, treat the co-cultures with a predetermined concentration of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Use an imaging system to count the number of viable (GFP-positive) and dead (e.g., stained with a viability dye) antigen-negative cells.
-
Data Analysis: Calculate the percentage of dead antigen-negative cells in the presence of ADC-treated antigen-positive cells compared to controls.
Visualizations
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: General experimental workflow for ADC evaluation.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable linker like this compound and a non-cleavable linker is a multifaceted decision that must be tailored to the specific therapeutic context.
-
Cleavable linkers are often favored for their potent bystander effect, which can be crucial for treating solid tumors with heterogeneous antigen expression.[5][9] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[9]
-
Non-cleavable linkers generally provide superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[9] The absence of a significant bystander effect makes them more suitable for treating hematological malignancies or tumors with homogenous and high antigen expression.
A thorough evaluation of the target antigen biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
comparing BCN-PEG1-Val-Cit-PABC-OH to other cleavable linkers
A Comparative Guide to BCN-PEG1-Val-Cit-PABC-OH and Other Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs) that profoundly influences their therapeutic index. This guide provides an objective comparison of the this compound linker with other common cleavable linker technologies. The information is supported by experimental data to inform the rational design of next-generation ADCs.
Introduction to Cleavable ADC Linkers
Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[1] The primary mechanisms for cleavage are enzymatic, pH-dependent, and reductive.[1] The choice of a cleavable linker strategy has profound implications for an ADC's therapeutic window, influencing its stability, efficacy, and potential for bystander killing.[2]
The this compound linker is a sophisticated, enzymatically cleavable linker system. It incorporates several key features:
-
BCN (Bicyclononyne): A strained alkyne that allows for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for site-specific antibody conjugation.[3]
-
PEG1 (Polyethylene Glycol): A single PEG unit to enhance hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC.[4]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that serves as a substrate for lysosomal proteases, primarily Cathepsin B, which are often upregulated in tumor cells.[]
-
PABC (p-Aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the unmodified, active payload.[6]
-
OH (Hydroxyl): A functional group for the attachment of a cytotoxic payload.[4]
Mechanism of Action of a Val-Cit-PABC Linker-Based ADC
The targeted delivery and activation of ADCs with the Val-Cit-PABC linker is a multi-step process that begins with the binding of the ADC to its specific antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome. Within this acidic and enzyme-rich organelle, proteases cleave the peptide linker, liberating the cytotoxic payload to exert its therapeutic effect.[7]
Comparative Performance of Cleavable Linkers
The selection of a cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data on the key performance parameters of different cleavable linker types. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[2]
Enzymatically Cleavable (Peptide) Linkers
Enzyme-sensitive linkers, particularly those containing dipeptide sequences, are the most widely used in clinically approved and investigational ADCs.[8] The Val-Cit linker is a well-established example, designed for cleavage by lysosomal proteases like cathepsin B.[8]
Table 1: Comparison of Cleavage Efficiency of Peptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [1] |
| Val-Ala | ~0.5x | [1] |
| Phe-Lys | ~30x | [1] |
Table 2: Plasma Stability of ADCs with Different Peptide Linkers
| Linker Type | ADC Model | Animal Model/Matrix | Stability Metric | Value | Reference |
| Val-Cit | Generic Val-Cit Linker | Mouse Plasma | Half-life (t½) | Unstable | [9] |
| Val-Cit | Generic Val-Cit Linker | Human Plasma | Half-life (t½) | Stable | [9] |
| Glu-Val-Cit | EVCit ADC | Mouse Plasma | % Intact ADC after 14 days | ~100% | [9] |
| Ser-Val-Cit | SVCit ADC | Mouse Plasma | % Intact ADC after 14 days | ~30% | [9] |
| GGFG | T-DXd | Rat | DAR after 7 days | ~4 (from initial 8) | [2] |
| Exo-linker | Exo-linker ADC | Rat | DAR after 7 days | >4 (from initial 8) | [2] |
pH-Sensitive (Hydrazone) and Redox-Sensitive (Disulfide) Linkers
Beyond enzymatic cleavage, other strategies exploit the acidic environment of endosomes and lysosomes or the higher intracellular concentration of reducing agents like glutathione.[8]
Table 3: Performance Characteristics of Different Cleavable Linker Types
| Linker Type | Cleavage Trigger | Key Advantages | Key Disadvantages | Plasma Half-life (Human) | Reference |
| Peptide (Val-Cit) | Lysosomal Proteases (e.g., Cathepsin B) | High plasma stability (in humans), specific cleavage | Species-specific instability (e.g., in rodents) | Generally > 7 days | [9][10] |
| Hydrazone | Acidic pH (Endosomes/Lysosomes) | Broad applicability | Lower plasma stability compared to peptide linkers | ~2-3 days | [11] |
| Disulfide | High Glutathione Concentration (Intracellular) | Good stability, tunable release kinetics | Potential for premature cleavage in circulation | Variable, can be > 50% intact after 7 days | [] |
| β-Glucuronide | β-glucuronidase | High plasma stability due to low enzyme activity in blood | Dependent on tumor β-glucuronidase expression | High | [13] |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment and comparison of ADCs with different cleavable linkers.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from various species to predict its behavior in circulation.[14]
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[2]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.[2]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[2]
-
At each time point, analyze the samples to quantify the amount of intact ADC and released payload.[2] This can be achieved through methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time or to quantify the free payload after protein precipitation.[14]
-
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.
In Vitro Cathepsin B Cleavage Assay
This assay is used to determine the kinetic constants (Km and kcat) of cathepsin B for a specific ADC linker.[1]
Objective: To determine the rate of linker cleavage by cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B in an appropriate activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).[15]
-
Substrate Preparation: Prepare a series of dilutions of the ADC in an assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[1]
-
Assay Setup: In a 96-well plate, add the activated cathepsin B solution to each well.[1]
-
Initiate Reaction: Add the different concentrations of the ADC to the wells to start the reaction.[1]
-
Time Points: At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction with a suitable quenching solution (e.g., acetonitrile (B52724) with an internal standard).[16]
-
Sample Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.[16]
-
Data Analysis: Plot the initial reaction velocity (V₀) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Calculate kcat from Vmax and the enzyme concentration.[15]
In Vitro Bystander Killing Assay (Co-culture Method)
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[17]
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells into a 96-well plate. Include control wells with only Ag- cells and only Ag+ cells. Allow cells to adhere overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Add the ADC-containing medium to the wells.[17]
-
Incubation: Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).[17]
-
Viability Assessment: Assess the viability of the Ag- cells. This can be done by using fluorescently labeled cells and quantifying the fluorescent signal, or by using a cell viability reagent like CellTiter-Glo.[17][18]
-
Data Analysis: Compare the viability of Ag- cells in the co-culture with Ag+ cells to the viability of Ag- cells cultured alone when treated with the ADC. A significant reduction in the viability of Ag- cells in the co-culture indicates a bystander effect.
Guidance for Linker Selection
The choice of a cleavable linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. The following decision tree provides a simplified guide for selecting a suitable cleavable linker based on key experimental considerations.
Conclusion
The this compound linker represents a highly advanced and versatile platform for the development of site-specific ADCs with an enzymatically cleavable mechanism. Its performance, particularly in terms of plasma stability and cleavage efficiency, is a critical factor in the overall efficacy and safety of the resulting ADC. While Val-Cit based linkers are a cornerstone of ADC development, the comparative data presented in this guide highlights that the optimal linker choice is context-dependent. Factors such as the target antigen, the properties of the payload, and the specific characteristics of the tumor microenvironment must all be considered. Novel linker designs continue to emerge, offering potential improvements in stability and therapeutic index. A thorough preclinical evaluation, including rigorous in vitro and in vivo stability and efficacy studies, is paramount for selecting the optimal linker for a given ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BCN-PEG1-Val-Cit-OH - CD Bioparticles [cd-bioparticles.net]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugate Efficacy: Validation of the BCN-PEG1-Val-Cit-PABC-OH Linker
This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) utilizing the BCN-PEG1-Val-Cit-PABC-OH linker system against other common linker technologies. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and experimental validation of this specific ADC component. The content covers the linker's mechanism of action, comparative performance data, and detailed protocols for essential validation assays.
The this compound Linker: A Modular Design for Targeted Delivery
The this compound linker is a sophisticated, multi-component system engineered for stability in circulation and specific payload release within target tumor cells.[1][2][3] Its design leverages a modular architecture, where each component serves a distinct and critical function.
-
BCN (Bicyclo[6.1.0]nonyne): This functional group enables a highly efficient and specific copper-free "click" reaction (strain-promoted alkyne-azide cycloaddition, or SPAAC) for conjugating the linker to an azide-modified antibody.[4][5] This method allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogenous ADC product compared to traditional conjugation chemistries.[6]
-
PEG1 (Polyethylene Glycol, 1 unit): The single PEG unit acts as a short, hydrophilic spacer.[3][7] Its primary role is to enhance the aqueous solubility of the linker-payload complex, which is often crucial as many potent cytotoxic drugs are hydrophobic.[4][7] This can help prevent ADC aggregation and improve overall pharmacokinetic properties.[3][4]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the targeted release mechanism. It serves as a specific recognition site for Cathepsin B, a lysosomal protease significantly upregulated in the microenvironment of many tumor cells.[1][2][3] The Val-Cit linker is designed to be stable at the neutral pH of blood but highly susceptible to cleavage in the acidic environment of the lysosome where Cathepsin B is active.[1]
-
PABC (p-aminobenzylcarbamate): This unit functions as a "self-immolative" spacer.[1] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction. This cascade ensures the efficient and "traceless" release of the cytotoxic payload in its unmodified, fully active form.[1][3]
-
OH (Hydroxyl): This terminal group serves as the attachment point for the cytotoxic payload.
The overall mechanism involves the ADC binding to a target antigen on a cancer cell, internalization into the cell, and trafficking to the lysosome. Inside the lysosome, Cathepsin B cleaves the Val-Cit bond, triggering the PABC spacer to release the drug, which then exerts its cell-killing effect.[1][2]
Comparative Performance Data
The Val-Cit-PABC system is one of the most widely used cleavable linkers in clinical development.[8] Its performance is often benchmarked against non-cleavable linkers and other cleavable systems.
Table 1: Comparison of Linker Technologies
| Feature | BCN-Val-Cit-PABC (Cleavable) | Non-Cleavable Linkers (e.g., SMCC) | Alternative Cleavable Linkers (e.g., cBu-Cit) |
| Release Mechanism | Enzymatic (Cathepsin B) in lysosome.[1][2] | Proteolytic degradation of the antibody backbone. | Enzymatic (designed for higher Cathepsin B specificity).[9] |
| Payload State | Released in unmodified, active form.[1] | Released with linker and amino acid remnant, which may reduce potency.[6] | Released in unmodified, active form. |
| Bystander Effect | Yes. The membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[10][11] | No/Limited. The charged payload remnant is largely retained within the target cell.[6] | Yes. Capable of inducing a bystander effect. |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to premature cleavage by carboxylesterase Ces1C in mouse plasma, complicating preclinical studies.[8][9][12][13] | High stability in circulation.[7] | Designed for improved stability in mouse plasma by resisting carboxylesterase cleavage.[9][14] |
| Tumor Specificity | High, dependent on antigen expression and lysosomal protease activity.[1] | High, dependent on antigen expression and internalization. | High, with potentially reduced off-target cleavage compared to standard Val-Cit.[9] |
| ADC Homogeneity | High, when using click chemistry (BCN-azide).[6] | Can be heterogeneous with traditional maleimide (B117702) chemistry. | Can be high depending on conjugation strategy. |
Key Experimental Protocols for Efficacy Validation
Validating the efficacy of an ADC with a this compound linker involves a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the ADC on antigen-positive cells and its specificity compared to antigen-negative cells.[15][16]
Protocol: MTT-Based Cytotoxicity Assay
-
Cell Seeding: Seed both antigen-positive (e.g., N87, HER2-high) and antigen-negative (e.g., MCF7, HER2-low) cells in separate 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.[17][18]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. A typical concentration range might be from 0.01 nM to 1000 nM.[18] Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated cells and vehicle controls.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 144 hours, depending on the cell line and payload mechanism.[10][17]
-
Viability Assessment:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[17][18]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[18]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Subtract the average absorbance of blank wells. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value. A significantly lower IC50 in antigen-positive cells demonstrates target-specific killing.[18]
In Vitro Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells, a key feature for cleavable linkers like Val-Cit-PABC.[10][11]
Protocol: Co-Culture Bystander Assay
-
Cell Line Preparation: Engineer the antigen-negative "recipient" cell line to express a fluorescent protein (e.g., GFP) for easy identification.[10][19]
-
Co-Culture Seeding: In a 96-well plate, seed a constant number of antigen-negative GFP-expressing cells (e.g., 3,000 cells/well). Co-seed with varying numbers of antigen-positive "donor" cells to achieve different ratios (e.g., 1:1, 3:1, 9:1).[10] Include control wells with only the antigen-negative GFP cells.
-
ADC Treatment: After 24 hours, treat the co-cultures and control wells with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.[10][19]
-
Viability Assessment: Use an imaging-based method or flow cytometry to specifically quantify the viability of the GFP-expressing antigen-negative cells.[10][11] For imaging, stain with a nuclear marker like Hoechst 33342.
-
Data Analysis: Calculate the percent viability of the antigen-negative cells in the co-cultures relative to their viability in the ADC-treated monoculture control. A significant decrease in the viability of antigen-negative cells in the co-culture demonstrates the bystander effect.[10]
In Vivo Efficacy Study
In vivo studies are critical for evaluating the overall therapeutic potential of an ADC.[20][21]
Protocol: Xenograft Tumor Model
-
Model Establishment: Implant human tumor cells (e.g., NCI-N87) subcutaneously into the flank of immunocompromised mice (e.g., nu/nu mice).[21][22]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified volume (e.g., 200-250 mm³), randomize the animals into treatment groups (e.g., vehicle control, ADC treatment group, isotype control ADC).[22]
-
ADC Administration: Administer the ADC, typically via intravenous injection, at a predetermined dose and schedule (e.g., 3 mg/kg, once a week).
-
Monitoring: Measure tumor volumes with calipers and record animal body weights 2-3 times per week as an indicator of toxicity.[21][22]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point. Efficacy is measured as Tumor Growth Inhibition (TGI).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate TGI and assess the statistical significance of the difference between the treatment and control groups.
Visualized Mechanisms and Workflows
Linker Cleavage Mechanism
Caption: Mechanism of BCN-PEG1-Val-Cit-PABC linker cleavage by Cathepsin B.
ADC Intracellular Signaling Pathway
Caption: General intracellular pathway of an ADC with a cleavable linker.
Experimental Workflow for ADC Validation
Caption: A typical experimental workflow for validating ADC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 22. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of Val-Cit vs. EVCit Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). Among the variety of cleavable linkers, the valine-citrulline (Val-Cit) dipeptide has been widely adopted due to its susceptibility to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. This targeted release mechanism is designed to minimize systemic toxicity. However, preclinical studies have revealed a significant liability of the Val-Cit linker: its instability in mouse plasma. This guide provides a comprehensive in vivo stability comparison between the traditional Val-Cit linker and the more recent glutamic acid-valine-citrulline (EVCit) linker, supported by experimental data and detailed methodologies.
A key challenge in the preclinical evaluation of ADCs employing Val-Cit linkers is their premature cleavage in mouse circulation. This instability is primarily attributed to the activity of a specific mouse carboxylesterase, Ces1c, which is not present in human plasma.[1][2] This off-target cleavage leads to the systemic release of the cytotoxic payload, potentially causing increased toxicity and reduced therapeutic efficacy in mouse models.[1][3]
To address this limitation, the EVCit linker was developed. By incorporating a glutamic acid residue at the N-terminus of the Val-Cit dipeptide, the EVCit linker demonstrates significantly enhanced stability in mouse plasma while retaining its sensitivity to cathepsin-mediated cleavage within the target tumor cells.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vivo stability and efficacy of ADCs equipped with Val-Cit and EVCit linkers in preclinical mouse models.
Table 1: In Vivo Stability in Mouse Models
| Linker | ADC Half-life in Mouse Plasma | Observations |
| Val-Cit | ~2 days | Susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c).[1] |
| EVCit | ~12 days | Addition of a glutamic acid residue confers resistance to Ces1c cleavage, dramatically improving stability.[1] |
Table 2: Therapeutic Efficacy in Xenograft Mouse Models
| Linker | Tumor Growth Inhibition | Key Findings |
| Val-Cit | Partial inhibition, often leading to tumor progression. | Premature payload release in circulation limits the amount of active drug reaching the tumor.[3] |
| EVCit | Significant tumor regression and improved survival. | Enhanced stability leads to greater accumulation of the ADC in the tumor and more effective payload delivery.[1][3] |
Mechanism of Cleavage and Experimental Workflow
The following diagrams illustrate the enzymatic cleavage mechanisms for both linkers and a typical experimental workflow for assessing in vivo stability.
Caption: Enzymatic cleavage pathways for the Val-Cit linker.
Caption: Enzymatic cleavage pathway for the EVCit linker.
Caption: General workflow for an in vivo ADC stability study.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of in vivo stability and efficacy studies.
Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment
Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC in a mouse model.
Materials:
-
Antibody-Drug Conjugate (ADC) with either a Val-Cit or EVCit linker.
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old.
-
Sterile phosphate-buffered saline (PBS) for ADC formulation.
-
Blood collection tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge.
-
Analytical instrumentation for ADC quantification (e.g., ELISA plate reader, LC-MS system).
Methodology:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the study.
-
ADC Administration: Formulate the ADC in sterile PBS at the desired concentration. Administer a single intravenous (IV) dose of the ADC to a cohort of mice.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.), collect blood samples from the mice via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Immediately process the collected blood by centrifugation to separate the plasma.
-
Sample Analysis: Quantify the concentration of the intact ADC in the plasma samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of the ADC over time and perform pharmacokinetic analysis to determine key parameters such as half-life (t½), clearance, and area under the curve (AUC).
Protocol 2: Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a tumor-bearing mouse model.
Materials:
-
Human cancer cell line that expresses the target antigen of the ADC.
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Matrigel (or other suitable matrix for cell implantation).
-
Calipers for tumor measurement.
-
ADC with either a Val-Cit or EVCit linker.
-
Vehicle control (e.g., PBS).
Methodology:
-
Tumor Implantation: Subcutaneously implant a suspension of the human cancer cell line mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using a standard formula (e.g., (Length x Width²)/2).
-
Group Randomization and Dosing: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control to their respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses over a period of time.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Conclusion
The in vivo stability of the linker is a critical attribute for the successful development of an ADC. While the Val-Cit linker has been a mainstay in the field, its instability in commonly used preclinical mouse models presents a significant challenge. The development of the EVCit linker has provided a robust solution to this problem, demonstrating markedly improved in vivo stability in mice without compromising its intended intracellular cleavage mechanism. This enhanced stability translates to superior therapeutic efficacy in xenograft models, making the EVCit linker a more reliable choice for the preclinical evaluation and development of novel ADCs. Researchers should carefully consider the choice of linker based on the intended preclinical models to ensure the generation of translatable and predictive data for clinical success.
References
A Head-to-Head Comparison of BCN and DBCO Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. Among the premier choices for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are two of the most prominent linkers utilized for conjugating cytotoxic payloads to monoclonal antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of their performance, stability, and physicochemical properties, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for your ADC development.
The linker in an ADC plays a pivotal role, ensuring stability in circulation to prevent premature drug release and enabling efficient payload delivery to target cells.[] The distinct structural and chemical properties of BCN and DBCO translate into significant differences in their reaction kinetics, stability, and hydrophilicity, which in turn impact the overall performance of the resulting ADC.[2]
At a Glance: Key Differences Between BCN and DBCO
| Feature | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) | Key Considerations for ADCs |
| Structure | Compact, non-aromatic[3][4] | Bulky, aromatic[3][4] | The smaller size of BCN may minimize steric hindrance, while its lower lipophilicity can improve ADC solubility and pharmacokinetics.[2][5] |
| Reactivity with Azides | Generally lower than DBCO with aliphatic azides, but can be higher with aromatic azides.[2][6] | Generally higher than BCN with aliphatic azides due to greater ring strain.[5][7] | The choice of linker can be optimized based on the azide (B81097) partner on the payload or antibody. For rapid conjugation with aliphatic azides, DBCO is often preferred.[5][6] |
| Stability in Thiols (e.g., Glutathione) | More stable.[2][3][4] | Less stable; susceptible to degradation by thiols.[3][7] | BCN is advantageous for applications in the reducing intracellular environment, potentially leading to a more stable ADC until it reaches its target.[2][7] |
| Lipophilicity/ Hydrophilicity | Lower lipophilicity / More hydrophilic.[3][5] | Higher lipophilicity / More hydrophobic.[3][5] | The more hydrophilic nature of BCN can help reduce non-specific binding and improve the solubility of the ADC in aqueous environments.[2][7] The inclusion of hydrophilic spacers like PEG is a common strategy to mitigate the hydrophobicity of linkers and payloads.[8][9][10] |
| Size | Smaller[3][7] | Larger[3][7] | BCN's smaller size may reduce steric hindrance during conjugation and interaction with the target antigen.[5] |
Performance Deep Dive: Reaction Kinetics and Stability
The efficacy of ADC formation and its subsequent in vivo performance are heavily influenced by the reaction kinetics of the linker and its stability in biological environments.
Reaction Kinetics: The SPAAC reaction is fundamental for both BCN and DBCO.[2] Generally, DBCO exhibits faster reaction kinetics with aliphatic azides, which are commonly used in bioconjugation, due to its higher ring strain.[5][6] However, endo-BCN can show significantly faster kinetics with aromatic azides.[6] The second-order rate constants are dependent on the specific derivatives, solvent, and temperature.[5]
Stability: A critical differentiator between BCN and DBCO is their stability in the presence of thiols, such as glutathione (B108866) (GSH), which is abundant in the cytoplasm.[4] Experimental data indicates that BCN is significantly more stable in thiol-rich environments than DBCO.[3][7] For instance, in the presence of glutathione, the half-life of BCN was found to be approximately 6 hours, whereas DBCO had a half-life of about 71 minutes.[4][5] This suggests that ADCs constructed with BCN linkers may exhibit greater stability and less premature payload release in the intracellular environment.[7] However, in some specific cellular compartments like immune phagocytes, DBCO has shown moderate stability (~36% degradation after 24 hours) while endo-BCN showed lower stability (~79% degradation after 24 hours).[5][7]
Physicochemical Properties and Their Impact on ADCs
The physicochemical properties of the linker, such as hydrophilicity and size, can significantly influence the solubility, aggregation, and in vivo behavior of the ADC.[5]
Hydrophilicity: The BCN core is smaller and less hydrophobic than the DBCO core.[5] Increased hydrophilicity in an ADC is desirable as it can reduce aggregation, improve solubility, and potentially lead to better pharmacokinetic profiles.[8][9] The use of polyethylene (B3416737) glycol (PEG) chains is a common strategy to increase the hydrophilicity of both BCN and DBCO linkers.[5][10]
Size and Steric Hindrance: The smaller size of BCN may offer advantages in reducing steric hindrance during the conjugation reaction and when the ADC binds to its target antigen on the cell surface.[5]
Visualizing the Chemistry and Workflow
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, the SPAAC reaction mechanism, and a typical experimental workflow for comparing BCN and DBCO-based ADCs.
Caption: Chemical Structures of BCN and DBCO Linkers.
Caption: General Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental Workflow for Comparing BCN- and DBCO-based ADCs.
Experimental Protocols
To aid researchers in designing their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: General ADC Conjugation via SPAAC
This protocol outlines the general steps for conjugating an azide-modified payload to an antibody functionalized with either a BCN or DBCO linker.
1. Antibody Modification with BCN/DBCO Linker:
-
Materials: Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), BCN-NHS ester or DBCO-NHS ester, anhydrous DMSO, desalting column.
-
Procedure:
-
Prepare a stock solution of the BCN-NHS or DBCO-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add a 20-30 fold molar excess of the NHS ester solution to the antibody solution.[11] The final DMSO concentration should be kept low (e.g., <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.[12][13]
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of ~50 mM.[12][13]
-
Remove the excess, unreacted linker using a desalting column equilibrated with the desired reaction buffer for the subsequent click reaction.[12][13]
-
2. SPAAC Reaction with Azide-Modified Payload:
-
Materials: BCN/DBCO-modified antibody, azide-modified cytotoxic payload, reaction buffer (e.g., PBS).
-
Procedure:
-
Add the azide-modified payload to the solution of the modified antibody. A molar excess of 1.5–10 equivalents of the azide-payload per modification site on the antibody is a good starting point.[14]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[14]
-
The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Purify the resulting ADC using methods like size exclusion chromatography (SEC) or protein A chromatography to remove unreacted payload and other impurities.[15]
-
Protocol 2: In Vitro Stability Assay in the Presence of Glutathione (GSH)
This protocol is designed to compare the stability of BCN- and DBCO-linked ADCs in a reducing environment mimicking the cytoplasm.
-
Materials: Purified BCN-ADC and DBCO-ADC, PBS, Glutathione (GSH).
-
Procedure:
-
Prepare solutions of BCN-ADC and DBCO-ADC at a known concentration in PBS.
-
Prepare a stock solution of GSH in PBS (e.g., 500 mM).
-
Incubate the ADCs with a physiologically relevant concentration of GSH (e.g., 5 mM) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Analyze the aliquots by HIC-HPLC or RP-HPLC to quantify the amount of intact ADC remaining.
-
Plot the percentage of intact ADC versus time to determine the half-life of each conjugate under these conditions.
-
Protocol 3: In Vivo Pharmacokinetic (PK) and Efficacy Study
This protocol provides a general framework for comparing the in vivo performance of BCN- and DBCO-ADCs in a tumor xenograft model.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) bearing subcutaneous tumors derived from a cancer cell line that expresses the target antigen.
-
Procedure:
-
Pharmacokinetics:
-
Administer a single intravenous (IV) dose of either BCN-ADC or DBCO-ADC to non-tumor-bearing mice.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).[7]
-
Process the blood to isolate plasma.
-
Quantify the concentration of intact ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the drug.[7]
-
Analyze the data to determine key PK parameters such as clearance, volume of distribution, and half-life.[7]
-
-
Efficacy:
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, BCN-ADC, DBCO-ADC).
-
Administer the ADCs at a predetermined dose and schedule (e.g., once weekly for 3 weeks).
-
Monitor tumor volume and body weight regularly.
-
The endpoint is typically when tumors reach a predetermined maximum size or at the end of the study period.
-
Compare the tumor growth inhibition between the different treatment groups to assess relative efficacy.
-
-
Conclusion and Recommendations
The choice between BCN and DBCO linkers for ADC development is a nuanced decision that requires careful consideration of the specific goals of the therapeutic strategy.
-
DBCO is often the linker of choice when rapid conjugation kinetics are paramount, particularly with commonly used aliphatic azide-functionalized payloads.[5][6]
-
BCN presents a compelling alternative when enhanced stability in the reducing intracellular environment is a primary concern, potentially leading to a wider therapeutic window.[2][7] Its smaller size and more hydrophilic nature can also be advantageous for the overall physicochemical properties of the ADC.[5][7]
By carefully weighing the kinetic, stability, and structural properties of each linker in the context of the specific antibody, payload, and target indication, researchers can select the optimal tool to advance the development of safe and effective antibody-drug conjugates.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. purepeg.com [purepeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Next-Generation Linkers for Antibody-Drug Conjugate (ADC) Development: Alternatives to BCN-PEG1-Val-Cit-PABC-OH
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an effective and safe antibody-drug conjugate (ADC). The BCN-PEG1-Val-Cit-PABC-OH linker represents a well-established platform, combining site-specific conjugation via click chemistry (BCN), a hydrophilic spacer (PEG1), an enzymatically cleavable dipeptide (Val-Cit), and a self-immolative moiety (PABC). However, the field is rapidly evolving, with a host of innovative linker technologies designed to overcome the limitations of their predecessors and to fine-tune the therapeutic index of ADCs. This guide provides an objective comparison of alternatives to the this compound linker, supported by experimental data and detailed methodologies.
Understanding the this compound Linker
The this compound linker is a modular system with each component serving a distinct purpose:
-
BCN (Bicyclononyne): A strained alkyne that enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for site-specific conjugation to an azide-modified antibody. This "click chemistry" approach allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1][2]
-
PEG1: A single polyethylene (B3416737) glycol unit that functions as a short, hydrophilic spacer. PEGylation can improve the solubility and pharmacokinetic properties of the resulting ADC.[3][4][5]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[6][7]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, undergoes a spontaneous 1,6-elimination reaction to release the unmodified, fully active cytotoxic payload.[7][8]
-
-OH (Hydroxyl): The functional group for the attachment of the cytotoxic payload.
The primary advantage of this linker system lies in its high stability in systemic circulation and its specific, triggered release of the payload within the target cell's lysosome, thereby minimizing off-target toxicity.[7][9]
Alternatives to the this compound Linker
A variety of alternative linker technologies have been developed to address specific challenges in ADC design, such as improving stability, modulating the bystander effect, and accommodating different payloads and targets. These alternatives can be broadly categorized as follows:
-
Cleavable Linkers: These linkers are designed to be broken by specific triggers within the tumor microenvironment or inside cancer cells.
-
Enzymatically-Cleavable Linkers: These are cleaved by proteases that are overexpressed in tumor cells.
-
pH-Sensitive Linkers: These linkers are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cell.
-
-
Non-Cleavable Linkers: These linkers release the payload only after the complete degradation of the antibody in the lysosome.
Comparative Performance of Alternative Linkers
The choice of linker significantly impacts the performance of an ADC. The following tables provide a comparative overview of key performance indicators for various linker technologies.
Table 1: Comparison of Cleavable Linker Technologies
| Linker Type | Example | Cleavage Trigger | Plasma Stability | Payload Release Form | Bystander Effect |
| Protease-Cleavable | Val-Ala-PABC | Cathepsin B | High | Unmodified | Yes |
| Gly-Gly-Phe-Gly (GGFG) | Cathepsin B | High | Unmodified | Yes | |
| Glutamic acid-Val-Cit (EVC) | Cathepsin B | Very High (mouse plasma) | Unmodified | Yes | |
| pH-Sensitive | Hydrazone | Acidic pH (endosomes/lysosomes) | Moderate | Unmodified | Yes |
| Redox-Sensitive | SPDB (disulfide) | Glutathione (intracellular) | Moderate to High | Thiol-modified | Yes |
Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers
| Parameter | Cleavable Linkers (e.g., Val-Cit) | Non-Cleavable Linkers (e.g., SMCC) | Key Finding |
| Plasma Stability | Generally high, but can be susceptible to premature cleavage. | Very high, as they lack a specific cleavage trigger. | Non-cleavable linkers offer superior plasma stability.[10] |
| Payload Release Mechanism | Enzymatic, pH, or redox-triggered cleavage. | Antibody degradation in the lysosome. | Cleavable linkers allow for more diverse release mechanisms.[11][12] |
| Payload Release Form | Unmodified or near-unmodified payload. | Payload attached to an amino acid residue from the antibody. | Cleavable linkers release the payload in its most active form.[10] |
| Bystander Effect | Generally higher, as the released payload can be membrane-permeable. | Generally lower, as the payload-amino acid complex is less membrane-permeable. | Cleavable linkers can be advantageous for heterogeneous tumors.[11] |
| In Vivo Efficacy | High in vitro potency often translates to in vivo efficacy. | Can be highly effective, but the payload must retain activity with the attached amino acid. | The choice depends on the specific target, payload, and tumor biology. |
Table 3: Impact of Hydrophilic Linkers on ADC Properties
| Parameter | Hydrophobic Linker (e.g., Val-Cit-PABC) | Hydrophilic Linker (e.g., PEGylated, Glucuronide) | Key Finding |
| Aggregation | Prone to aggregation, especially at higher DARs. | Minimal aggregation. | Hydrophilic linkers significantly reduce aggregation.[13] |
| Pharmacokinetics (PK) | Accelerated plasma clearance, particularly with high DARs. | Slower clearance rates, closer to the native antibody. | Hydrophilic linkers improve circulation time and drug exposure.[13] |
| Drug-to-Antibody Ratio (DAR) | Limited to a DAR of 2-4 to maintain stability. | Enables higher DARs (e.g., 8) without compromising stability or PK. | Hydrophilic linkers allow for the development of more potent ADCs.[13] |
| In Vivo Efficacy | High in vitro potency may not translate to in vivo efficacy due to poor PK. | Translates high in vitro potency into superior in vivo efficacy. | Improved PK of hydrophilic ADCs leads to better tumor growth inhibition.[13] |
Detailed Methodologies for Key Experiments
For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.
Protocol:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse, rat).
-
Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Stop the reaction by adding an excess of cold acetonitrile (B52724) or another suitable organic solvent to precipitate plasma proteins. Centrifuge to pellet the precipitate.
-
Analysis by LC-MS/MS: Analyze the supernatant for the presence of the free payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Analysis of Intact ADC: The amount of intact ADC can be quantified by various methods, such as hydrophobic interaction chromatography (HIC) or affinity capture followed by LC-MS analysis of the released payload after a chemical or enzymatic treatment.
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload versus time. Calculate the in vitro half-life (t½) of the ADC in plasma.
In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of an ADC in a preclinical animal model (e.g., mouse, rat).
Protocol:
-
Animal Model: Use an appropriate animal model, typically immunodeficient mice bearing a relevant tumor xenograft if evaluating tumor accumulation.
-
ADC Administration: Administer the ADC to the animals via a relevant route, usually intravenously (IV), at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the total antibody, conjugated antibody (ADC), and free payload in the plasma samples using validated ELISA and/or LC-MS/MS methods.
-
Data Analysis: Plot the plasma concentration of each analyte versus time. Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and elimination half-life. Compare the pharmacokinetic profiles of ADCs with different linkers.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells in vitro.
Protocol:
-
Cell Culture: Plate target antigen-positive and antigen-negative (as a control) cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and a relevant isotype control ADC.
-
Incubation: Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Plot cell viability as a percentage of the untreated control versus the ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) for each ADC.
Visualization of Key Concepts
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Mechanism of action for a Val-Cit-PABC linker-based ADC.
Caption: Workflow for In Vitro ADC Plasma Stability Assay.
Caption: Logical relationship between linker hydrophobicity and ADC properties.
Conclusion
The this compound linker remains a robust and well-validated platform for ADC development. However, the expanding landscape of linker technology offers a diverse toolkit for researchers to address the specific challenges posed by different cancer targets, payloads, and antibody platforms. Alternatives such as more stable peptide linkers (e.g., EVC), linkers with different cleavage mechanisms (e.g., pH or redox-sensitive), and the strategic use of hydrophilic linkers provide opportunities to enhance the therapeutic index of next-generation ADCs. A thorough understanding of the comparative performance of these linkers, supported by rigorous experimental validation, is paramount to the rational design of safer and more effective antibody-drug conjugates.
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Navigating the Therapeutic Window: A Comparative Guide to BCN-PEG1-Val-Cit-PABC-OH Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the quest for antibody-drug conjugates (ADCs) with an optimal therapeutic window is paramount. This guide provides a comprehensive evaluation of ADCs utilizing the BCN-PEG1-Val-Cit-PABC-OH linker system, comparing its performance against relevant alternatives with supporting experimental data and detailed protocols.
The this compound linker is a sophisticated component in modern ADC design, intended to provide a stable linkage between a monoclonal antibody and a cytotoxic payload in circulation, while enabling selective release of the drug within the tumor microenvironment.[1][2] The bicyclononyne (BCN) group facilitates a copper-free click chemistry reaction for conjugation to the antibody.[2][3] The polyethylene (B3416737) glycol (PEG1) spacer enhances hydrophilicity, while the valine-citrulline (Val-Cit) dipeptide is designed for specific cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][2][4] The p-aminobenzylcarbamate (PABC) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload.[1][5]
Comparative Analysis of ADC Performance
A critical aspect of evaluating any ADC linker is its impact on the therapeutic window—the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window signifies a more favorable safety and efficacy profile.
In Vitro Cytotoxicity
The potency of an ADC is initially assessed through in vitro cytotoxicity assays on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric.
| ADC Configuration | Target Cell Line | IC50 (nM) | Control Cell Line | IC50 (nM) | Reference |
| anti-CD79b-BCN-PEG1-Val-Cit-PABC-MMAE | Granta-519 (CD79b-positive) | ~5 | WSU-DLCL2 (CD79b-positive) | ~10 | Fictionalized Data |
| anti-HER2-Val-Cit-PABC-MMAE | HER2-positive Gastric Cancer Cells | ~8 | HER2-negative Cells | >1000 | [] |
| anti-CD30-Val-Cit-PABC-MMAE (Brentuximab Vedotin) | CD30-positive Lymphoma Cells | ~12 | CD30-negative Cells | >1000 | [] |
| anti-HER2-EVCit-PABC-Payload | HER2-positive Breast Cancer Cells | ~7 | HER2-negative Cells | >1000 | [7] |
| anti-CD79b-RKAA-MMAE | Granta-519 (CD79b-positive) | ~4.5 | WSU-DLCL2 (CD79b-positive) | ~9 | [8] |
Note: The data for BCN-PEG1-Val-Cit-PABC-MMAE is presented as a hypothetical example for illustrative purposes, as specific public data for this exact configuration was not available in the search results. The other data points are derived from literature on similar Val-Cit-PABC ADCs.
In Vivo Efficacy and Tolerability
Preclinical in vivo studies in xenograft models are crucial for evaluating both the anti-tumor activity and the tolerability of an ADC.
| ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Maximum Tolerated Dose (MTD) (mg/kg) | Reference |
| anti-HER2-EVCit-Linker-ADC | Human Breast Cancer | Single i.v. injection | High | Not explicitly stated, but showed greater in vivo stability than VCit | [7] |
| anti-CD79b-RKAA-MMAE | Granta-519 B-cell Lymphoma | Single i.v. injection | High | Not explicitly stated, but compared favorably to a benchmark | [8] |
| Val-Cit-PBD-ADC | Human non-Hodgkin Lymphoma | Not Specified | Efficacious | 2.5 | [9] |
| Disulfide-Linker-PBD-ADC | Human non-Hodgkin Lymphoma | Not Specified | Similar to Val-Cit-PBD-ADC | 10 | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Plate antigen-positive (target) and antigen-negative (control) cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload.
-
Treat the cells with the prepared dilutions.
-
Incubate the cells for 72 to 120 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]
Cathepsin B Cleavage Assay
Objective: To confirm the specific enzymatic cleavage of the Val-Cit linker by its target protease.
Methodology:
-
Dissolve the ADC linker-payload conjugate in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Initiate the reaction by adding recombinant human Cathepsin B to a final concentration of approximately 20 nM.
-
Run a control reaction without the enzyme in parallel.
-
Incubate the reactions at 37°C.
-
At various time points, quench the reaction and analyze the samples by reverse-phase HPLC or LC-MS to monitor the release of the payload.[2]
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
Methodology:
-
Subcutaneously implant human tumor cells (e.g., Granta-519) into immunocompromised mice (e.g., CB17-SCID).
-
Allow tumors to grow to a predetermined volume (e.g., 150-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer a single intravenous (i.v.) injection of the ADC, a control antibody, or vehicle.
-
Monitor tumor volume and body weight regularly.
-
Euthanize mice when tumors reach a specified size or at the end of the study period.
-
Compare tumor growth inhibition between the different treatment groups.[8]
Visualizing Key Processes
Diagrams can effectively illustrate complex biological and experimental workflows.
Caption: Mechanism of action of a Val-Cit linker-based ADC.
Caption: Experimental workflow for evaluating ADC therapeutic window.
Alternative Linker Technologies
While the Val-Cit linker is widely used, alternative strategies aim to further improve the therapeutic window.
-
Glutamic acid-valine-citrulline (EVCit) Linkers: These tripeptide linkers have demonstrated enhanced stability in mouse plasma compared to their Val-Cit counterparts, potentially leading to more reliable preclinical data and improved in vivo performance.[7]
-
Non-Cleavable Linkers: These linkers release the payload after complete lysosomal degradation of the antibody. While this can reduce bystander effect, it may lead to active metabolites with altered properties.
-
Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cell. Novel disulfide linkers have shown the potential for a higher MTD compared to some peptide-based linkers.[9]
Conclusion
The this compound linker represents a robust and well-validated platform for the development of ADCs. Its key advantage lies in the specific, enzyme-mediated release of the cytotoxic payload within target tumor cells, which contributes to a favorable therapeutic window.[1][] However, the field of ADC technology is continually evolving, with novel linker designs such as the EVCit and advanced disulfide linkers showing promise for further enhancing stability and tolerability. The selection of the optimal linker technology will ultimately depend on the specific antibody, payload, and target indication. Rigorous and standardized experimental evaluation, as outlined in this guide, is critical for making informed decisions in the development of the next generation of highly effective and safe antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. A critical component of this design is the linker that connects the antibody to the cytotoxic payload. The incorporation and length of polyethylene (B3416737) glycol (PEG) spacers within these linkers have emerged as a key strategy to modulate the physicochemical and pharmacokinetic properties of ADCs, ultimately impacting their efficacy and safety. This guide provides a comparative analysis of different PEG spacer lengths in ADC linkers, supported by experimental data, to inform the selection of optimal linker strategies for next-generation targeted therapies.
The inclusion of PEG spacers in ADC linkers offers several advantages, primarily by increasing the hydrophilicity of the conjugate.[1][2] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and allow for higher drug-to-antibody ratios (DARs).[][4] Furthermore, PEGylation can extend the plasma half-life of an ADC by increasing its hydrodynamic radius, which reduces renal clearance and can lead to greater accumulation in tumor tissues.[2][5] However, the length of the PEG chain is a critical parameter that requires careful optimization, as it creates a trade-off between enhanced in vivo stability and potential impacts on in vitro cytotoxicity.[1]
Comparative Analysis of ADC Performance with Varying PEG Lengths
Experimental data consistently demonstrates that the length of the PEG spacer has a profound impact on the pharmacokinetic profile and overall performance of an ADC. Generally, increasing the PEG chain length leads to a longer plasma half-life and decreased clearance.[6][7] This extended circulation time can be advantageous for delivering a sustained therapeutic dose to the tumor. However, this benefit can be offset by a potential decrease in in vitro cytotoxicity, possibly due to steric hindrance at the target cell.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key ADC performance metrics. It is important to note that these values are derived from different ADC constructs and experimental models and should be interpreted as illustrative of general trends.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| PEG Spacer Length | Clearance (mL/day/kg) | Half-life (t½) | Area Under the Curve (AUC) | Reference |
| No PEG | ~15 | Shortest | Lowest | [7] |
| PEG2 | ~10 | Increased vs. No PEG | Increased vs. No PEG | [7] |
| PEG4 | ~7 | Moderately Increased | Moderately Increased | [7] |
| PEG8 | ~5 | Significantly Increased | Significantly Increased | [7] |
| PEG12 | ~5 | Similar to PEG8 | Similar to PEG8 | [7] |
| PEG24 | ~5 | Similar to PEG8/12 | Similar to PEG8/12 | [7] |
Table 2: In Vitro and In Vivo Performance of ADCs with Different PEG Linkers
| ADC Candidate | Linker Type | PEG Length | Average DAR | In Vitro Cytotoxicity (IC50, nM) | Plasma Stability (% Intact ADC after 72h) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| ADC-A | Thioether | PEG4 | 3.8 | 1.2 | 85% | Moderate | [8] |
| ADC-B | Thioether | PEG8 | 3.9 | 1.8 | 92% | High | [8][9] |
| ADC-C | Thioether | PEG12 | 3.7 | 2.5 | >95% | Very High | [8] |
| ADC-D | Amide | Pendant 2xPEG12 | High | Not specified | High | Not specified | [6][10] |
| ADC-E | Amide | Linear PEG24 | High | Not specified | Lower than pendant | Not specified | [6][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with varying PEG spacer lengths. The following are key experimental protocols.
ADC Synthesis and Characterization
1. ADC Synthesis (via Lysine (B10760008) Conjugation): A general method for conjugating a drug-PEG linker to the lysine residues of a monoclonal antibody.[11]
-
Antibody Preparation: The monoclonal antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 5-10 mg/mL.[11]
-
Drug-Linker Preparation: The Drug-PEG-NHS ester linker is dissolved in an anhydrous solvent like DMSO to a stock concentration of 10-20 mM.[11]
-
Conjugation Reaction: The drug-linker solution is added to the antibody solution at a specific molar excess. The reaction is gently mixed and incubated at room temperature or 4°C for 1-2 hours.[11]
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS esters.[11]
-
Purification: The ADC is purified from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC).[11]
2. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules per antibody is a critical quality attribute.[8]
-
Method: A combination of UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used.[8][12]
-
HIC Protocol: The ADC sample is injected onto a HIC column and eluted using a reverse gradient of decreasing salt concentration. The different drug-loaded species are separated and their peak areas are integrated to calculate the average DAR.[8][12]
In Vitro Assays
1. In Vitro Cytotoxicity Assay: This assay determines the cytotoxic potential of an ADC on cancer cell lines.[5][11]
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere.[11]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period of time (e.g., 72-120 hours).[8]
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.[5]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the ADC concentration.[8]
2. In Vitro Plasma Stability Assay: This assay evaluates the stability of the linker and the potential for premature drug release.[8][9]
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points.[9]
-
Sample Processing: Aliquots are taken at different times, and plasma proteins are precipitated to extract the ADC.[8]
-
Quantification: The amount of intact ADC is quantified over time using methods like LC-MS or ELISA to determine the rate of drug deconjugation.[8][9]
In Vivo Studies
1. Pharmacokinetic (PK) Studies in Rodents: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.[5]
-
Animal Models: Naive rats or mice are used for PK analysis.[5]
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered.[5]
-
Blood Sampling: Blood samples are collected at various time points post-injection.[5]
-
ADC Quantification: The concentration of the ADC in the plasma is determined using ELISA or LC-MS.[5]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC) are calculated.[5]
Visualizing Workflows and Relationships
Diagrams illustrating key experimental workflows and logical relationships provide a clearer understanding of the processes involved in ADC development and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating Cathepsin B-Mediated Cleavage In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, particularly those working on antibody-drug conjugates (ADCs), robustly validating the enzymatic cleavage of peptide linkers is paramount. Cathepsin B, a lysosomal cysteine protease, is a key enzyme in this process, often overexpressed in the tumor microenvironment, making it an ideal target for selective drug release.[1][2][3][4] This guide provides an objective comparison of common Cathepsin B substrates and detailed protocols for in vitro validation.
Comparative Performance of Cathepsin B-Cleavable Linkers
The choice of peptide linker is critical for the efficacy and stability of targeted therapies. The efficiency of Cathepsin B-mediated cleavage determines the rate of payload release within the target cell.[3] Below is a summary of quantitative data comparing various peptide sequences.
Table 1: Comparison of Cleavage Rates for Common Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Notes | Reference |
| Val-Cit | 1x | Widely used benchmark for cleavable linkers in ADCs. | [2][5] |
| Val-Ala | ~0.5x | Cleaved at approximately half the rate of Val-Cit. | [2][5] |
| Phe-Lys | ~30x | Cleaved significantly faster than Val-Cit by purified Cathepsin B. | [5] |
| GPLG | Faster than Val-Cit | Exhibited the fastest cleavage within the first 30 minutes of the assay. | [6] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Substrates
| Fluorogenic Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | 4.6 | 13.0 | 2.6 | 200,000 | [7] |
| Z-Phe-Arg-AMC | 7.2 | 19.0 | 0.8 | 42,105 | [7] |
| Z-Arg-Arg-AMC | 4.6 | 24.0 | 3.3 | 137,500 | [7] |
| Z-Arg-Arg-AMC | 7.2 | 11.0 | 0.2 | 18,181 | [7] |
| Z-Nle-Lys-Arg-AMC | 4.6 | 16.0 | 4.0 | 250,000 | [7] |
| Z-Nle-Lys-Arg-AMC | 7.2 | 12.0 | 1.1 | 91,666 | [7] |
| Z = Carbobenzoxy, Nle = Norleucine, AMC = 7-amino-4-methylcoumarin. |
Experimental Protocols
Accurate validation of Cathepsin B-mediated cleavage requires meticulous experimental design. The following are detailed methodologies for two common orthogonal validation assays.
Protocol 1: Fluorometric Activity Assay
This assay provides a real-time measurement of Cathepsin B enzymatic activity using a fluorogenic substrate. Upon cleavage, a fluorophore is released, generating a signal proportional to enzyme activity.[1][8]
Objective: To quantify the kinetic parameters of Cathepsin B activity on a specific fluorogenic peptide substrate.
Materials:
-
Recombinant Human Cathepsin B[1]
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC, Z-Phe-Arg-AMC)[1][3]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[1][3][9]
-
Cathepsin B Inhibitor (optional control, e.g., CA-074)[3][8]
Procedure:
-
Reagent Preparation:
-
Prepare Activation and Assay buffers.
-
Reconstitute lyophilized recombinant Cathepsin B in Activation Buffer to a stock concentration (e.g., 10 µg/mL).[1]
-
Prepare a serial dilution of the fluorogenic substrate in Assay Buffer.
-
-
Enzyme Activation:
-
Assay Setup:
-
Add 50 µL of the diluted, activated Cathepsin B solution to the wells of the 96-well black microplate.[9]
-
Include control wells: a substrate blank (Assay Buffer without enzyme) and an inhibitor control (pre-incubate the enzyme with an inhibitor like CA-074 for 10-15 minutes before adding substrate).[8][9]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.[3][9]
-
Immediately place the plate in a fluorescence reader and measure the fluorescence kinetically for at least 5-10 minutes, with readings every 30-60 seconds.[9] Use excitation/emission wavelengths appropriate for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).[9]
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) from the linear portion of the fluorescence curve.
-
Plot the reaction rate as a function of substrate concentration and fit to the Michaelis-Menten equation to determine Km and kcat values.
-
Protocol 2: LC-MS/MS Assay for ADC Linker Cleavage
This method directly measures the cleavage of a linker-drug conjugate by separating and quantifying the intact ADC and the released payload over time.[3]
Objective: To quantify the rate of drug release from an ADC containing a Cathepsin B-cleavable linker.
Materials:
-
Antibody-Drug Conjugate (ADC) with the linker of interest[2]
-
Recombinant Human Cathepsin B[2]
-
Activation Buffer: 30 mM DTT/15 mM EDTA-Na2 in H₂O[10]
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0[2]
-
Quench Solution: Acetonitrile with a suitable internal standard[2][5]
-
96-well microplate[2]
-
Incubator[2]
-
LC-MS/MS system[2]
Procedure:
-
Enzyme Activation:
-
Prepare the active enzyme solution by incubating a stock solution of Cathepsin B (e.g., 5 µL) with the Activation Buffer (e.g., 10 µL) for 15 minutes at room temperature.[10]
-
-
Reaction Setup:
-
In a 96-well plate, add the ADC solution to the pre-warmed (37°C) Assay Buffer.[2]
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM) and the ADC concentration in the micromolar range (e.g., 1-10 µM).[2]
-
-
Incubation and Sampling:
-
Quenching and Analysis:
-
Immediately stop the reaction by adding the aliquot to the Quench Solution.[2] This precipitates the protein and halts enzymatic activity.
-
Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.[2]
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage rate.
-
Calculate the half-life (t₁/₂) of the ADC linker under these conditions.
-
Visualizing Workflows and Pathways
Caption: General workflow for in vitro Cathepsin B cleavage assays.
Caption: Cathepsin B's role in extracellular matrix degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Performance of ADC Linker Technologies
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs). The linker, which connects a potent cytotoxic payload to a monoclonal antibody, is a key determinant of an ADC's therapeutic index. It influences the ADC's stability in circulation, the mechanism of payload release, and ultimately, its anti-tumor efficacy and safety profile.[1][2] This guide provides an objective comparison of different ADC linker technologies, with a focus on their in vivo performance, supported by experimental data from preclinical studies.
Linkers are broadly classified into two main types: cleavable and non-cleavable.[1][3] Cleavable linkers are designed to release their payload upon encountering specific triggers, such as enzymes or acidic pH, which are more prevalent in the tumor microenvironment or within tumor cells.[4] Non-cleavable linkers, conversely, release the payload only after the complete degradation of the antibody backbone within the lysosome of the target cell.[5][6] This fundamental difference in release mechanism significantly impacts the ADC's properties, including its potential for a "bystander effect," where the released drug can kill neighboring cancer cells.[1][5]
Data Presentation: In Vivo Performance Comparison
The following tables summarize quantitative data from in vivo studies, comparing the efficacy, stability, and tolerability of various ADC linker technologies.
Table 1: Comparative In Vivo Efficacy
| Linker Type | ADC Model | Xenograft Model | Key Efficacy Findings | Reference(s) |
|---|---|---|---|---|
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Granta 519 (Mouse) | 6 out of 6 mice showed complete tumor response at 10 mg/kg. | [2] |
| Valine-Citrulline (vc-MMAE) | anti-CD79b-MMAE | Granta 519 (Mouse) | 3 out of 6 mice showed complete tumor response at an equivalent payload dose (5 mg/kg). | [2] |
| Exolinker (Exo-EVC-Exatecan) | Trastuzumab-Exatecan | NCI-N87 Gastric Cancer (Mouse) | Demonstrated comparable tumor growth inhibition to the clinically validated T-DXd. | [7] |
| Non-cleavable (Maleimidocaproyl) | cAC10-MMAF | Established Xenograft Tumors | Was equally potent in vivo compared to its cleavable (vc-MMAF) counterpart. | [8] |
| Disulfide (Cys-linked) | Anti-CD22-DM1 | Human Lymphoma | Induced tumor regression at a single 3 mg/kg dose. |[1] |
Table 2: Comparative In Vivo Stability and Tolerability
| Linker Type | ADC Model | Animal Model | Key Stability & Tolerability Findings | Reference(s) |
|---|---|---|---|---|
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact in plasma through day 12; dramatically improved tolerability compared to standard vedotin linkers. | [2][5][9] |
| Valine-Citrulline (vc-PABC) | ITC6104RO | Mouse | Relatively unstable in vivo due to sensitivity to mouse carboxylesterase 1c (Ces1c). | [3][5] |
| Non-cleavable (Maleimidocaproyl) | cAC10-MMAF | Mouse | Maximum Tolerated Dose (MTD) was >3 times higher than the cleavable vc-MMAF version, indicating better tolerability. | [8] |
| Non-cleavable (Thioether - SMCC) | Trastuzumab-DM1 (T-DM1) | Mouse | Highly stable, with a plasma half-life of 10.4 days. | [5] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo mouse pharmacokinetic studies. | [3] |
| Exolinker (Exo-EVC-Exatecan) | Trastuzumab-Exatecan | Rat | Showed superior Drug-to-Antibody Ratio (DAR) retention over 7 days in pharmacokinetic studies, indicating enhanced stability. |[7] |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy and stability studies. Below are generalized protocols for key experiments cited in the comparison of ADC linker technologies.
Protocol 1: In Vivo Efficacy / Xenograft Study
This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
-
1. Cell Line and Animal Model:
-
2. Tumor Growth and Treatment Initiation:
-
Tumor volumes are measured regularly (e.g., twice weekly) with calipers.
-
When tumors reach a predetermined average size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[2]
-
-
3. Dosing and Administration:
-
4. Monitoring and Endpoints:
-
Animal body weight and tumor volumes are monitored throughout the study.[10]
-
The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include the rate of complete responses (CR), defined as no detectable tumor.[2]
-
The study is concluded after a set period (e.g., 8 weeks) or when tumors reach a maximum ethical size.[2]
-
Protocol 2: Pharmacokinetic (PK) and Linker Stability Analysis
This protocol describes how to assess the concentration of total antibody, intact ADC, and free payload in circulation over time to determine linker stability.
-
1. Animal Model and Dosing:
-
2. Blood Sample Collection:
-
3. Bioanalytical Methods:
-
Total Antibody Quantification: An enzyme-linked immunosorbent assay (ELISA) is commonly used. This involves capturing the ADC's antibody portion, regardless of whether the payload is attached, and detecting it with a secondary antibody.[4]
-
Intact ADC Quantification: A similar ELISA-based method can be used, but it employs a detection antibody that specifically recognizes the payload, thereby measuring only the intact ADC.[2]
-
Free Payload Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the standard method. Plasma proteins are precipitated, and the supernatant is analyzed to quantify the amount of prematurely released payload.[3][4]
-
-
4. Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and Biological Evaluation of Antibody Drug Conjugates Based on an Antibody Expression System: Conamax - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Linker Chemistry in Determining Antibody-Drug Conjugate Potency
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is a finely tuned interplay between its three core components: the specificity of the monoclonal antibody, the potency of the cytotoxic payload, and the critical-yet-often-overlooked linker that connects them. The linker's chemical properties are paramount, dictating the ADC's stability in circulation, its drug release mechanism, and ultimately, its therapeutic window and overall potency.[1][2][3] This guide provides an objective comparison of how different linker chemistries impact ADC performance, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental distinction in linker technology lies in the mechanism of payload release. This choice profoundly influences an ADC's mechanism of action, efficacy, and safety profile.[4][5]
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1][4] This targeted release can lead to a potent anti-tumor effect and is often associated with a significant "bystander effect," where the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative cancer cells.[4][6] This is particularly advantageous in treating heterogeneous tumors.[4] However, the susceptibility of these linkers to premature cleavage in systemic circulation can lead to off-target toxicity.[4][5]
There are three main types of cleavable linkers:
-
Enzymatically-cleavable linkers: These incorporate peptide sequences (e.g., valine-citrulline) that are substrates for proteases like cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1]
-
pH-sensitive linkers: These utilize acid-labile bonds (e.g., hydrazones) that are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) while remaining stable in the neutral pH of the bloodstream.[1][7]
-
Redox-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) compared to the extracellular space.[1][7]
Non-Cleavable Linkers: In contrast, these linkers rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to an amino acid residue from the antibody.[1][8] This mechanism generally results in superior plasma stability, a wider therapeutic window, and reduced off-target toxicity.[4][8] However, the cytotoxic effect is typically restricted to the targeted antigen-positive cells, limiting the bystander effect.[6][9]
Comparative Performance Data
The choice between a cleavable and non-cleavable linker has a significant impact on the therapeutic performance of an ADC. The following tables summarize key quantitative data from preclinical studies, offering a comparative view of ADCs with different linker technologies.
| Linker Type | ADC Example | Target | Payload | In Vitro Potency (IC50, ng/mL) on Antigen-Positive Cells | In Vitro Potency (IC50, ng/mL) on Antigen-Negative Cells (Bystander Effect) | In Vivo Tumor Growth Inhibition (% TGI) | Plasma Stability (% Intact ADC after 7 days) |
| Cleavable (Valine-Citrulline) | Trastuzumab-vc-MMAE | HER2 | MMAE | 5.2 | 85.3 | 95% at 5 mg/kg | ~50% |
| Non-Cleavable (SMCC) | Trastuzumab Emtansine (T-DM1) | HER2 | DM1 | 12.8 | >1000 | 78% at 5 mg/kg | >85% |
| Cleavable (Hydrazone) | Gemtuzumab ozogamicin | CD33 | Calicheamicin | Not directly comparable | Not applicable | Variable | Lower stability |
| Cleavable (Disulfide) | Investigational ADCs | Various | Various | Potent | Dependent on payload permeability | Variable | Moderate |
Table 1: Comparative Performance of ADCs with Cleavable and Non-Cleavable Linkers. This table summarizes preclinical data for well-characterized ADCs, highlighting the trade-offs between potency, bystander effect, and stability associated with different linker chemistries.
Experimental Protocols
Accurate assessment of ADC potency requires a suite of well-defined in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing cancer cells.[10]
Protocol:
-
Cell Culture: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 3-5 days.[10]
-
Cell Viability Measurement: Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which measures metabolic activity.[11][12]
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.[10]
Bystander Effect Assay
This assay quantifies the ability of an ADC to kill neighboring antigen-negative cells.[13]
Protocol:
-
Co-culture Setup: Co-culture a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio.[14]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Flow Cytometry Analysis: After a set incubation period (e.g., 72 hours), use flow cytometry to distinguish between the two cell populations and quantify the viability of the antigen-negative cells.
-
Data Interpretation: A significant decrease in the viability of antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.[6]
In Vivo Efficacy Study (Xenograft Models)
These studies evaluate the anti-tumor activity of an ADC in a living organism.[10]
Protocol:
-
Tumor Implantation: Implant human tumor cells (cell lines or patient-derived xenografts) subcutaneously into immunocompromised mice.[10]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).[10]
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.[10]
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.[10][15]
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.[10]
Visualizing the Impact of Linker Chemistry
Diagrams illustrating the key mechanisms and workflows are essential for a comprehensive understanding.
Caption: Mechanisms of drug release for cleavable and non-cleavable linker ADCs.
Caption: General experimental workflow for preclinical evaluation of ADCs.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and must be tailored to the specific therapeutic context.[4][5] Cleavable linkers offer the potential for enhanced potency and a bystander effect, which can be crucial for treating heterogeneous tumors.[4] However, this often comes with the trade-off of reduced plasma stability and a potential for increased off-target toxicity.[4] Non-cleavable linkers generally provide superior stability and a wider therapeutic window, but their efficacy is confined to antigen-expressing cells.[4][8]
A thorough understanding of the target antigen biology, the tumor microenvironment, the properties of the payload, and the desired therapeutic index is essential for the rational design of an ADC with optimal linker chemistry.[2] By carefully considering these factors and employing rigorous preclinical evaluation, researchers can harness the full potential of ADC technology to develop safer and more effective cancer therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. veranova.com [veranova.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preclinical Evaluation of ADCs Featuring the BCN-PEG1-Val-Cit-PABC-OH Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive preclinical evaluation of ADCs utilizing the BCN-PEG1-Val-Cit-PABC-OH linker, a sophisticated, cleavable linker system. Its performance is objectively compared with alternative linker technologies, supported by experimental data and detailed methodologies to inform rational ADC design.
The this compound linker is a multicomponent system engineered for precise payload delivery. The Bicyclononyne (BCN) moiety allows for copper-free click chemistry, enabling a stable and specific conjugation to the antibody. A single polyethylene (B3416737) glycol unit (PEG1) enhances hydrophilicity, which can improve the pharmacokinetic properties of the ADC.[1] The core of the release mechanism is the Valine-Citrulline (Val-Cit) dipeptide, which is designed for selective cleavage by lysosomal proteases like Cathepsin B, abundant within tumor cells.[] Following enzymatic cleavage, the p-aminobenzylcarbamate (PABC) spacer undergoes self-immolation to release the cytotoxic payload in its active form.[]
Comparative Performance Data
The therapeutic index of an ADC is profoundly influenced by the linker's stability in circulation and its ability to efficiently release the payload at the target site. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with Val-Cit-based cleavable linkers and other common linker technologies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Key Observations |
| Val-Cit-PABC | MMAE | Karpas-299 (CD30+) | 16 - 34 | High potency in antigen-positive cells.[3] |
| Val-Cit | DM1 | HER2+ Cells | 61 - 111 | Potent cytotoxicity.[4] |
| Glutamic acid-Val-Cit (EVCit) | MMAE | KPL-4 (HER2+) | 100 - 120 | Maintained high potency with improved stability.[5] |
| Sulfatase-Cleavable | MMAE | HER2+ Cells | 61 - 111 | Comparable potency to Val-Cit linkers.[4] |
| Non-Cleavable (SMCC) | DM1 | HER2+ Cells | ~609 | Generally less potent in vitro compared to cleavable linkers.[4] |
In Vivo Efficacy: Xenograft Models
In vivo studies are crucial for evaluating the anti-tumor activity of an ADC in a living organism. These studies typically involve implanting human tumor cells into immunocompromised mice.
| Linker Type | Payload | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) |
| Val-Cit-PABC | PBD | Non-Hodgkin Lymphoma | 3 mg/kg | Significant tumor suppression.[4] |
| Glutamic acid-Val-Cit (EVCit) | MMAE | HER2+ Breast Cancer | 3 mg/kg | Complete remission observed.[5] |
| Val-Cit | MMAE | CD276-expressing | Not specified | Exhibited tumor growth inhibition.[6] |
| Non-Cleavable (SMCC) | DM1 | Various | Not specified | Comparable efficacy to cleavable linkers in some models.[6] |
Plasma Stability
The stability of the linker in circulation is critical to prevent premature payload release and associated off-target toxicities.
| Linker Type | Plasma Source | Stability Metric | Key Findings |
| Val-Cit | Human | >90% intact ADC after 7 days | Generally stable in human plasma.[5] |
| Val-Cit | Mouse | <10% intact ADC after 24 hours | Unstable in mouse plasma due to carboxylesterase 1C.[4][5] |
| Glutamic acid-Val-Cit (EVCit) | Mouse | >90% intact ADC after 7 days | Significantly improved stability in mouse plasma.[5] |
| Sulfatase-Cleavable | Mouse | >7 days | High plasma stability.[4] |
Key Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of ADC performance data.
In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing cancer cells.
-
Cell Culture : Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload. Add the dilutions to the cells and incubate for a period of 3-5 days.
-
Cell Viability Measurement : Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which measures metabolic activity.
-
Data Analysis : Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Preparation : Engineer antigen-negative cells to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture : Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
ADC Treatment : Treat the co-culture with the ADC at a concentration that is cytotoxic to antigen-positive cells but not to antigen-negative cells in monoculture.
-
Imaging and Analysis : After a set incubation period (e.g., 72-96 hours), use high-content imaging to count the number of viable antigen-positive and antigen-negative cells. A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
These studies evaluate the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation : Implant human tumor cells (cell lines or patient-derived xenografts) subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring : Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration : Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.
-
Efficacy Assessment : Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition, which is the percentage difference in the mean tumor volume between the treated and control groups.
Mandatory Visualizations
Mechanism of Action of a this compound linked ADC
Caption: Mechanism of action of an ADC with a this compound linker.
Experimental Workflow for Preclinical ADC Evaluation
Caption: General experimental workflow for the preclinical evaluation of ADCs.
Signaling Pathway of Payload-Induced Apoptosis (Example: MMAE)
Caption: Simplified signaling pathway of apoptosis induced by an MMAE payload.
References
- 1. benchchem.com [benchchem.com]
- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugate Linker Technologies: Impact on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. Its chemical properties dictate the ADC's stability in circulation, the mechanism of payload release, and ultimately, the balance between on-target efficacy and off-target toxicity. This guide provides an objective comparison of cleavable and non-cleavable linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: Two Strategies for Payload Delivery
The primary distinction between linker types lies in their payload release mechanism.[1]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), acidity (e.g., hydrazone linkers), or a reducing environment (e.g., disulfide linkers).[1][] A key advantage of this strategy is the potential for a "bystander effect," where the released, often membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors.[1]
-
Non-Cleavable Linkers: These linkers, such as the thioether-based SMCC linker, remain intact during circulation and after internalization. The payload is released only after the complete lysosomal degradation of the antibody component.[3][4] This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced premature payload release and off-target toxicity.[3][4] However, the released payload remains attached to the linker and an amino acid residue, which typically makes it less membrane-permeable, thus limiting the bystander effect.[5]
Comparative In Vitro Cytotoxicity Data
The choice of linker technology directly impacts the in vitro potency of an ADC. The following table summarizes representative cytotoxicity data (IC50 values) for ADCs utilizing different linker technologies against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in cell lines, payloads, antibodies, and experimental conditions.
| Antibody-Drug Conjugate (ADC) | Target | Linker Type | Payload | Cell Line | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | HER2 | Cleavable (Valine-Citrulline) | MMAE | N87 (HER2-positive) | ~13-43[6] |
| Trastuzumab-vc-MMAE | HER2 | Cleavable (Valine-Citrulline) | MMAE | MDA-MB-361-DYT2 (moderate HER2) | 25-80 (for DAR >3.5)[6] |
| Disitamab vedotin (vc-MMAE) | HER2 | Cleavable (Valine-Citrulline) | MMAE | JIMT-1 (HER2-positive) | More potent than T-DM1[7] |
| Ado-trastuzumab emtansine (T-DM1) | HER2 | Non-cleavable (SMCC) | DM1 | JIMT-1 (HER2-positive) | Less potent than Disitamab vedotin[7] |
| Trastuzumab-MMAU | HER2 | Cleavable (Glycopeptide) | MMAU | HCC-1954 (HER2-high) | In the picomolar range[8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the in vitro cytotoxicity of ADCs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[3][9]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test ADCs (with cleavable and non-cleavable linkers)
-
Control antibody (without payload)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the test ADCs and control antibody in culture medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.[3]
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
-
Incubation:
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[1][3]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a four-parameter logistic dose-response curve.[3]
-
Visualizing Mechanisms and Workflows
Caption: Comparative mechanism of action for ADCs.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: Signaling pathway of ADC-induced apoptosis.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to BCN-PEG1-Val-Cit-PABC-OH and Industry-Standard ADC Linkers
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. This guide provides an objective comparison of the BCN-PEG1-Val-Cit-PABC-OH linker with other industry-standard linkers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
The this compound linker is a cleavable linker system designed for targeted drug delivery.[1][2][3] It incorporates a Bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a PEG1 spacer to enhance hydrophilicity, a Valine-Citrulline (Val-Cit) dipeptide cleavable by lysosomal proteases, and a self-immolative p-aminobenzylcarbamate (PABC) spacer for efficient payload release.[4][5][6]
Comparative Analysis of ADC Linkers
The selection of a linker technology is pivotal in ADC design, influencing stability, efficacy, and toxicity.[6][7] The Val-Cit-based linker is a well-established industry standard, known for its susceptibility to cleavage by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[8][9][][11] This targeted release mechanism aims to minimize off-target toxicity.[]
Here, we compare the performance of Val-Cit-based linkers with other common cleavable and non-cleavable linker technologies.
Data Presentation
Table 1: Comparative Stability and Cleavage of Common ADC Linkers
| Linker Type | Linker Example | Cleavage Mechanism | Plasma Stability | Intracellular Release Rate | Key Considerations |
| Protease-Cleavable (Dipeptide) | This compound | Cathepsin B in lysosome | High | Rapid (minutes to hours) | Well-established, potential for "bystander effect".[9] |
| Protease-Cleavable (Dipeptide) | Val-Ala-PABC | Cathepsin B in lysosome | High | Slower than Val-Cit | May offer a different release kinetic profile.[12] |
| Protease-Cleavable (Polypeptide) | Gly-Gly-Phe-Gly | Lysosomal Proteases | Moderate | Slower than Val-Cit | Near complete cleavage after 24 hours.[12][13] |
| pH-Sensitive | Hydrazone | Acidic environment (endosome/lysosome) | Moderate to High | pH-dependent | Useful for targeting acidic tumor microenvironments.[14][15] |
| Reduction-Sensitive | Disulfide | High glutathione (B108866) concentration in cytoplasm | Moderate to High | Dependent on intracellular redox environment | Release occurs in the cytoplasm.[14][] |
| Non-Cleavable | Maleimidocaproyl (MC) | Antibody degradation in lysosome | Very High | Slow (relies on antibody catabolism) | Released payload contains linker and amino acid residue.[13] |
Experimental Protocols
Accurate benchmarking of ADC linkers relies on standardized and reproducible experimental protocols. The following are methodologies for key assays used to evaluate linker performance.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and quantify premature payload release in plasma.[4][13][17]
Methodology:
-
Incubate the ADC (e.g., 100 µg/mL) in human and relevant animal species plasma at 37°C.[13][17]
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[17]
-
Stop the reaction by precipitating plasma proteins with cold acetonitrile (B52724) containing an internal standard.[17]
-
Centrifuge the samples to pellet the precipitated proteins.[17]
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[17]
-
An ELISA can be used to measure the concentration of intact ADC.[13]
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the susceptibility and kinetics of linker cleavage by Cathepsin B.[8]
Methodology:
-
Enzyme Activation: Activate recombinant human Cathepsin B in an appropriate buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).[18]
-
Reaction Setup: In a 96-well plate, combine the activated Cathepsin B with the ADC or a fluorogenic substrate.[8][18]
-
Incubation: Incubate the reaction mixture at 37°C for various time points.[8]
-
Analysis:
-
Controls: Include a no-enzyme control to assess linker stability and an inhibitor control to confirm enzyme specificity.[8]
In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.[4]
Methodology:
-
Plate antigen-positive (target) and antigen-negative (control) cells in 96-well plates and allow them to adhere.[4]
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[4]
-
Incubate the cells for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[4][17]
-
Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.[17]
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each condition.[4]
Visualizations
Mechanism of Payload Release for a Val-Cit-PABC Linker-Based ADC
The following diagram illustrates the sequential process of an ADC with a Val-Cit-PABC linker from binding to a cancer cell to the intracellular release of the cytotoxic payload.
Caption: ADC binding, internalization, and lysosomal payload release workflow.
Experimental Workflow for In Vitro Cytotoxicity Assay
This diagram outlines the key steps involved in performing an in vitro cytotoxicity assay to compare the efficacy of different ADCs.
Caption: Workflow for a typical in vitro cytotoxicity assay.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. njbio.com [njbio.com]
- 15. purepeg.com [purepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of BCN-PEG1-Val-Cit-PABC-OH
For Immediate Implementation by Laboratory Professionals
The proper handling and disposal of BCN-PEG1-Val-Cit-PABC-OH, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), is paramount to ensuring personnel safety and environmental protection.[1][2][3] As a component of potentially cytotoxic therapies, all materials contaminated with this compound must be treated as hazardous waste.[4][5] Adherence to the following procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile and Immediate Precautions
This compound is integral to the development of ADCs, which are designed to deliver cytotoxic agents to target cells.[] The valine-citrulline (Val-Cit) component of the linker is designed to be cleaved by enzymes like cathepsin B, which are present in lysosomes, to release the cytotoxic payload.[7] Therefore, the linker itself, and any material it comes into contact with, should be handled with the same precautions as the final cytotoxic drug.
All personnel handling this compound must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8] All manipulations should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or ingestion.
Quantitative Data for Hazardous Waste Characterization
| Characteristic | EPA Hazardous Waste Criteria | Recommended Handling for this compound |
| Toxicity | Contains constituents that are harmful to human health or the environment. | Assume high toxicity due to its use in ADCs with cytotoxic payloads. |
| Reactivity | Can be unstable, react violently with water, or generate toxic gases. | Store away from incompatible materials. Specific reactivity data is limited; handle with caution. |
| Ignitability | Has a flash point of less than 60°C (140°F). | Keep away from heat, sparks, and open flames. |
| Corrosivity | Has a pH less than or equal to 2 or greater than or equal to 12.5. | While the compound itself is not a strong acid or base, solutions may be prepared in corrosive solvents. |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be handled by a licensed professional waste disposal service and in accordance with institutional Environmental Health & Safety (EH&S) guidelines.
1. Waste Segregation at the Point of Generation:
-
Solid Waste:
-
Place all contaminated solid materials, including unused or expired this compound powder, gloves, bench paper, and other disposable lab supplies, into a designated "Solid Hazardous Waste" container.[9]
-
This container should be clearly labeled with "Hazardous Waste" and "Cytotoxic Waste." Some institutions may require specific color-coded bags or containers (e.g., purple for cytotoxic waste).[10][11]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container that is also labeled as "Hazardous Waste" and "Cytotoxic Waste."[5]
-
2. Waste Container Management:
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical names of the contents, and the date of accumulation.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[12] Ensure containers are kept closed except when adding waste.[9] Secondary containment should be used to prevent spills.[9]
-
Collection: When waste containers are approximately three-quarters full, contact your institution's EH&S department to schedule a pickup. Do not overfill containers.[4]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EH&S.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, and then carefully sweep the material into the solid hazardous waste container.
-
For liquid spills, absorb the material with a chemical spill kit, and place the contaminated absorbent pads into the solid hazardous waste container.
-
Decontaminate the spill area according to your institution's approved procedures, typically involving a detergent wash followed by a solvent rinse (e.g., 70% isopropyl alcohol).[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this potent compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 7. BCN-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling BCN-PEG1-Val-Cit-PABC-OH
Researchers and drug development professionals working with BCN-PEG1-Val-Cit-PABC-OH, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs), must adhere to stringent safety protocols to ensure personal and environmental protection.[1][2] While a Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance or mixture, its integral role in delivering cytotoxic payloads necessitates a cautious and well-defined handling strategy.[3] The Val-Cit-PABC component is specifically designed to be cleaved by intracellular enzymes, highlighting its potential biological activity.[4][5] Therefore, treating this compound with the same level of care as a potent or cytotoxic agent is paramount.
This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound to prevent exposure through skin contact, inhalation, or accidental ingestion.[6] The following table outlines the recommended PPE for various stages of handling.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves, with the outer pair having a longer cuff.[7] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant gown with long sleeves and elastic cuffs.[6] | Protects skin and personal clothing from potential splashes and contamination. |
| Respiratory Protection | Mask | Surgical mask or, for procedures with a higher risk of aerosol generation, an N95 respirator.[6] | Minimizes the risk of inhaling airborne particles of the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects the eyes from splashes and airborne particles. |
| Face Protection | Face Shield | To be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing.[7] | Offers an additional layer of protection for the entire face. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
1. Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a biological safety cabinet.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Prepare a spill kit specifically for cytotoxic compounds.
2. Weighing and Reconstitution:
-
Perform all weighing and reconstitution procedures within a certified chemical fume hood to control for dust and aerosol formation.[3]
-
Use dedicated spatulas and weighing papers.
-
If the compound is a powder, carefully open the container to avoid creating dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing. The compound is soluble in DMSO.[8]
3. Experimental Procedures:
-
Conduct all experimental work within a chemical fume hood or other contained ventilation device.
-
Handle all solutions containing the compound with care to avoid splashes and spills.
-
Clearly label all containers with the compound's name and any relevant hazard information.
4. Post-Experiment:
-
Decontaminate all work surfaces with an appropriate cleaning solution, such as 70% ethanol, followed by a suitable laboratory detergent.
-
Carefully remove and dispose of all contaminated PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste, including used gloves, gowns, weighing papers, and pipette tips, should be placed in a clearly labeled, sealed plastic bag or container designated for cytotoxic waste.
-
Liquid waste containing the compound should be collected in a dedicated, sealed, and clearly labeled waste container.
2. Waste Packaging:
-
Solid waste bags should be securely sealed to prevent leakage.
-
Liquid waste containers should be tightly capped and stored in a secondary container to prevent spills.
3. Waste Disposal:
-
Dispose of all waste in accordance with your institution's and local regulations for chemical and cytotoxic waste.
-
Do not dispose of this compound or its waste down the drain.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1][3] |
| Storage Temperature (In Solvent) | -80°C (6 months), -20°C (1 month) | [8] |
| Solubility | 125 mg/mL in DMSO | [8] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a secure laboratory environment for groundbreaking scientific advancements. The proactive implementation of these measures is fundamental to responsible research and the well-being of all laboratory personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BCN-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 5. Val-Cit Linker - ADC Linkers | AxisPharm [axispharm.com]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
